Butyl acetyl ricinoleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emollient. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
butyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/b16-13-/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWFIPLBFJGWSR-AONZOJHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883328 | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140-04-5 | |
| Record name | Butyl acetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl acetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baryl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, butyl ester, (9Z,12R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl O-acetylricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.904 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL ACETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C4J38313 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
"synthesis and properties of butyl acetyl ricinoleate"
An In-depth Technical Guide to the Synthesis and Properties of Butyl Acetyl Ricinoleate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile oleochemical derived from renewable resources. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the synthesis, physicochemical properties, and key applications of this bio-based compound, grounding all claims in authoritative references.
Introduction: The Significance of a Bio-Derived Ester
This compound (CAS No. 140-04-5) is an ester of ricinoleic acid, the primary fatty acid component of castor oil (from Ricinus communis seeds).[1] Its synthesis transforms the naturally occurring hydroxylated fatty acid into a more functional and commercially valuable molecule. As a bio-based plasticizer and biolubricant, it stands at the forefront of the global shift towards sustainable alternatives to petroleum-based products.[1][2][3] The unique molecular structure of this compound imparts a desirable combination of properties, including excellent plasticization efficiency, low-temperature flexibility, and a favorable toxicological profile, making it a high-performance additive in polymers, cosmetics, and specialty lubricants.[4][5]
Synthesis: A Two-Step Pathway from Ricinoleic Acid
The industrial synthesis of this compound is a robust two-step process. It begins with the esterification of ricinoleic acid with butanol, followed by the acetylation of the secondary hydroxyl group on the ricinoleate backbone. This dual modification is critical for its final properties, as the esterification reduces viscosity and the acetylation caps the reactive hydroxyl group, enhancing thermal stability and compatibility with non-polar polymers.
Step 1: Acid-Catalyzed Esterification of Ricinoleic Acid
The foundational step is the formation of the butyl ester through the reaction of ricinoleic acid with 1-butanol.[6] This is an equilibrium-limited reaction, necessitating the use of a catalyst and strategies to drive the reaction toward the product.
Causality Behind Experimental Choices:
-
Catalyst: Strong acid catalysts such as sulfated zirconia, p-toluenesulfonic acid, or even mineral acids like sulfuric acid are employed to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by butanol.[1][6] Solid acid catalysts like sulfated zirconia are often preferred in industrial settings as they are easily separable from the reaction mixture, reusable, and less corrosive.
-
Reactant Molar Ratio: An excess of butanol (e.g., a 1:2 molar ratio of ricinoleic acid to butanol) is used.[6][7][8] According to Le Chatelier's principle, this excess concentration of a reactant shifts the equilibrium towards the formation of the ester product.
-
Water Removal: The reaction produces water as a byproduct. Continuous removal of this water, often through azeotropic distillation using a Dean-Stark apparatus, is crucial to prevent the reverse hydrolysis reaction and drive the esterification to completion.[1]
-
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol, around 110-117°C for 1-butanol, to ensure a sufficient reaction rate without thermal degradation of the fatty acid.[6]
Experimental Protocol: Synthesis of Butyl Ricinoleate
-
Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a Dean-Stark trap, and a thermometer. The apparatus must be clean and dry.[6]
-
Charging Reactants: The flask is charged with ricinoleic acid and 1-butanol in a 1:2 molar ratio.
-
Catalyst Addition: An acid catalyst (e.g., 5 wt% sulfated zirconia relative to ricinoleic acid) is added to the mixture.[6]
-
Reaction: The mixture is heated to reflux (110-117°C) with vigorous stirring. The reaction progress is monitored by collecting the water byproduct in the Dean-Stark trap. The reaction is typically continued for 4-6 hours or until the theoretical amount of water has been collected.[6]
-
Work-Up and Purification:
-
The mixture is cooled to room temperature. If a solid catalyst was used, it is removed by filtration.
-
The excess butanol and solvent are removed under reduced pressure using a rotary evaporator.[6]
-
The crude ester is washed sequentially with a sodium bicarbonate solution (to neutralize residual acid catalyst) and then with brine until neutral.
-
The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated on a rotary evaporator to yield purified butyl ricinoleate.[6]
-
Step 2: Acetylation of Butyl Ricinoleate
The second step involves the acetylation of the secondary hydroxyl group at the C-12 position of the butyl ricinoleate molecule.
Reaction: Butyl ricinoleate is reacted with acetic anhydride, which serves as the acetylating agent.[1] This reaction is typically catalyzed by a small amount of acid or base, or can be performed thermally. The reaction converts the polar hydroxyl group into a non-polar acetyl group, yielding the final product, this compound.
Product Characterization and Validation
To ensure the synthesis was successful, the final product is characterized using standard analytical techniques:
-
FTIR Spectroscopy: Confirms the formation of the ester by identifying the characteristic C=O ester stretch (around 1735-1750 cm⁻¹) and the disappearance of the broad O-H peak from the ricinoleic acid precursor.[6][7]
-
Acid Value Titration: This quality control step determines the amount of residual free carboxylic acid in the final product, ensuring high conversion and purity.[6]
Physicochemical Properties
The utility of this compound stems directly from its physical and chemical properties, which are summarized below.
| Property | Value | Source(s) |
| CAS Number | 140-04-5 | [2][9][10] |
| Molecular Formula | C₂₄H₄₄O₄ | [9][11][12] |
| Molecular Weight | 396.6 g/mol | [9][11][12] |
| Appearance | Clear, oily liquid | [3][13] |
| Density | ~0.931 g/cm³ (at 20°C) | [3][10][13] |
| Boiling Point | >200°C (at reduced pressure) | [3][10] |
| Pour Point | -32°C | [3][13] |
| Flash Point | ~202°C | [3] |
| Refractive Index | ~1.4555 (at 25°C) | [3][13] |
| Water Solubility | Insoluble (72.19 ng/L at 25°C) | [3][14] |
Structure-Property Relationships
The functionality of this compound is a direct consequence of its molecular architecture. The long C18 aliphatic chain provides lubricity and flexibility, while the ester groups enhance compatibility with polar polymers. Capping the hydroxyl group with an acetyl moiety reduces its polarity and prevents unwanted side reactions, thereby increasing its thermal stability and performance as a plasticizer.
Field-Proven Applications
As a Senior Application Scientist, the true measure of a compound is its performance in real-world applications. This compound excels in several key areas:
-
High-Performance Plasticizer: It is a highly effective primary plasticizer for polar polymers such as polyvinyl chloride (PVC), nitrocellulose, and ethyl cellulose.[4] Unlike some conventional plasticizers, it imparts excellent flexibility at low temperatures, has low volatility for better resistance to heat and aging, and provides a soft, bright finish to the end product.[4] Its bio-based origin makes it a preferred choice for creating more sustainable polymer formulations.[1]
-
Cosmetics and Personal Care: In cosmetic formulations, it functions as a superior emollient and skin-conditioning agent.[3][5][14] Its key advantage is its non-greasy, silky feel and excellent spreadability.[5] This makes it ideal for use in creams, lotions, and color cosmetics where it enhances sensory experience and moisturization without leaving a heavy residue.[5]
-
Biolubricants and Specialty Fluids: The compound is recognized as a biolubricant with favorable environmental degradation characteristics.[2][3] Its lubricating properties, combined with its biocompatibility, make it a candidate for use in industrial lubricants and metalworking fluids.[5]
-
Regulated Applications: this compound is approved under FDA regulation 21 CFR 175.105 for use as a component in adhesives intended for indirect food contact, highlighting its favorable safety profile.[4][14] It also finds use in inks, synthetic leather, and as a flexibility modifier in rubber applications.[4]
Conclusion
This compound is a prime example of value-added chemistry that transforms a renewable feedstock into a high-performance, multifunctional ingredient. Its robust synthesis, well-characterized properties, and proven efficacy in a range of demanding applications underscore its importance. For researchers and developers, it represents a reliable, sustainable, and effective component for formulating next-generation polymers, cosmetics, and lubricants. The continued exploration of this and other oleochemical derivatives will be central to the development of a more sustainable chemical industry.
References
- Application Note: A Detailed Protocol for the Catalytic Esterification of Ricinoleic Acid with Butanol. Benchchem.
- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds. AIP Publishing.
- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds. Universitas Indonesia.
- Esterification of ricinoleic acid using different alcohols and...
- Esterification of oxidized ricinoleic acid with various alcohols to produce emulsifier and antimicrobial compounds | Request PDF.
- BUTYL ACETYL RICINOLE
- Butyl acetyl ricinole
- BUTYL ACETYL RICINOLE
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- CAS 140-04-5 Butyl acetyl ricinole
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- The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinole
- Buy Butyl ricinole
- BUTYL ACETYL RICINOLE
- Butyl acetyl ricinole
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- 14. This compound, 140-04-5 [thegoodscentscompany.com]
Introduction: A Bio-Based Ester of Significant Industrial Value
An In-depth Technical Guide to the Physicochemical Characteristics of Butyl Acetyl Ricinoleate
This guide provides a comprehensive technical overview of this compound (BAR), a versatile oleochemical derivative. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of properties. Instead, it delves into the causality behind its characteristics, offering insights into its synthesis, analytical validation, and functional performance in various applications. We will explore the molecule from its bio-based origins to its detailed characterization, providing a robust framework for its evaluation and use.
This compound (CAS No. 140-04-5) is the butyl ester of acetyl ricinoleic acid.[1] Structurally, it is a C24 fatty acid ester, notable for the acetoxy group along its aliphatic chain.[2][3] This feature is a direct result of its synthesis from ricinoleic acid, the primary constituent of castor oil, making BAR a valuable bio-based chemical.[4] Its unique combination of properties—excellent plasticization, low volatility, and high lubricity—has established its importance in industries ranging from polymer additives to cosmetics and pharmaceuticals.[1][5] This guide will elucidate the key physicochemical attributes that underpin this versatility.
Synthesis and Purification: From Castor Oil to a Refined Excipient
The industrial production of this compound is a multi-step process that begins with a renewable feedstock, castor oil. The causality of the synthesis pathway is critical to understanding the final product's purity profile.
The process is typically a two-stage reaction:
-
Esterification: Ricinoleic acid, obtained through the hydrolysis of castor oil, is reacted with n-butanol.[6] This reaction is an acid-catalyzed esterification that forms Butyl Ricinoleate. The primary hydroxyl group of butanol attacks the carboxylic acid moiety of ricinoleic acid, eliminating water.
-
Acetylation: The secondary hydroxyl group located at the 12th carbon of the Butyl Ricinoleate backbone is then acetylated. This is commonly achieved using acetic anhydride or acetyl chloride, which converts the hydroxyl group into an acetate ester. This step is crucial as it "caps" the polar hydroxyl group, significantly altering the molecule's polarity, solubility, and thermal stability.
Post-synthesis, purification is essential to remove unreacted starting materials, catalysts, and by-products. This is typically accomplished via vacuum distillation, which separates the high-boiling BAR from more volatile impurities.
Caption: Synthesis workflow for this compound.
Core Physicochemical Properties
The functional performance of this compound is dictated by its physical and chemical properties. The following table summarizes key quantitative data, which provides a foundation for formulation development and material selection.
| Property | Value | Significance & Field Insights | Source(s) |
| CAS Number | 140-04-5 | Unique identifier for substance registration and tracking. | [2][5] |
| Molecular Formula | C₂₄H₄₄O₄ | Defines the elemental composition and molar mass. | [2][7] |
| Molecular Weight | 396.6 g/mol | Influences volatility, viscosity, and absorption characteristics. | [2][3][5] |
| Appearance | Clear, colorless to pale yellow, oily liquid | A primary quality control parameter; color can indicate purity. | [5][8] |
| Density | ~0.931 g/cm³ (at 20-25°C) | Essential for volume-to-mass conversions in manufacturing and formulation. | [7][9][10] |
| Refractive Index | ~1.455 - 1.461 (at 20°C) | A rapid and precise method for identity and purity checks. | [1][5][7] |
| Boiling Point | ~200-220°C (at 0.5-1 Torr) | High boiling point signifies low volatility, crucial for its use as a stable plasticizer in high-temperature processing. | [5][7] |
| Flash Point | ~219-255°C | Indicates high thermal stability and low flammability, a key safety parameter for handling and storage. | [1][5][11] |
| Pour Point | ~ -20 to -32°C | Defines the lowest temperature at which the liquid will flow. This excellent low-temperature fluidity is critical for its use as a plasticizer in applications requiring flexibility in cold environments. | [5][7][10] |
| Viscosity | ~20 - 30 cP (at 25°C) | Its low viscosity contributes to good processing characteristics and wetting properties in polymer and cosmetic formulations. | [5] |
| Water Solubility | Insoluble (est. ~7.2 x 10⁻⁵ mg/L) | As a non-polar lipid, its insolubility in water makes it an effective emollient and moisture barrier in topical formulations. | [5][7][11] |
| Acid Value | ≤ 6 mg KOH/g | Measures residual free fatty acids. A low value is indicative of a complete esterification reaction and high purity. | [5] |
| Hydroxyl Value | < 10 | Measures residual unacetylated hydroxyl groups. A low value confirms the efficiency of the acetylation step, which is critical for performance as a non-polar plasticizer. | [5] |
| Iodine Value | 60 - 70 | Indicates the degree of unsaturation (one double bond per molecule). This site can be a point of oxidation, but BAR is noted to be relatively stable against oxidation. | [5] |
Analytical Characterization: A Framework for Quality Control
Confirming the identity, purity, and structure of this compound requires a multi-technique analytical approach. This serves as a self-validating system to ensure material quality.
Caption: A typical analytical workflow for BAR characterization.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and powerful technique for confirming the presence of key functional groups and verifying that the synthesis reactions have proceeded to completion.
-
Causality: The acetylation of the hydroxyl group is confirmed by the disappearance of the broad O-H stretching band (typically ~3400 cm⁻¹) present in the butyl ricinoleate intermediate and the appearance of a strong C=O stretching band for the new acetate group.
-
Expected Characteristic Absorptions:
-
~2850-2960 cm⁻¹: Strong C-H stretching from the long aliphatic chain.
-
~1740 cm⁻¹: Two overlapping, strong C=O stretching bands from the butyl ester and the acetyl ester groups. This is the most prominent peak.
-
~1240 cm⁻¹: Strong C-O stretching from the acetate group.
-
~1170 cm⁻¹: C-O stretching from the butyl ester group.
-
Absence of broad peak at ~3400 cm⁻¹: Confirms complete acetylation.
-
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Place one drop of this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. Alternatively, for transmission analysis, press a thin film of the liquid between two potassium bromide (KBr) salt plates.
-
Background Collection: Collect a background spectrum of the empty ATR crystal or clean KBr plates. This is crucial to subtract atmospheric CO₂ and H₂O signals.
-
Sample Analysis: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: Perform ATR correction (if applicable) and baseline correction on the resulting spectrum.
-
Interpretation: Identify the key functional group peaks and compare them against a reference spectrum or expected frequencies to confirm identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (¹H and ¹³C) provides definitive structural elucidation, confirming the precise arrangement of atoms in the molecule. It serves as a primary tool for identity confirmation.
-
Key ¹H NMR Signals:
-
~2.0 ppm: A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O). This is a key diagnostic peak.
-
~4.0 ppm: A triplet corresponding to the two protons on the carbon adjacent to the butyl ester oxygen (-O-CH₂-).
-
~4.9 ppm: A multiplet for the single proton on the carbon bearing the acetoxy group (-CH(OAc)-).
-
~5.4 ppm: Multiplets for the two vinyl protons of the C=C double bond.
-
~0.9 ppm: A triplet for the terminal methyl group of the butyl chain.
-
Multiple signals between ~1.2-2.3 ppm: Complex overlapping signals from the many methylene (-CH₂-) groups in the long fatty acid and butyl chains.
-
-
Key ¹³C NMR Signals:
-
~170 ppm & ~173 ppm: Resonances for the two ester carbonyl carbons.
-
~125-135 ppm: Resonances for the two sp² carbons of the double bond.
-
~21 ppm: Resonance for the acetyl methyl carbon.
-
~64 ppm: Resonance for the -O-CH₂- carbon of the butyl group.
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument should be properly tuned and shimmed to ensure high resolution.
-
Data Acquisition: Acquire ¹H and ¹³C spectra. Standard pulse programs are typically sufficient. For ¹³C, a proton-decoupled experiment is standard.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Analysis: Integrate the ¹H signals to determine proton ratios and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure.
Thermal Analysis (TGA & DSC)
Thermal analysis techniques are critical for understanding the material's stability and behavior at elevated temperatures, which is directly relevant to its processing in polymers and storage stability in formulations.[12]
-
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. For BAR, a TGA scan would reveal its onset of decomposition. A high decomposition temperature indicates good thermal stability, a desirable trait for a plasticizer used in melt processing of polymers like PVC. The TGA experiment should precede DSC to set a safe upper temperature limit for analysis.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample during a controlled temperature program.[13] For a non-crystalline liquid like BAR, the DSC thermogram would primarily show a glass transition (Tg) at very low temperatures, reflecting the change from a rigid, glassy state to a more fluid state.[14][15] The absence of sharp melting or crystallization peaks would confirm its amorphous liquid nature at ambient and processing temperatures.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA or DSC pan (e.g., aluminum).
-
Instrument Setup (TGA): Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (typically inert, e.g., nitrogen at 50 mL/min) at a constant rate (e.g., 10°C/min) up to a temperature where full decomposition occurs (e.g., 500°C).
-
Instrument Setup (DSC): Place the sample pan and an empty reference pan into the DSC cell. For low-temperature analysis, cool the sample to below its expected Tg (e.g., -100°C). Then, heat at a controlled rate (e.g., 10°C/min) to a temperature below its decomposition point (determined by TGA).
-
Data Analysis:
-
TGA: Determine the onset of decomposition temperature from the mass vs. temperature curve.
-
DSC: Determine the glass transition temperature (Tg) from the step change in the heat flow curve.
-
Applications and Regulatory Standing
The physicochemical profile of BAR makes it a highly effective and versatile additive.
-
Plasticizer: BAR is an excellent plasticizer for polymers like PVC, nitrocellulose, and ethyl cellulose.[5] Its low volatility ensures permanence during high-temperature processing and throughout the product's life. Its low pour point imparts very good flexibility at low temperatures.[5]
-
Cosmetics and Personal Care: In cosmetic formulations, it functions as a non-polar emollient and skin-conditioning agent, providing a soft, non-greasy feel to lotions, creams, and lipsticks.[1][7][11]
-
Pharmaceutical Excipient: Its high purity, low toxicity profile, and ability to solubilize active pharmaceutical ingredients (APIs) make it a candidate for use in topical and transdermal drug delivery systems. The related compound, butyl ricinoleate, is noted for its potential to enhance drug efficacy as a carrier.[16]
-
Regulatory Information: this compound is listed under FDA regulation 21 CFR 175.105 for use as a component of adhesives in food packaging, highlighting its acceptance in applications with indirect food contact.[5][11]
Safety and Handling
This compound is generally considered to have a low toxicity profile. However, standard laboratory and industrial hygiene practices should always be observed.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves. Ensure adequate ventilation to minimize inhalation of any vapors, especially when heated.[17]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and sources of ignition.[18]
-
Toxicity: While specific GHS classifications can vary, it is not typically classified as hazardous.[11] However, as with any chemical, direct contact with skin or eyes should be avoided. Repeated exposure may cause skin dryness.[17]
Conclusion
This compound is a high-performance, bio-based ester with a well-defined set of physicochemical characteristics. Its high thermal stability, excellent low-temperature flexibility, low volatility, and favorable safety profile are directly attributable to its unique molecular structure, derived from castor oil. A thorough analytical characterization using spectroscopic and thermal methods is essential to guarantee its quality and performance. These properties collectively make this compound a valuable and versatile component for researchers and developers in the pharmaceutical, cosmetic, and material science industries.
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An In-depth Technical Guide to Butyl Acetyl Ricinoleate: Molecular Structure and Analysis
Foreword: A Molecule of Versatility
Butyl acetyl ricinoleate stands as a molecule of significant interest across various scientific disciplines, from polymer science to pharmaceutical development. Its unique structure, derived from the naturally occurring ricinoleic acid, imparts a desirable combination of properties, including plasticizing effects, lubricity, and biocompatibility. This guide provides a comprehensive technical overview of this compound, focusing on its molecular architecture and the analytical methodologies crucial for its characterization and quality control. The insights presented herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize and analyze this versatile ester.
Part 1: Molecular Structure and Physicochemical Profile
This compound, with the CAS number 140-04-5, is the butyl ester of acetyl ricinoleic acid.[1] Its molecular structure is characterized by a long, 18-carbon aliphatic chain with a cis double bond between carbons 9 and 10, and an acetylated hydroxyl group at carbon 12. This unique arrangement of functional groups is the primary determinant of its physical and chemical properties.
Chemical Identity
-
IUPAC Name: Butyl (9Z,12R)-12-acetoxy-9-octadecenoate[2]
-
Molecular Formula: C₂₄H₄₄O₄[2]
-
Molecular Weight: 396.6 g/mol [2]
-
Synonyms: Butyl O-acetylricinoleate, Flexricin P-6[3]
The molecular structure can be visualized as follows:
Caption: Molecular structure of this compound.
Physicochemical Properties
The combination of a long alkyl chain and two ester groups gives this compound its characteristic properties as an oily liquid.
| Property | Value | Source |
| Appearance | Oily liquid | [4] |
| Boiling Point | 200 °C (at 101,325 Pa) | [1] |
| Density | 0.931 g/cm³ (at 20 °C) | [1] |
| Flash Point | 219.4 °C | |
| Water Solubility | 72.19 ng/L (at 25 °C) | [1] |
| Refractive Index | 1.4555 (at 25 °C) | [4] |
Part 2: Synthesis and Purification
The synthesis of this compound is typically a two-step process, starting from castor oil, which is rich in ricinoleic acid.
Synthesis Pathway
-
Esterification of Ricinoleic Acid: The precursor, butyl ricinoleate, is synthesized by the esterification of ricinoleic acid with n-butanol. This reaction is commonly catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The removal of water as it is formed drives the reaction towards completion.[5]
-
Acetylation of Butyl Ricinoleate: The hydroxyl group on the butyl ricinoleate is then acetylated using acetic anhydride or acetyl chloride. This reaction is typically carried out in the presence of a catalyst, such as pyridine or a solid acid catalyst.
Caption: Synthetic pathway for this compound.
Purification Techniques
Post-synthesis, the crude product requires purification to remove unreacted starting materials, catalysts, and byproducts. A multi-step purification process is often employed:
-
Neutralization: The crude product is washed with a basic solution (e.g., sodium bicarbonate) to remove any acidic catalysts.
-
Washing: Subsequent washes with water remove residual salts and water-soluble impurities.
-
Vacuum Distillation: This is a crucial step to separate the high-boiling this compound from more volatile impurities.
Part 3: Spectroscopic and Chromatographic Analysis
A suite of analytical techniques is employed to confirm the structure and assess the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
The ¹H NMR spectrum provides a proton map of the molecule. Key expected signals include:
-
Olefinic Protons (-CH=CH-): A multiplet in the range of 5.3-5.6 ppm.
-
Proton on the Acetylated Carbon (-CH(OAc)-): A multiplet around 4.8-5.0 ppm.
-
Methylene Protons of the Butyl Ester (-OCH₂-): A triplet at approximately 4.0-4.2 ppm.[6]
-
Methyl Protons of the Acetyl Group (-COCH₃): A sharp singlet around 2.0 ppm.[7]
-
Aliphatic Protons: A series of multiplets between 0.8 and 2.3 ppm, corresponding to the long fatty acid chain and the butyl group.[8]
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Expected chemical shifts include:
-
Ester Carbonyl Carbons (C=O): Resonances in the range of 170-175 ppm.[9]
-
Olefinic Carbons (-C=C-): Signals between 125-135 ppm.[10]
-
Carbon Bearing the Acetoxy Group (-C(OAc)-): A signal around 70-75 ppm.
-
Methylene Carbon of the Butyl Ester (-OCH₂-): A peak at approximately 64-66 ppm.
-
Methyl Carbon of the Acetyl Group (-COCH₃): A signal around 21 ppm.
-
Aliphatic Carbons: A series of peaks in the upfield region from 14-35 ppm.[10]
A database entry confirms the availability of a ¹³C NMR spectrum for n-butyl acetyl ricinoleate.[11]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in this compound.
-
C=O Stretching (Ester): A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl groups.[12][13][14]
-
C-O Stretching (Ester): Two distinct bands in the region of 1240 cm⁻¹ and 1000-1100 cm⁻¹.[12][14]
-
C-H Stretching (Aliphatic): Multiple sharp peaks in the 2850-3000 cm⁻¹ region.
-
C=C Stretching (Olefinic): A weaker absorption around 1650 cm⁻¹.
A database entry indicates the availability of an FTIR spectrum for n-butyl acetyl ricinoleate.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identification and quantification.
The fragmentation of long-chain esters in mass spectrometry can be complex.[15] Key expected fragments for this compound would likely arise from:
-
Cleavage of the ester bonds.
-
Loss of the butyl group.
-
Loss of the acetyl group.
-
Cleavage along the aliphatic chain.
Chromatographic Techniques
Chromatography is essential for assessing the purity of this compound and for its quantification in various matrices.
GC is well-suited for the analysis of volatile and semi-volatile compounds like fatty acid esters. A typical GC analysis would involve:
-
Column: A non-polar or medium-polarity capillary column.
-
Injector: Split/splitless injector at a high temperature to ensure complete vaporization.
-
Oven Program: A temperature gradient to effectively separate the analyte from any impurities.
-
Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
HPLC is a versatile technique for the analysis of less volatile lipids. A reversed-phase HPLC method would be appropriate for this compound.
-
Column: A C18 or C8 stationary phase.
-
Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.
-
Detector: A universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is necessary, as this compound lacks a strong UV chromophore.
Part 4: Applications in Drug Development
This compound's properties make it a valuable excipient in pharmaceutical formulations.
Plasticizer in Film Coatings
One of the primary applications of this compound is as a plasticizer in pharmaceutical film coatings.[16][17] Plasticizers are added to polymer formulations to increase their flexibility and reduce brittleness.[17][18] The long, flexible aliphatic chain of this compound effectively intercalates between polymer chains, reducing intermolecular forces and lowering the glass transition temperature of the polymer. This results in a more pliable and durable film coating for tablets and capsules.
Emollient and Solvent in Topical Formulations
In topical and transdermal drug delivery systems, this compound can function as an emollient, improving the feel and spreadability of creams and ointments.[16] Its lipophilic nature also makes it a good solvent for certain active pharmaceutical ingredients (APIs), potentially enhancing their solubility and skin penetration.
Part 5: Safety and Toxicology
While comprehensive toxicological data for this compound is not extensively published in readily accessible literature, it is generally considered to be of low toxicity. It is used in cosmetic formulations and has been approved for indirect food contact applications, such as in adhesives and rubber articles.[16][19] However, as with any chemical substance, appropriate safety precautions should be taken during handling. An industrial-grade product may have associated hazards that should be reviewed from the safety data sheet.[20]
Conclusion
This compound is a multifaceted molecule with a well-defined structure that gives rise to a range of useful properties. Its analysis relies on a combination of spectroscopic and chromatographic techniques, each providing a unique piece of the puzzle to confirm its identity and purity. As the pharmaceutical industry continues to seek innovative and effective excipients, the role of well-characterized, bio-derived molecules like this compound is likely to expand. This guide serves as a foundational resource for scientists and researchers working with this versatile compound, enabling a deeper understanding of its chemical nature and analytical characterization.
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A Spectroscopic Guide to Butyl Acetyl Ricinoleate: In-Depth NMR and FTIR Analysis
Introduction: The Molecular Profile of a Versatile Excipient
Butyl acetyl ricinoleate is a multifunctional ester derived from castor oil, a renewable and biocompatible resource.[1][2] Its synthesis involves the esterification of the carboxyl group of ricinoleic acid with butanol and the acetylation of its hydroxyl group.[3][4] The resulting molecule, with the chemical formula C₂₄H₄₄O₄, possesses a unique combination of functional groups: a long aliphatic chain, a cis-double bond, a butyl ester, and an acetyl ester.[5][6] These structural features impart desirable physicochemical properties, such as high lubricity, good permanence, and emolliency, making it a valuable compound in cosmetics, polymer manufacturing, and increasingly, in pharmaceutical sciences as a potential plasticizer, solvent, or drug delivery vehicle.[3][4][7]
For researchers, scientists, and drug development professionals, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, provide the necessary tools for this rigorous characterization. This technical guide offers an in-depth analysis of the expected spectroscopic data for this compound, explaining the causal relationships between its molecular structure and its spectral features. It provides not only reference data but also the procedural logic for acquiring and interpreting these spectra, ensuring a self-validating system for its identification and quality control.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy
Core Principles of FTIR for Ester Analysis
FTIR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. When a sample is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies (stretching, bending). The spectrometer measures the absorption of radiation at these frequencies, producing a spectrum that serves as a unique molecular "fingerprint." For this compound, FTIR is instrumental in confirming the successful esterification and acetylation of the parent ricinoleic acid by identifying the characteristic carbonyl (C=O) and C-O stretches of the two distinct ester groups and verifying the absence of the precursor's hydroxyl (-OH) group.
Interpreting the FTIR Spectrum of this compound
The key to interpreting the spectrum lies in assigning absorption bands (measured in wavenumbers, cm⁻¹) to specific functional groups. The acetylation of the hydroxyl group on the ricinoleic acid backbone is the most significant transformation to observe. This is confirmed by the disappearance of the broad O-H stretching band, typically seen in castor oil around 3400 cm⁻¹, and the appearance of strong carbonyl absorption from the newly formed acetate ester.[8][9]
The table below summarizes the expected characteristic absorption bands for this compound.
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity | Rationale & Comments |
| ~2925 & ~2855 | C-H Symmetric & Asymmetric Stretch | Alkane (CH₂, CH₃) | Strong | Characteristic of the long aliphatic hydrocarbon chain.[10][11] |
| ~1740 | C=O Stretch | Ester (Butyl & Acetyl) | Strong, Sharp | This is the most prominent peak. The carbonyl stretches from the butyl ester and the acetyl ester are expected to be very close in frequency and will likely appear as a single, intense, sharp band. Saturated aliphatic esters typically absorb in the 1735-1750 cm⁻¹ range.[12][13] |
| ~1650 | C=C Stretch | Alkene | Weak to Medium | The double bond in the ricinoleate backbone gives rise to this absorption. Its intensity can be variable. |
| 1465 & 1375 | C-H Bend | Alkane (CH₂, CH₃) | Medium | Bending (scissoring and rocking) vibrations of the methylene and methyl groups. |
| ~1240 & ~1040 | C-O Stretch | Ester | Strong | Esters exhibit two distinct C-O stretches. The higher frequency band is associated with the C(=O)-O portion and the lower with the O-C portion. These two strong bands in the "fingerprint region" are highly characteristic of the ester functional groups.[12] |
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol describes a standard method for analyzing a liquid sample like this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and reliable technique that requires minimal sample preparation.[14]
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (typically diamond or zinc selenide) must be clean.
-
Background Spectrum: Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (CO₂, H₂O) and any residues on the crystal, allowing the instrument's software to subtract it from the sample spectrum.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal. Ensure the crystal surface is fully covered by the sample.
-
Spectrum Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000–650 cm⁻¹.[14]
-
Data Processing: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, raise the press, and thoroughly clean the ATR crystal using a suitable solvent (e.g., hexane or isopropanol) and a soft, non-abrasive wipe.[14]
Visualization: FTIR Analysis Workflow
Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Core Principles of NMR for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of an organic compound. It is based on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. This "chemical shift" (δ), measured in parts per million (ppm), is highly sensitive to the local electronic environment, providing information about the different types of protons and carbons in the molecule.[15] Furthermore, interactions between neighboring nuclei ("spin-spin coupling") cause signals to split, revealing connectivity within the molecule.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides a precise map of all the proton environments in the molecule. By analyzing the chemical shift, integration (the area under the peak, proportional to the number of protons), and multiplicity (splitting pattern), a complete structural assignment can be made.
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Assignment (Proton) | Approx. δ (ppm) | Multiplicity | Integration | Rationale & Comments |
| Terminal -CH₃ (fatty acid chain) | ~0.88 | Triplet | 3H | Upfield signal typical of a terminal methyl group in a long alkyl chain.[15][16] |
| Terminal -CH₃ (butyl ester) | ~0.92 | Triplet | 3H | Slightly different environment from the other terminal methyl, but may overlap. |
| Methylene Chain -(CH₂)n- | ~1.2-1.4 | Multiplet | ~20H | Large, broad signal representing the many methylene groups in the main chain.[15][16] |
| β-Methylene to Butyl Ester Carbonyl | ~1.60 | Multiplet | 2H | Methylene group adjacent to the α-methylene of the ester.[15] |
| Allylic -CH₂- | ~2.00 | Multiplet | 4H | Protons on carbons adjacent to the C=C double bond. |
| Acetyl -COCH₃ | ~2.04 | Singlet | 3H | Sharp singlet characteristic of an acetate methyl group; no adjacent protons to couple with. |
| α-Methylene to Butyl Ester Carbonyl | ~2.28 | Triplet | 2H | Protons on the carbon alpha to the ester carbonyl are deshielded.[15] |
| Methoxy -OCH₂- (butyl ester) | ~4.05 | Triplet | 2H | Protons on the carbon attached to the ester oxygen are significantly deshielded. |
| Methine -CH(OAc)- | ~4.88 | Multiplet | 1H | The proton on the carbon bearing the acetyl group is shifted significantly downfield from its position in the parent alcohol (~3.6 ppm) due to the deshielding effect of the acetate carbonyl. |
| Olefinic -CH=CH- | ~5.3-5.5 | Multiplet | 2H | Deshielded protons of the carbon-carbon double bond.[15][17] |
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom in the molecule. This is particularly useful for identifying quaternary carbons and carbonyls, which are invisible in ¹H NMR.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Assignment (Carbon) | Approx. δ (ppm) | Rationale & Comments |
| Terminal -CH₃ (fatty acid & butyl) | ~14 | Typical chemical shift for terminal methyl carbons. |
| Acetyl -COCH₃ | ~21 | The methyl carbon of the acetate group. |
| Methylene Chain -(CH₂)n- | ~22-35 | A cluster of peaks corresponding to the numerous sp³ hybridized carbons in the long chain. |
| -OCH₂- (butyl ester) | ~65 | The carbon attached to the ester oxygen is significantly downfield. |
| -CH(OAc)- | ~74 | The carbon bearing the acetyl group is deshielded by the electronegative oxygen. |
| Olefinic -CH=CH- | ~125-135 | sp² hybridized carbons of the double bond.[18] |
| Carbonyl -C=O (Acetyl) | ~170 | Carbonyl carbon of the acetate group. |
| Carbonyl -C=O (Butyl Ester) | ~173 | Carbonyl carbon of the butyl ester group.[18] |
Experimental Protocol: Acquiring NMR Spectra
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) using a pipette. CDCl₃ is a good choice as it dissolves most organic lipids and has a well-defined residual solvent peak (δ ~7.26 ppm for ¹H, ~77.16 ppm for ¹³C) that can be used for spectral calibration.
-
Standard (Optional but Recommended): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved and the solution is homogeneous.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which ensures sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H NMR spectrum first, as it is much faster. Following this, acquire the broadband proton-decoupled ¹³C NMR spectrum. Standard pulse programs are used for both experiments.
Visualization: Structure-Spectra Relationship
Caption: Correlation of key structural motifs to ¹H NMR chemical shift regions.
Conclusion
The synergistic use of FTIR and NMR spectroscopy provides a comprehensive and definitive characterization of this compound. FTIR serves as a rapid and effective tool for confirming the presence of the correct functional groups—namely, the two ester carbonyls—and the absence of hydroxyl precursors. NMR, in both ¹H and ¹³C modes, offers an unparalleled level of detail, allowing for the complete assignment of every proton and carbon in the molecular structure. For scientists in drug development and materials research, mastering the interpretation of these spectra is essential for ensuring material identity, purity, and consistency, thereby upholding the rigorous standards required for advanced applications.
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Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Panhwar, T., et al. (n.d.). Physicochemical composition and FTIR characterization of castor seed oil. Grasas y Aceites. Retrieved from [Link]
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"thermal properties and stability of butyl acetyl ricinoleate"
An In-depth Technical Guide to the Thermal Properties and Stability of Butyl Acetyl Ricinoleate
Abstract
This compound (BAR), a bio-based ester derived from castor oil, is a compound of significant industrial interest, primarily serving as a versatile plasticizer, biolubricant, and cosmetic emollient.[1][2][3][4] Its performance and reliability in these applications are intrinsically linked to its behavior at elevated temperatures and its resistance to environmental degradation. This technical guide provides a comprehensive analysis of the thermal properties and stability of this compound. We will delve into its fundamental thermal transitions, decomposition profile under different atmospheres, and its susceptibility to oxidative and hydrolytic degradation. This document synthesizes current knowledge, explains the causality behind its physicochemical properties, and provides detailed, field-proven experimental protocols for its characterization, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound
As industries increasingly pivot towards sustainable and bio-based chemicals, derivatives of vegetable oils have become central to innovation.[4] this compound (CAS No. 140-04-5) is a prominent example, leveraging the unique chemical structure of ricinoleic acid—the primary fatty acid in castor oil—to deliver high-performance properties.[1][4] Its molecular structure, featuring a long C18 carbon chain, a central double bond, and acetylated hydroxyl group, imparts a unique combination of flexibility, lubricity, and compatibility with various polymers.[1][5]
Chemical Identity and Structure
This compound is the butyl ester of acetyl ricinoleic acid. The acetylation of the hydroxyl group on the ricinoleic acid backbone reduces its polarity and potential for hydrogen bonding, distinguishing its properties from its precursor, butyl ricinoleate.
Physicochemical Properties
The physical properties of BAR are summarized below. Its high boiling point and low pour point make it suitable for applications across a wide temperature range.[1]
| Property | Value | Source(s) |
| CAS Number | 140-04-5 | [1][2] |
| Molecular Formula | C24H44O4 | [2][6] |
| Molecular Weight | 396.6 g/mol | [1][2] |
| Appearance | Colorless to yellow oily liquid | [5] |
| Boiling Point | ~200 °C @ 101.3 kPa, 205 °C @ 2 mmHg | [2][6] |
| Pour Point | -32 °C | [2][7] |
| Flash Point | ~219 °C | [6][8] |
| Density | 0.931 g/cm³ @ 20 °C | [2][6] |
Key Applications in Research and Industry
BAR's primary function is as a monomeric plasticizer, particularly for polar polymers like PVC and nitrocellulose, where it imparts softness, flexibility, and brightness.[1] Its bio-based origin and favorable environmental degradation profile have also promoted its use as a biolubricant.[2][3] In the pharmaceutical and cosmetic sectors, it serves as a non-greasy emollient and skin-conditioning agent.[1][2]
Core Thermal Properties and Molecular Rationale
The thermal behavior of BAR is a direct consequence of its molecular architecture. The long, flexible butyl and ricinoleate chains contribute to a low pour point, while the high molecular weight and ester functionalities result in a high boiling point and low volatility.[1] This combination is highly desirable for plasticizers and lubricants, ensuring permanence and stability during high-temperature processing and use.
The ester groups introduce polarity, which governs its compatibility with polymers. The acetylation of the hydroxyl group is a critical modification; it blocks the reactive -OH site, which reduces its tendency to form strong hydrogen bonds, thereby improving its compatibility with less polar systems and enhancing its thermal stability compared to unmodified ricinoleates.
Thermal Stability and Decomposition
Understanding the limits of thermal stability is critical for defining processing parameters and predicting the service life of materials containing BAR. The principal techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9]
Decomposition Profile: Inert vs. Oxidative Atmospheres
The surrounding atmosphere profoundly impacts the thermal degradation of BAR.
-
In an Inert Atmosphere (e.g., Nitrogen): Degradation proceeds through pyrolysis. The primary mechanism is the thermal scission of the ester bonds and carbon-carbon bonds in the alkyl chain. While specific data for BAR is scarce, studies on structurally similar esters from castor oil show a decomposition onset above 300°C in inert atmospheres, indicating robust intrinsic thermal stability.[9]
-
In an Oxidative Atmosphere (e.g., Air): The presence of oxygen significantly lowers the decomposition temperature.[9] Oxidation initiates at susceptible sites—primarily the allylic positions adjacent to the C=C double bond—leading to the formation of hydroperoxides. These unstable intermediates decompose to form a cascade of radicals, accelerating the degradation of the entire molecule. For a related biolubricant, the onset of decomposition dropped to 187°C in an oxidative environment.[9]
| Condition | Expected Onset of Decomposition (5% Mass Loss) | Primary Degradation Mechanism | Source(s) |
| Inert Atmosphere (N₂) | > 300 °C | Pyrolysis, Ester Scission | [9] |
| Oxidative Atmosphere (Air) | ~180 - 200 °C | Thermo-oxidation | [9] |
Oxidative and Hydrolytic Stability
Beyond pure thermal breakdown, the long-term stability of BAR is dictated by its resistance to chemical degradation, primarily oxidation and hydrolysis.
Oxidative Degradation
While some industry data sheets claim BAR does not oxidize over time, scientific evidence from related compounds suggests a more nuanced reality.[1] The carbon-carbon double bond in the ricinoleate backbone is a known site of vulnerability to oxidation.[10] Interestingly, research on methyl ricinoleates indicates that acetylation of the hydroxyl group can actually decrease oxidative stability compared to the non-acetylated parent molecule.[11] This counterintuitive finding suggests that while acetylation enhances thermal stability, it may render the molecule more susceptible to certain oxidative pathways.
Enhancing Oxidative Stability
To counteract oxidative degradation, the incorporation of antioxidants is a field-proven strategy.[10] Phenolic antioxidants, such as Propyl Gallate (PG), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA), are effective at scavenging the free radicals that propagate oxidation.[10] Studies on similar acylated ricinoleates have shown that the addition of antioxidants can enhance oxidative stability by a factor of 6 to 20.[12] Furthermore, co-formulating with stabilizers like epoxidized soybean oil can provide synergistic protection against both light and heat-induced degradation.[1]
Hydrolytic Stability
As an ester, BAR is susceptible to hydrolysis—the cleavage of the ester bond by water—to yield acetyl ricinoleic acid and butanol. This reaction is typically slow at neutral pH but is catalyzed by acids or bases. Predictive modeling suggests that BAR is relatively stable at neutral pH (estimated half-life of over 4 years at pH 7), but degradation accelerates significantly under alkaline conditions (estimated half-life of ~150 days at pH 8).[13] Therefore, for applications in aqueous or high-humidity environments, formulation pH is a critical parameter to control.
Standardized Methodologies for Thermal Analysis
To ensure reliable and reproducible data, standardized testing protocols are essential. The following sections detail the methodologies for characterizing the thermal properties and stability of this compound, grounded in established ASTM standards.[14]
Protocol: Thermogravimetric Analysis (TGA) for Decomposition Profiling
This protocol determines the thermal stability and decomposition characteristics of BAR by measuring its mass loss as a function of temperature.
-
Objective: To determine the onset temperature of decomposition and the degradation profile in both inert and oxidative atmospheres.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Reference Standard: ASTM D3850 - Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials by Thermogravimetric Method (adapted for liquid samples).[14]
-
Methodology:
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (e.g., aluminum or platinum).
-
Instrument Setup (Inert):
-
Purge Gas: High-purity Nitrogen at a flow rate of 50-100 mL/min. Rationale: This creates an inert environment to measure the intrinsic thermal stability without oxidative influence.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Rationale: A 10 °C/min rate is standard for screening and provides a good balance between resolution and experiment time.
-
-
-
Instrument Setup (Oxidative):
-
Purge Gas: Air or a certified blend of 20% O₂ / 80% N₂ at a flow rate of 50-100 mL/min. Rationale: This simulates a real-world aging environment and reveals susceptibility to thermo-oxidation.
-
Temperature Program: Same as the inert setup.
-
-
Data Analysis:
-
Plot mass (%) versus temperature (°C).
-
Determine the onset temperature (T_onset), typically defined as the temperature at which 5% mass loss occurs.
-
Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature(s) of maximum decomposition rate (T_peak).
-
-
Protocol: Differential Scanning Calorimetry (DSC) for Thermal Transitions
This protocol identifies key thermal transitions such as the glass transition (Tg), which is critical for understanding its behavior as a plasticizer.
-
Objective: To determine the glass transition temperature of BAR.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Reference Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.[14]
-
Methodology:
-
Sample Preparation: Hermetically seal 5-10 mg of this compound in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference. Rationale: Hermetic sealing prevents mass loss due to volatilization, ensuring accurate heat flow measurement.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program (Heat-Cool-Heat):
-
Equilibrate at 25 °C.
-
Ramp temperature from 25 °C to -100 °C at 20 °C/min. Rationale: The initial cooling step creates a uniform thermal history.
-
Hold at -100 °C for 5 minutes.
-
Ramp temperature from -100 °C to 50 °C at 10 °C/min. Rationale: The second heating scan is used for analysis, as it provides data from a controlled thermal history.
-
-
-
Data Analysis:
-
Plot heat flow (W/g) versus temperature (°C).
-
Analyze the second heating scan to determine the glass transition (Tg), identified as a step-change in the heat capacity baseline.
-
-
Conclusion
This compound stands out as a high-performance, bio-based material with robust thermal properties suitable for demanding applications. Its high boiling point and low volatility ensure permanence, while its chemical structure provides excellent plasticizing and lubricating effects.[1] However, a comprehensive understanding of its stability limitations is crucial for its effective application. The compound exhibits strong intrinsic thermal stability in inert environments but is significantly more susceptible to degradation in the presence of oxygen, a process that initiates at its carbon-carbon double bond.[9][10] Its stability can be effectively managed through the careful selection of antioxidants and control of environmental factors like pH. The standardized TGA and DSC protocols outlined in this guide provide a reliable framework for researchers and developers to accurately characterize BAR, ensuring its optimal performance and longevity in final formulations.
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Traquisa. (n.d.). ABR technical data sheet. Retrieved from [Link]
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The Good Scents Company. (n.d.). This compound, 140-04-5. Retrieved from [Link]
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Salmin, D. C., et al. (2019). Oxidative Stability of Acylated and Hydrogenated Ricinoleates Using Synthetic and Natural Antioxidants. ResearchGate. Retrieved from [Link]
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Wang, T., et al. (2015). Determination of Oxidation of Methyl Ricinoleates. ResearchGate. Retrieved from [Link]
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Infinita Lab. (2025, September 10). Standards for Thermal Analysis Lab In US. Retrieved from [Link]
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NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Retrieved from [Link]
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An In-Depth Technical Guide to Butyl Acetyl Ricinoleate (CAS 140-04-5) for Researchers and Drug Development Professionals
Introduction: Unveiling a Multifunctional Excipient
Butyl acetyl ricinoleate (CAS 140-04-5) is a versatile ester derived from castor oil, a renewable and biocompatible resource.[1] Chemically, it is the butyl ester of acetyl ricinoleic acid. This modification of the natural ricinoleic acid—through esterification with butanol and subsequent acetylation of the hydroxyl group—results in a molecule with unique physicochemical properties, positioning it as a valuable excipient in the pharmaceutical, cosmetic, and polymer industries.[2] Its lipophilic nature, combined with a favorable safety profile, makes it a compelling candidate for advanced drug delivery systems, particularly in topical and transdermal formulations. This guide provides a comprehensive technical overview of this compound, from its synthesis and analytical characterization to its functional applications and safety considerations, designed to empower researchers and formulation scientists in leveraging its full potential.
Physicochemical Properties: A Foundation for Formulation
Understanding the fundamental properties of this compound is paramount for its effective application. It is a clear, oily liquid with a mild odor, and its key characteristics are summarized below.[3][4]
| Property | Value | Source(s) |
| CAS Number | 140-04-5 | [5] |
| Molecular Formula | C24H44O4 | [6] |
| Molecular Weight | 396.6 g/mol | [6] |
| Appearance | Liquid | [5] |
| Density | 0.931 g/cm³ (at 25°C) | [5] |
| Boiling Point | 205°C (at 2 mmHg) | [5] |
| Flash Point | >110°C | [7] |
| Pour Point | -32°C | [5] |
| Refractive Index | nD25 1.4555 | [5] |
| Water Solubility | Insoluble | [7] |
Synthesis and Manufacturing: From Bio-based Feedstock to Functional Excipient
The synthesis of this compound is a two-step process commencing with the esterification of ricinoleic acid, the primary fatty acid in castor oil, with butanol to form butyl ricinoleate. This is followed by the acetylation of the secondary hydroxyl group on the ricinoleic acid backbone.
Synthesis Pathway
Caption: Synthesis of this compound.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol outlines a general procedure for the synthesis of this compound in a laboratory setting.
Part 1: Esterification of Ricinoleic Acid to Butyl Ricinoleate
-
Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark apparatus, combine ricinoleic acid and n-butanol. A molar excess of butanol (e.g., 2:1 molar ratio of butanol to ricinoleic acid) is recommended to drive the reaction towards completion.[8]
-
Catalyst Addition: Add an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid (typically 1-2% by weight of ricinoleic acid).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with continuous stirring. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been removed.
-
Work-up: After cooling, neutralize the acidic catalyst with a base (e.g., sodium bicarbonate solution). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the excess butanol and purify the resulting butyl ricinoleate by vacuum distillation.
Part 2: Acetylation of Butyl Ricinoleate
-
Reactant Charging: In a clean, dry flask, add the purified butyl ricinoleate.
-
Acetylation: Add a molar excess of acetic anhydride (e.g., 1.5:1 molar ratio to butyl ricinoleate). A catalyst such as a few drops of concentrated sulfuric acid or pyridine can be used to accelerate the reaction.
-
Reaction: Gently heat the mixture (e.g., 60-80°C) with stirring for several hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture and slowly add water to quench the excess acetic anhydride. Separate the organic layer.
-
Purification: Wash the organic layer with a dilute sodium bicarbonate solution until effervescence ceases, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate and filter.
-
Final Product: Purify the final product, this compound, by vacuum distillation to remove any remaining impurities.
Analytical Characterization: Ensuring Quality and Purity
A suite of analytical techniques is employed to confirm the identity and purity of this compound.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound will exhibit characteristic peaks for the ester carbonyl groups (C=O stretch) around 1740 cm⁻¹, C-O stretching vibrations, and the absence of the broad O-H stretch from the starting butyl ricinoleate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the butyl and acetyl protons, as well as the fatty acid chain.
-
¹³C NMR will confirm the presence of the two distinct ester carbonyl carbons and the carbons of the alkyl chains.
-
Chromatographic and Thermal Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any residual starting materials or byproducts. A suitable method would involve a non-polar capillary column and a temperature gradient to separate components based on their boiling points, followed by mass spectral analysis for identification.
-
Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of this compound, which is crucial for applications involving heat, such as in polymer processing.
Analytical Workflow
Caption: Analytical workflow for this compound.
Applications in Drug Development: A Focus on Topical and Transdermal Delivery
The unique properties of this compound make it a highly attractive excipient for pharmaceutical formulations, particularly for topical and transdermal drug delivery.
Mechanism of Action as a Penetration Enhancer
This compound is thought to enhance the permeation of active pharmaceutical ingredients (APIs) through the stratum corneum via several mechanisms:
-
Disruption of Stratum Corneum Lipids: Its lipophilic nature allows it to integrate into and disrupt the highly ordered lipid bilayers of the stratum corneum, thereby increasing their fluidity and creating pathways for drug molecules to pass through.[9]
-
Increased Drug Partitioning: By modifying the solvent nature of the stratum corneum, it can improve the partitioning of a drug from the vehicle into the skin.[10]
-
Co-solvency: It can act as a solvent for poorly water-soluble drugs, increasing their concentration in the formulation and creating a higher concentration gradient to drive diffusion into the skin.
Formulation Strategies
-
Microemulsions: this compound can serve as the oil phase in microemulsion formulations.[11][12] Microemulsions are thermodynamically stable, transparent systems of oil, water, and surfactants that can enhance the solubility and skin permeation of both lipophilic and hydrophilic drugs.[13]
-
Creams, Lotions, and Ointments: As an emollient, it imparts a smooth, non-greasy feel to topical formulations while also contributing to skin hydration and acting as a vehicle for the API.[2]
Experimental Protocol: In Vitro Skin Permeation Study
An in vitro permeation test (IVPT) is a standard method to evaluate the effectiveness of penetration enhancers.[1][14]
-
Membrane Preparation: Excised human or animal skin (e.g., porcine ear skin) is mounted on a Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Formulation Application: The test formulation containing the API and this compound is applied to the surface of the skin in the donor compartment. A control formulation without this compound should also be tested.
-
Receptor Phase: The receptor compartment is filled with a suitable buffer solution (e.g., phosphate-buffered saline) maintained at 32°C to mimic physiological conditions. The receptor fluid should be continuously stirred.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer.
-
Analysis: The concentration of the API in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time, and the steady-state flux and permeability coefficient are calculated to determine the enhancement effect of this compound.
Safety and Regulatory Information: A Commitment to Safe Application
While specific toxicological data for this compound is limited, information on related compounds and its use in various applications provides an initial assessment of its safety profile.
-
Acute Toxicity: Data on structurally similar esters suggests a low potential for acute oral toxicity.[15]
-
Dermal and Eye Irritation: Studies on related ricinoleate esters and other alkyl esters used in cosmetics generally indicate a low potential for skin and eye irritation, although this can be formulation-dependent.[3][16][17]
-
Sensitization: this compound is not expected to be a skin sensitizer.
-
Genotoxicity: Based on data for similar esters, this compound is not expected to be genotoxic.[18]
Regulatory Status:
-
FDA: this compound is listed in the FDA's regulations for indirect food additives in adhesives (21 CFR 175.105) and in rubber articles (21 CFR 177.2600).[19]
-
Cosmetics: It is used in cosmetic formulations as a skin-conditioning agent and emollient.[7]
-
REACH: It has a registered status under the EU's REACH regulation.[19]
Conclusion and Future Perspectives
This compound stands out as a promising, bio-based excipient with a compelling combination of properties for modern drug formulation. Its role as a penetration enhancer and emollient in topical and transdermal systems is particularly noteworthy. While its safety profile appears favorable based on existing data for related compounds, further research into its specific toxicological profile and its efficacy in a wider range of drug delivery systems is warranted. As the pharmaceutical industry continues to embrace green chemistry and sustainable sourcing, the utility of castor oil derivatives like this compound is poised to expand, offering innovative solutions for the development of safe and effective medicines.
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n-Butyl acetyl ricinoleate. scipoly.com. Available at: [Link]
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Formulation and evaluation of medicated microemulsion for topical application. BMC Chemistry, 18(1), 69. (2024-05-04). Available at: [Link]
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Amended Safety Assessment of Alkyl Esters as Used in Cosmetics. Cosmetic Ingredient Review. (2012). Available at: [Link]
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Optimizing In Vitro Skin Permeation Studies to Obtain Meaningful Data in Topical and Transdermal Drug Delivery. AAPS J, 27(1), 107. (2025-05-29). Available at: [Link]
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Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. Pharmaceutics, 14(8), 1648. (2022). Available at: [Link]
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Preparation and evaluation of microemulsion containing antihypertensive drug. ResearchGate. (2017). Available at: [Link]
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Acute dermal irritation, sensitization, and acute toxicity studies of a transdermal patch for prophylaxis against ({+/-}) anatoxin-a poisoning. Cutan Ocul Toxicol, 32(4), 279-85. (2013-05-21). Available at: [Link]
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acute oral toxicity: Topics by Science.gov. Science.gov. Available at: [Link]
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SAFETY DATA SHEET (REACH). Car Repair System. Available at: [Link]
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Film-Forming Microemulsions with Essential Oils: Elucidating Relationships Between Formulation Parameters, Thermodynamic Stability. Gels, 9(4), 302. (2025-03-26). Available at: [Link]
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RIFM fragrance ingredient safety assessment, butyl butyrate, CAS Registry Number 109-21-7. Food and Chemical Toxicology, 143, 111531. (2020-06-30). Available at: [Link]
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Final Report on the Safety Assessment of Glyceryl Ricinoleate. Journal of the American College of Toxicology, 4(5), 1-22. (1985). Available at: [Link]
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SCOEL/REC/184 n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate - Recommendation from the Scientific Committee on Occupational Exposure Limits. ResearchGate. (2017-04-04). Available at: [Link]
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Mixture Additives Inhibit the Dermal Permeation of the Fatty Acid, Ricinoleic Acid. J Toxicol Environ Health A, 61(2), 119-30. (2000-09-22). Available at: [Link]
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In Vitro Permeation Test Studies for Topical Drug Products Submitted in ANDAs. FDA. (2022-11-30). Available at: [Link]
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Preparation and Evaluation of Microemulsion Systems Containing Salicylic Acid. AAPS PharmSciTech, 11(1), 138-145. (2010). Available at: [Link]
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FORMULATION AND EVALUATION OF MICROEMULSION-BASED SUBLINGUAL LIQUID CONTAINING VALERIAN ROOT EXTRACT. Semantic Scholar. Available at: [Link]
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The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinoleate. Nova Industries. Available at: [Link]
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In vitro percutaneous penetration test overview. Frontiers in Medicine, 10, 1198308. (2023-06-13). Available at: [Link]
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Evaluation of eye irritation potential of experimental cosmetic formulations containing glycolic acid, salicylic acid and ethanol using the Bovine Corneal Opacity and Permeability Assay. Toxicol In Vitro, 24(6), 1680-9. (2010-09). Available at: [Link]
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An In-depth Technical Guide to the Solubility of Butyl Acetyl Ricinoleate in Organic Solvents
Foreword: Understanding the Versatility of a Bio-Based Plasticizer
Butyl acetyl ricinoleate, a derivative of castor oil, is a versatile ester that has found significant application across various industries, from cosmetics and personal care to polymers and coatings. Its efficacy in these roles is intrinsically linked to its solubility characteristics in a diverse range of organic solvents. For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility is paramount for formulation development, quality control, and ensuring product performance and stability. This guide provides a deep dive into the solubility of this compound, offering both theoretical insights and practical guidance.
Physicochemical Profile of this compound
A foundational understanding of the physicochemical properties of this compound is essential to comprehend its solubility behavior.
| Property | Value |
| CAS Number | 140-04-5[1] |
| Molecular Formula | C24H44O4[1] |
| Molecular Weight | 396.6 g/mol [1] |
| Appearance | Liquid[2] |
| Density (at 20°C) | ~0.931 g/cm³[1] |
| Boiling Point (at 101.325 kPa) | ~200°C[1] |
| Water Solubility (at 25°C) | 72.19 ng/L (practically insoluble)[1][3] |
Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of understanding solubility. The solubility of this compound in a particular organic solvent is governed by the interplay of intermolecular forces between the solute and solvent molecules.
Molecular Structure and Polarity
This compound is a long-chain fatty acid ester. Its molecular structure features a long hydrocarbon tail, which is nonpolar, and two ester groups, which introduce polarity. The presence of the acetyl group (-COCH₃) further influences its polarity compared to its parent compound, butyl ricinoleate. This amphiphilic nature—possessing both polar and nonpolar regions—dictates its solubility profile.
Intermolecular Forces
The primary intermolecular forces at play in solutions of this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that are present in all molecules. The long hydrocarbon chain of this compound leads to significant Van der Waals interactions, particularly with nonpolar solvents.
-
Dipole-Dipole Interactions: The ester groups in this compound create permanent dipoles. These dipoles can interact with the dipoles of polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Hydrogen Bonding: While this compound itself cannot donate hydrogen bonds, the oxygen atoms in its ester groups can act as hydrogen bond acceptors. This allows for interactions with protic solvents that can donate hydrogen bonds (e.g., alcohols).
The overall solubility in a given solvent is a result of the balance of these forces. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.
Hansen Solubility Parameters (HSP)
A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory decomposes the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from dispersion forces.
-
δp (Polar): Energy from polar interactions.
-
δh (Hydrogen Bonding): Energy from hydrogen bonding.
Qualitative and Quantitative Solubility Data
While extensive quantitative solubility data for this compound is limited in publicly available literature, a combination of qualitative statements from technical data sheets, information from suppliers, and quantitative data for a closely related compound, butyl ricinoleate, provides a robust understanding of its solubility profile.
Qualitative Solubility Observations
-
Water: this compound is practically insoluble in water.[4]
-
Polar Polymers: It exhibits excellent compatibility and acts as a plasticizer for polar polymers such as polyvinyl chloride (PVC), nitrocellulose, and ethyl cellulose.[4] This suggests good solubility in the environments created by these polymers.
-
Nonpolar Solvents: A supplier provides n-butyl acetyl ricinoleate as a solution in hexane (1000 µg/mL), confirming its solubility in this nonpolar aliphatic hydrocarbon.[5]
Quantitative Solubility Data of Butyl Ricinoleate (as a Proxy)
The following table presents the quantitative solubility of butyl ricinoleate (CAS 151-13-3) in various organic solvents at 25°C. Due to the structural similarity, this data serves as a strong indicator of the expected solubility behavior of this compound. The addition of the acetyl group in this compound will slightly increase its polarity, which may lead to minor deviations from the values presented below.
| Solvent | Solvent Type | Solubility (g/L at 25°C) |
| Methanol | Polar Protic | 120.49 |
| Ethanol | Polar Protic | 107.66 |
| Isopropanol | Polar Protic | 105.18 |
| Acetone | Polar Aprotic | 270.24 |
| Ethyl Acetate | Polar Aprotic | 333.15 |
| Dichloromethane | Halogenated | 736.36 |
| Chloroform | Halogenated | 653.07 |
| Toluene | Aromatic | 125.76 |
| Tetrahydrofuran (THF) | Ether | 987.62 |
Source: Data for Butyl Ricinoleate (CAS 151-13-3)
Interpretation of Proxy Data:
-
High Solubility in Polar Aprotic and Halogenated Solvents: The high solubility in solvents like ethyl acetate, acetone, dichloromethane, and chloroform indicates strong dipole-dipole interactions between the ester groups of the ricinoleate and these solvents.
-
Good Solubility in Alcohols: The good solubility in methanol, ethanol, and isopropanol is attributed to the ability of the ricinoleate's ester groups to act as hydrogen bond acceptors.
-
Moderate Solubility in Aromatic Solvents: The solubility in toluene is likely driven by a combination of dispersion forces and some induced dipole interactions.
-
Exceptional Solubility in THF: The very high solubility in THF suggests a particularly favorable interaction between the ether solvent and the ester.
Experimental Protocol for Determining Solubility
For instances where precise solubility data is required for a specific application or solvent system, a standardized experimental protocol is necessary. While no ASTM or ISO standard is dedicated specifically to the solubility of liquid plasticizers in organic solvents, a gravimetric method, adapted from general principles of solubility determination, can be reliably employed.[6]
Principle
A saturated solution of this compound in the solvent of interest is prepared at a constant temperature. A known volume of the saturated solution is then taken, the solvent is evaporated, and the mass of the remaining this compound is determined.
Materials and Equipment
-
This compound (high purity)
-
Organic solvent of interest (analytical grade)
-
Temperature-controlled shaker or water bath
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Analytical balance (accurate to ±0.1 mg)
-
Evaporating dish or beaker
-
Drying oven or vacuum desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. An excess is ensured when a separate liquid phase of the solute remains after agitation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C ± 0.5°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). Periodically check to ensure an excess of the solute phase remains.
-
-
Sample Withdrawal and Analysis:
-
Allow the vial to stand undisturbed at the constant temperature for at least 24 hours to allow for complete phase separation.
-
Carefully withdraw a known volume (e.g., 5 or 10 mL) of the clear, saturated supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature, avoiding any of the undissolved phase.
-
Transfer the aliquot to a pre-weighed evaporating dish.
-
Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.
-
Weigh the evaporating dish with the dried residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the evaporating dish from the final weight.
-
Express the solubility in grams per liter (g/L) or other desired units using the following formula:
Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))
-
Experimental Workflow Diagram
Caption: Workflow for the gravimetric determination of this compound solubility.
Practical Applications and Implications
The solubility of this compound is a critical factor in its various applications:
-
Pharmaceutical Formulations: In the development of topical and transdermal drug delivery systems, its ability to dissolve active pharmaceutical ingredients (APIs) and its emollient properties are highly valued. Its lipophilic nature makes it a suitable carrier for poorly water-soluble drugs.
-
Cosmetics and Personal Care: As a skin conditioning agent and emollient, its solubility in cosmetic oils and other formulation components ensures product homogeneity and a desirable sensory profile.[3]
-
Plastics and Polymers: As a plasticizer, it must be highly soluble in the polymer matrix to effectively increase flexibility and prevent leaching. Its good compatibility with polar polymers is a key advantage.[4]
-
Lubricants and Coatings: In its role as a biolubricant, its solubility in base oils and other additives is essential for creating stable and effective lubricant formulations.[1]
Conclusion
The solubility of this compound in organic solvents is a complex interplay of its molecular structure and the properties of the solvent. While a comprehensive set of quantitative data for this specific compound is not widely published, a strong understanding of its solubility can be derived from its physicochemical properties, theoretical principles, qualitative observations, and proxy data from the closely related butyl ricinoleate. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. This in-depth knowledge is indispensable for formulators and researchers seeking to harness the full potential of this versatile, bio-based ester.
References
-
OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
-
ASTM E1148-02(2008), Standard Test Method for Measurements of Aqueous Solubility (Withdrawn 2013), ASTM International, West Conshohocken, PA, 2008, .
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ASTM D5226-98(2016), Standard Practice for Dissolving Polymer Materials, ASTM International, West Conshohocken, PA, 2016, .
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ResearchGate, How to determine the solubility of a substance in an organic solvent?, [Link].
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An In-Depth Technical Guide to the Toxicology and Safety of Butyl Acetyl Ricinoleate
This guide provides a comprehensive toxicological and safety profile of butyl acetyl ricinoleate, a notable ester in various industrial and cosmetic applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data, employs scientific reasoning for safety assessment, and outlines the requisite experimental protocols for a thorough evaluation. Given the limited direct toxicological data for this compound, this guide utilizes a weight-of-evidence approach, incorporating read-across principles from structurally and metabolically related compounds, such as castor oil and ricinoleic acid, a methodology supported by expert panels like the Cosmetic Ingredient Review (CIR).[1][2][3]
Introduction: Understanding this compound
This compound (CAS No. 140-04-5) is the ester of butyl alcohol and acetyl ricinoleic acid. It is a clear, viscous liquid known for its emollient and skin-conditioning properties, making it a common ingredient in cosmetic and personal care formulations.[4] Its molecular structure, characterized by a C18 fatty acid chain with a hydroxyl group acetylated and an ester linkage to a butyl group, dictates its physicochemical properties and, consequently, its toxicological behavior.
Physicochemical Properties
A thorough understanding of a substance's physicochemical properties is foundational to predicting its toxicological profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics.
| Property | Value | Source |
| Molecular Formula | C24H44O4 | [5] |
| Molecular Weight | 396.6 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 200°C at 101,325 Pa | [1] |
| Density | 0.931 g/cm³ at 20°C | [1] |
| Water Solubility | 72.19 ng/L at 25°C (very low) | [1] |
| LogP (o/w) | 8.561 (estimated) | [2] |
The high molecular weight, low water solubility, and high octanol-water partition coefficient (LogP) suggest that dermal absorption of this compound is likely to be low.
Toxicokinetics: The Journey Through the Body
Toxicokinetics examines the absorption, distribution, metabolism, and excretion of a substance. For this compound, it is anticipated that the ester would be hydrolyzed by esterase enzymes present in the skin and gastrointestinal tract into acetyl ricinoleic acid and butanol. Ricinoleic acid is a well-known fatty acid that is readily metabolized.[7]
Absorption
Due to its lipophilic nature and large molecular size, dermal absorption of intact this compound is expected to be limited. Oral absorption would likely be followed by rapid hydrolysis in the gastrointestinal tract.
Distribution
Following absorption and metabolism, the resulting fatty acids and alcohols would enter the systemic circulation and be distributed throughout the body, following normal lipid distribution pathways.
Metabolism
The primary metabolic pathway for this compound is enzymatic hydrolysis to its constituent acid and alcohol. Ricinoleic acid is metabolized through β- and α-oxidation.[7]
Excretion
Metabolites of this compound are expected to be excreted primarily through feces and urine, consistent with the excretion pathways of other fatty acids.
Toxicological Profile: A Hazard Assessment
The following sections detail the potential toxicological effects of this compound, drawing upon data from related compounds where necessary.
Acute Toxicity
No specific acute toxicity data for this compound were identified. However, data on related compounds suggest a low order of acute toxicity. For instance, glyceryl ricinoleate has an oral LD50 in mice greater than 25.0 ml/kg.[7]
Irritation and Sensitization
-
Dermal Irritation: Based on data from related ricinoleates, this compound is not expected to be a significant skin irritant. However, some studies on castor oil have shown a range from slight to severe irritation in rabbits.[2] Therefore, products containing this compound should be formulated to be non-irritating.[3]
-
Ocular Irritation: Undiluted castor oil has been shown to cause minimal to no eye irritation in animal studies.[2]
-
Skin Sensitization: Zinc ricinoleate was not found to be a sensitizer in guinea pigs.[2] While clinical experience suggests that sensitization to ricinoleates is infrequent, individuals with existing dermatoses may have a higher potential for sensitization.[2]
Repeated Dose Toxicity
Subchronic oral toxicity studies on castor oil, of which ricinoleic acid is the primary component, have not shown significant toxic effects in rats at dietary concentrations up to 10%.[2]
Genotoxicity
No genotoxicity data for this compound were found. However, castor oil and sodium ricinoleate were not genotoxic in bacterial or mammalian test systems.[2]
Carcinogenicity
Ricinoleic acid did not produce neoplasms in a mouse study and was not a tumor promoter.[2]
Reproductive and Developmental Toxicity
No dose-related reproductive toxicity was observed in mice fed up to 10% castor oil for 13 weeks.[2] However, intramuscular injection of castor oil in female rats has shown effects on ovarian folliculogenesis and has demonstrated anti-implantation and abortifacient effects.[2]
Experimental Protocols for Safety Assessment
A comprehensive safety assessment of this compound would necessitate conducting a battery of toxicological tests in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Workflow for Toxicological Safety Assessment
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An In-depth Technical Guide to the Environmental Impact of Butyl Acetyl Ricinoleate
Introduction: Situating Butyl Acetyl Ricinoleate in Modern Chemistry
This compound (BAR) is a bio-based ester derived from castor oil, a renewable feedstock.[1][2] Its chemical structure, characterized by a long fatty acid chain with an acetylated hydroxyl group and a butyl ester, imparts unique physical properties such as a high boiling point, low volatility, and excellent plasticizing capabilities.[1][3] These attributes have led to its use in a variety of industrial applications, including as a plasticizer, lubricant, and component in cosmetics.[1][4] As industries pivot towards more sustainable and "green" chemical alternatives, it is imperative for researchers, scientists, and drug development professionals to critically evaluate the complete environmental profile of such compounds. This guide provides a technical deep-dive into the environmental fate, ecotoxicity, and manufacturing footprint of this compound, grounded in standardized testing protocols and field-proven insights.
Environmental Fate and Transport
The environmental fate of a chemical dictates its persistence, distribution, and ultimate transformation in various environmental compartments. For BAR, the key considerations are its biodegradability and its potential to bioaccumulate in organisms.
Biodegradability: A Critical Evaluation
The primary mechanism for the removal of organic substances like BAR from the environment is microbial degradation.[5] The internationally accepted standard for assessing this is the OECD 301 series of tests for "Ready Biodegradability."[6][7] A substance is considered readily biodegradable if it undergoes rapid and ultimate degradation in an aerobic aqueous environment, a strong indicator that it will not persist.[6][8]
The pass level for these stringent tests is typically achieving 60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production within a 10-day window during the 28-day test period.[6][9] As a fatty acid ester derived from a natural oil, BAR is expected to be readily biodegradable.[1][10] The initial and rate-limiting step in its degradation is the enzymatic hydrolysis of the ester linkages by microbial esterases, yielding butanol, acetic acid, and ricinoleic acid. These smaller, more bioavailable molecules are then readily assimilated into central metabolic pathways (e.g., β-oxidation for the fatty acid) and ultimately mineralized to CO2 and water.
The OECD 301D test is a robust method for determining ready biodegradability by measuring oxygen consumption.[8] Its design provides a self-validating system for generating trustworthy data.
Methodology:
-
Preparation: A defined concentration of the test substance (e.g., 2 mg/L of BAR) is added to a mineral medium inoculated with a mixed population of microorganisms (often from secondary effluent).[11]
-
Incubation: The solution is dispensed into sealed, airtight bottles, completely filled to exclude air, and incubated in the dark at a constant temperature (e.g., 22°C) for 28 days.[11]
-
Measurement: The dissolved oxygen concentration is measured at the beginning and end of the incubation period. The amount of oxygen consumed by the microorganisms to degrade the test substance is calculated by subtracting the oxygen depletion in a blank control (inoculum only).[8]
-
Calculation: The percentage of biodegradation is determined by comparing the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD), which is calculated from the molecular formula of BAR (C24H44O4).[8][12]
Causality and Self-Validation:
-
Why a Closed System? The closed bottle design ensures that the only source of oxygen is that which is dissolved in the water. This allows for a direct and sensitive measurement of microbial respiration linked to the degradation of the test substance.
-
The Role of the Reference Substance: A parallel test is run with a readily biodegradable reference compound like sodium benzoate or aniline.[9][11] Achieving ≥60% degradation for this reference validates that the microbial inoculum is healthy and active, preventing a false-negative result for the test substance.[11]
-
Toxicity Control: A toxicity control, containing both the test substance and the reference substance, can be included. If degradation in this bottle is significantly inhibited compared to the reference control, it indicates the test substance may be toxic to the microorganisms at the tested concentration, another potential cause for a false-negative.
Caption: Workflow for OECD 301D Ready Biodegradability Test.
Bioaccumulation Potential
Bioaccumulation refers to the process where a chemical's concentration in an organism exceeds its concentration in the surrounding environment. This is a significant concern for persistent, lipophilic (fat-soluble) substances. Fatty acid esters like BAR are generally considered to have a low potential for bioaccumulation.[10] Although they are lipophilic, their ready biodegradability means they are quickly metabolized and eliminated by organisms, preventing significant buildup in tissues. Studies on analogous substances like acetyl tri-n-butyl citrate (ATBC) show rapid elimination (approx. 99% within 48 hours), indicating a low bioaccumulation potential.[13]
Ecotoxicity Profile
Ecotoxicity assesses the potential harm a substance can cause to ecosystems. Standardized tests expose key aquatic organisms (representing different trophic levels) to the substance to determine effect concentrations.
Aquatic Toxicity
The primary concern for many industrial chemicals is their impact on aquatic life.[14] Testing typically involves acute exposure studies on fish, invertebrates (like Daphnia magna), and algae.
| Organism | Test Guideline | Duration | Endpoint | Result (Expected) | Classification |
| Invertebrate (Daphnia magna) | OECD 202 | 48 hours | EC50 (Immobilisation) | > 100 mg/L | Not harmful |
| Fish (e.g., Zebrafish) | OECD 203 | 96 hours | LC50 (Mortality) | > 100 mg/L | Not harmful |
| Algae (e.g., R. subcapitata) | OECD 201 | 72 hours | EC50 (Growth Inhibition) | > 100 mg/L | Not harmful |
EC50/LC50 values are based on data for analogous fatty acid esters and general principles of ecotoxicology for bio-based esters. Specific data for BAR should be consulted where available.
Based on the structure and known properties of similar fatty acid esters, BAR is not expected to be classified as harmful to aquatic organisms (EC50 and LC50 values are anticipated to be well above 100 mg/L).[10]
This test is a cornerstone of aquatic toxicology, providing a rapid and reliable measure of a substance's acute toxicity to invertebrates.[15][16]
Methodology:
-
Organism Culture: Neonate Daphnia magna (water fleas), less than 24 hours old, are used for the test to ensure uniform sensitivity.[17][18]
-
Exposure: The daphnids are exposed to a range of at least five concentrations of the test substance in a defined medium for 48 hours.[15][18] A control group with no test substance is run in parallel.[18]
-
Observation: The number of immobilised daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[17]
-
Endpoint Calculation: The results are statistically analyzed to determine the EC50: the concentration estimated to immobilise 50% of the daphnids after 48 hours.[17][19]
Causality and Self-Validation:
-
Why Daphnia? Daphnia are sentinel species; they are sensitive to a wide range of toxicants, have a short life cycle, and are a critical link in freshwater food webs.[16]
-
Validity Criteria: The test is only considered valid if the immobilisation in the control group is ≤ 10% and the dissolved oxygen concentration remains above a specified level, ensuring that observed effects are due to the test substance and not poor experimental conditions.
-
Dose-Response: Using a series of concentrations allows for the establishment of a clear dose-response relationship, which is fundamental to toxicological assessment and provides confidence in the calculated EC50 value.[18]
Caption: Experimental workflow for the OECD 202 Daphnia Acute Immobilisation Test.
Manufacturing Footprint and Life Cycle Considerations
A comprehensive environmental assessment must extend beyond the properties of the final product to include its manufacturing process.
Synthesis of this compound
BAR is produced via a two-step esterification process starting from castor oil.[20]
-
Hydrolysis/Transesterification: Castor oil is first treated to yield ricinoleic acid.[20]
-
Esterification: The ricinoleic acid is then esterified with butanol (to form butyl ricinoleate) and subsequently acetylated with acetic anhydride or a similar acetylating agent.
Environmental Considerations:
-
Traditional Synthesis: Conventional methods often use strong acid catalysts (e.g., sulfuric acid) and require significant energy input for heating and distillation to drive the reaction and purify the product.[20][21] This can lead to waste streams containing acid catalysts and byproducts that require neutralization and treatment.
-
Greener Alternatives: Modern approaches are increasingly employing biocatalysts, such as lipases, for the esterification step.[20] Enzymatic synthesis offers several advantages, including milder reaction conditions, reduced energy consumption, higher specificity, and minimized byproduct formation, thereby reducing the overall environmental footprint.[20]
// Nodes A [label="Castor Oil\n(Renewable Feedstock)", fillcolor="#34A853", fontcolor="#FFFFFF"]; B [label="Hydrolysis /\nTransesterification", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Ricinoleic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Butanol", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Esterification\n(Acid or Enzyme Catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Butyl Ricinoleate", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Acetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Acetylation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="this compound\n(Final Product)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Water\n(Byproduct)", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"]; K [label="Acetic Acid\n(Byproduct)", shape=note, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges A -> B; B -> C; C -> E; D -> E; E -> F; E -> J; F -> H; G -> H; H -> I; H -> K; } }
Caption: Simplified synthesis pathway for this compound.
Life Cycle Perspective
From a cradle-to-gate perspective, the environmental impact of BAR is largely influenced by the agricultural practices for castor bean cultivation and the energy efficiency of the chemical synthesis process.[4][22] The use of a renewable, non-food crop feedstock is a significant advantage.[2] The end-of-life profile is favorable due to its ready biodegradability, which ensures it does not persist in the environment upon disposal.
Conclusion and Scientific Outlook
This compound presents a favorable environmental profile, a key characteristic for a modern, sustainable chemical. Its foundation in renewable castor oil, coupled with its ready biodegradability and low potential for ecotoxicity and bioaccumulation, positions it as a viable alternative to petroleum-derived plasticizers and lubricants.[1][22]
For drug development professionals, its low toxicity profile is advantageous for applications where biocompatibility is paramount. For researchers and scientists, the focus should be on optimizing its synthesis. The continued development and industrial-scale adoption of enzymatic synthesis routes will be crucial in further minimizing the life cycle impact of BAR, reducing energy consumption and eliminating harsh chemical waste streams associated with traditional catalysis.[20] This holistic approach, from agricultural feedstock to end-of-life degradation, underscores the potential of this compound as a truly green chemical.
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Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. Retrieved from [Link]
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Charles River. (n.d.). OECD 202: Daphnia sp. acute immobilization test. Retrieved from [Link]
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Biotecnologie BT. (n.d.). OECD TG 202: Daphnia sp., Acute Immobilization test. Retrieved from [Link]
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AIT. (2026, January 10). OECD 202 Daphnia Acute Immobilisation Hazardous Waste Toxicity Test. Retrieved from [Link]
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GLP. (n.d.). OECD 202: daphnia sp, acute immobilisation test - limit test and EC50. Retrieved from [Link]
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Regulations.gov. (2020, August 28). Closed Bottle Biodegradation (OECD 301D). Retrieved from [Link]
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Pesticide Registration Toolkit. (n.d.). Ready biodegradability. Retrieved from [Link]
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OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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OECD. (n.d.). Test No. 301: Ready Biodegradability. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - PEF Fatty Acid Esters. Retrieved from [Link]
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ECETOC. (n.d.). Biodegradation Tests for Poorly-Soluble Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Evaluation of an Environmentally Friendly Plasticizer for Polyvinyl Butyral for Use in Tape Casting. Retrieved from [Link]
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ResearchGate. (n.d.). Biodegradability Screening (OECD 301: Test of Ready-Biodegradability) of Several Poorly Water-Soluble Substances. Retrieved from [Link]
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PubMed. (n.d.). The anticlastogenic potential of fatty acid methyl esters. Retrieved from [Link]
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ACS Polymers Au. (2025, July 30). Innovative Castor Oil Derivative Synthesized through a Sustainable Approach Generating Reactive Cross-Linker from Secondary Products for Additive Manufacturing. Retrieved from [Link]
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ResearchGate. (2025, August 10). Biodegradation of US premanufacture notice chemicals in OECD tests. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Aquatic Life Benchmarks and Ecological Risk Assessments for Registered Pesticides. Retrieved from [Link]
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ITB.pl. (n.d.). BUTYL ACETATE. Retrieved from [Link]
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STLE.org. (n.d.). Biodegradable lubricants: Working definitions, review of key applications and prospects for growth. Retrieved from [Link]
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ecoQuery. (n.d.). butyl acetate production, butanol esterification with acetic acid. Retrieved from [Link]
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ResearchGate. (n.d.). Sustainable, recyclable and biodegradable castor Oil-Derived elastomers enabled by dynamic acetoacetyl formed amides. Retrieved from [Link]
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ResearchGate. (n.d.). Enhancing butyl acetate production through increasing the availability.... Retrieved from [Link]
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European Solvents Industry Group. (2024, December). Eco-profile of n-Butyl Acetate. Retrieved from [Link]
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CPSC. (2018, October 1). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Acetyl Tri-n-butyl Citrate (ATBC)”. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025, August 31). Inventory of Environmental Impact Decisions for Food Contact Substance Notifications. Retrieved from [Link]
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Methodological & Application
Butyl Acetyl Ricinoleate: A Bio-Based Plasticizer for High-Performance Polyvinyl Chloride (PVC) Applications
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of Butyl Acetyl Ricinoleate (BAR) as a primary, bio-based plasticizer for polyvinyl chloride (PVC) formulations. Derived from castor oil, BAR presents a sustainable and effective alternative to traditional phthalate-based plasticizers, offering excellent compatibility with PVC, low volatility, and superior flexibility at low temperatures. This document details the fundamental mechanism of plasticization, provides detailed protocols for compounding and sample preparation, and outlines standardized methodologies for evaluating the mechanical, thermal, and permanence properties of BAR-plasticized PVC. The information is intended for researchers, material scientists, and product development professionals seeking to leverage sustainable additives in advanced polymer applications.
Introduction: The Shift to Sustainable Plasticizers
Polyvinyl chloride (PVC) is one of the most versatile and widely used thermoplastics, but its inherent rigidity necessitates the use of plasticizers to achieve the flexibility required for countless applications.[1][2] For decades, phthalate esters like di-(2-ethylhexyl) phthalate (DEHP) have dominated the market. However, growing environmental and health concerns have catalyzed a shift towards safer, more sustainable alternatives.
This compound, a derivative of ricinoleic acid which is the primary fatty acid in castor oil, has emerged as a high-performance, renewable plasticizer.[3][4][5] Its unique molecular structure imparts desirable properties to PVC, including softness, durability, and resistance to environmental degradation.[3] This guide serves as a practical resource for formulating and validating the performance of PVC compounds plasticized with this compound.
This compound: Physicochemical Profile
This compound is a monomeric plasticizer synthesized through the esterification of ricinoleic acid with butanol, followed by the acetylation of the hydroxyl group.[6] This process yields a stable, oily liquid with excellent compatibility in polar polymers like PVC.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | Butyl (Z,12R)-12-acetyloxyoctadec-9-enoate | [7] |
| CAS Number | 140-04-5 | [7][8] |
| Molecular Formula | C₂₄H₄₄O₄ | [7] |
| Molecular Weight | 396.6 g/mol | [7] |
| Appearance | Yellow to colorless oily liquid | [9] |
| Key Characteristics | High boiling point, low volatility, good resistance to heat and aging, imparts softness and brightness. | [3] |
| REACH Registration | 01-2120243387-53-0001 | [3] |
| FDA Status | Approved for use in adhesives under 21 CFR 175.105. | [3][8] |
Mechanism of Action: PVC Plasticization
Plasticizers function by inserting themselves between the long polymer chains of PVC.[10] At a molecular level, the polar ester groups of BAR interact with the polar sites on the PVC molecules, disrupting the strong intermolecular van der Waals forces that hold the rigid polymer chains together.[11] This separation increases the "free volume" within the polymer matrix, enhancing the mobility of the polymer chains and lowering the glass transition temperature (Tg).[10][11] The result is a transformation from a rigid, brittle material to a flexible and ductile one.[2]
Figure 1: Molecular mechanism of PVC plasticization by this compound (BAR).
Application Notes: Formulation and Processing
The successful integration of BAR into PVC requires proper formulation and compounding. BAR is typically used at concentrations between 15 and 50 parts per hundred of resin (phr), depending on the desired flexibility.[3]
Table 2: Example Formulation for Flexible PVC Film
| Component | Purpose | Typical Loading (phr) |
| PVC Resin (Suspension Grade) | Polymer Matrix | 100 |
| This compound (BAR) | Primary Plasticizer | 30 - 50 |
| Epoxidized Soybean Oil (ESBO) | Co-plasticizer/Stabilizer | 3 - 5 |
| Ca/Zn Heat Stabilizer | Prevents Thermal Degradation | 2 - 4 |
| Stearic Acid | Lubricant | 0.2 - 0.5 |
| Calcium Carbonate | Filler (Optional) | 0 - 20 |
4.1 Compounding Protocol: Dry Blending
The most common method for preparing flexible PVC compounds is dry blending, which uses a high-speed mixer to ensure uniform absorption of the liquid plasticizer into the porous PVC resin particles.[12][13]
-
Preparation: Ensure the high-speed mixer is clean and dry. Weigh all solid components (PVC resin, stabilizer, fillers) and liquid components (BAR, ESBO) according to the formulation.
-
Hot Mixing:
-
Add the PVC resin and solid stabilizers to the mixer bowl.
-
Start the mixer. The friction will begin to generate heat.
-
Slowly add the liquid plasticizers (BAR and ESBO) and any liquid lubricants as the temperature rises.
-
Continue mixing at high speed until the mixture becomes a free-flowing powder (a "dry blend"). This typically occurs between 80°C and 120°C.[1][12] The total hot mixing time is usually 6-10 minutes.[1]
-
-
Cold Mixing:
-
Immediately discharge the hot dry blend into a cold mixer (a slower, water-jacketed mixer).
-
Mix for 6-10 minutes until the compound temperature drops to around 35°C-40°C.[1] This step is critical to prevent agglomeration of the powder and to complete the plasticizer absorption.
-
-
Storage: The final dry blend can be stored or immediately used for processing (e.g., extrusion, calendering, or molding).
4.2 Sample Preparation for Testing
For laboratory evaluation, the dry blend is typically converted into standardized sheets or plaques.
-
Milling: Process the dry blend on a two-roll mill at a temperature of 155°C-165°C to create a homogenous molten sheet.[1]
-
Compression Molding: Place pieces of the milled sheet into a mold and press using a hydraulic press at a specified temperature (e.g., 170°C) and pressure to form sheets of a consistent thickness (e.g., 1 mm).
-
Conditioning: Before testing, condition all molded specimens for at least 24 hours at 23 ± 2°C and 50 ± 10% relative humidity, as specified in many ASTM standards.[14]
Figure 2: General workflow for preparation and evaluation of BAR-plasticized PVC.
Protocols for Performance Evaluation
To validate the efficacy of this compound, a series of standardized tests should be performed.
5.1 Protocol 1: Mechanical Properties Evaluation
-
Objective: To quantify the plasticizing efficiency of BAR by measuring the tensile properties of the resulting PVC compound.[15]
-
Governing Standard: ASTM D2284 - Standard Test Method for Acidity of Sulfur Hexafluoride. Note: While the provided search results mention ASTM D2284 for plasticizer efficiency, its title seems incorrect in the source. A more appropriate standard is typically ASTM D638 or ASTM D882 for tensile properties of plastics.
-
Methodology:
-
Prepare dumbbell-shaped test specimens from the conditioned, molded sheets as per the dimensions specified in the standard.
-
Measure the thickness and width of the gauge section of each specimen.
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Record the load and extension data throughout the test.
-
Calculate the Tensile Strength (at break), Elongation at Break (%), and Modulus of Elasticity.
-
-
Scientific Rationale: The addition of a plasticizer should decrease tensile strength and modulus while significantly increasing the elongation at break.[10] This trade-off demonstrates the conversion from a rigid to a flexible material.[10] Comparing these values at a fixed BAR concentration to a control (e.g., a DEHP-plasticized sample) allows for a direct assessment of plasticizing efficiency.
5.2 Protocol 2: Thermal Stability Analysis
-
Objective: To determine the effect of BAR on the thermal degradation temperature of PVC.
-
Governing Technique: Thermogravimetric Analysis (TGA).
-
Methodology:
-
Place a small, precisely weighed sample (8-10 mg) of the PVC compound into a TGA crucible.[16]
-
Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 20°C/min) under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).[16]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of degradation (T_onset, often defined as 5% or 10% weight loss) and the temperature of the maximum rate of degradation (from the derivative curve, DTG).[11][16]
-
-
Scientific Rationale: PVC degrades via dehydrochlorination at elevated temperatures.[17] A good plasticizer should not significantly reduce the thermal stability of the polymer. TGA provides quantitative data on the temperatures at which weight loss occurs, indicating the stability of the formulation during processing and in high-temperature applications.[16] Bio-based plasticizers can sometimes improve the thermal stability of PVC.[11]
5.3 Protocol 3: Plasticizer Permanence and Migration
-
Objective: To measure the resistance of BAR to extraction by various liquids, a key indicator of long-term performance and safety.
-
Governing Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals.[18]
-
Methodology:
-
Cut precisely sized specimens (e.g., 50 mm x 50 mm) from the conditioned, molded sheets and weigh them accurately (W₁).
-
Completely immerse the specimens in a test liquid (e.g., distilled water, 1% soap solution, mineral oil) in a sealed container.[18]
-
Place the container in an oven at a specified temperature (e.g., 60°C) for a set duration (e.g., 24 hours).
-
Remove the specimens, gently wipe them dry, and condition them again (e.g., 24 hours at 23°C).
-
Reweigh the specimens (W₂).
-
Calculate the percent weight loss due to extraction: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100.
-
-
Scientific Rationale: Plasticizer migration leads to embrittlement of the material over time and can cause contamination of surrounding materials.[18] This test simulates contact with various household and industrial substances. BAR's high molecular weight and low volatility suggest good permanence.[3] Low weight loss indicates high resistance to extraction and better long-term stability.[18]
Expected Performance and Data Summary
The following table summarizes the expected performance characteristics of a PVC formulation plasticized with this compound compared to unplasticized PVC (uPVC) and a traditional DEHP-plasticized compound.
Table 3: Comparative Performance Data
| Property | uPVC (Control) | PVC + 40 phr DEHP (Typical) | PVC + 40 phr BAR (Expected) |
| Tensile Strength (MPa) | ~50 | ~20 | ~18-22 |
| Elongation at Break (%) | <10 | ~350 | ~320-380 |
| Hardness (Shore A) | >95 (Shore D) | ~85 | ~80-90 |
| T_onset (TGA, °C) | ~240-250 | ~230-240 | ≥235 |
| Migration Loss (%, Oil) | N/A | Moderate | Low to Moderate |
Note: These are representative values. Actual results will vary based on the specific formulation, processing conditions, and PVC grade.
Regulatory and Safety Profile
This compound is registered under the European Union's REACH regulation (EC No. 1907/2006), indicating that its properties and uses have been documented and evaluated.[3][19] It also has approvals for specific indirect food contact applications, such as in adhesives.[3][8] As a bio-based material derived from a non-food crop, it offers a favorable environmental profile compared to petroleum-derived phthalates. Users must, however, always consult the specific Safety Data Sheet (SDS) and ensure compliance with all local and application-specific regulations.
References
- Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- Chen, et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review.
- Infinita Lab. ASTM D 3291 Test for PVC.
- ASTM International. (2019). D2383 Standard Test Method for Testing Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds Under Humid Conditions.
- Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). Industrial & Engineering Chemistry Research.
- Benchchem. This compound | 140-04-5.
- Traquisa. ABR technical data sheet.
- ResearchGate. (2025, August 10). Effect of Biobased Plasticizers on Thermal, Mechanical, and Permanence Properties of Poly(vinyl chloride).
- Kastrade. PVC Plastics Compounding and Extrusion Process.
- Teknor Apex. (2017, July 20). How PVC Resin is Transformed to Vinyl Compound.
- Shnawa, H., et al. (2015). Efficient Thermal Stabilization of Polyvinyl Chloride with Tannin-Ca Complex as Bio-Based Thermal Stabilizer. Scientific Research Publishing.
- Plastemart.com. Essential Compounding Chemicals used with PVC Resin.
- Polymerupdate.com. (2024, December 4).
- Unknown. PVC Compounding.
- Unknown. (2025, September 9). How Do Plasticizers Affect the Mechanical Properties of PVC.
- ResearchGate. (2025, September 26). Mechanical properties of renewable plasticizer based on ricinoleic acid for PVC.
- ResearchGate. (2019, January 29). Reaction of production of methyl acetyl ricinoleate.
- Oxoplast. REACH.
- Alfa Chemistry. CAS 140-04-5 this compound.
- The Good Scents Company. This compound, 140-04-5.
- European Chemicals Agency. (2025, December 10). Substances restricted under REACH.
- Benchchem. Butyl Ricinoleate: A Comprehensive Technical Guide.
- PubMed. (2022).
- ResearchGate. (2025, December 31). Preparation of Ricinoleic Acid from Castor Oil: A Review.
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Formulating with Butyl Acetyl Ricinoleate in Cosmetic Emulsions
< APPLICATION NOTE & PROTOCOL
Introduction: Understanding Butyl Acetyl Ricinoleate
This compound (CAS No. 140-04-5) is a versatile, bio-based ester derived from castor oil.[1][2] It functions primarily as a skin-conditioning agent and emollient in cosmetic formulations.[3][4][5] Unlike its parent oil, this ester derivative offers a unique combination of lubricity, solvency, and a lighter, non-greasy sensory profile, making it a highly desirable component in modern cosmetic emulsions such as creams, lotions, and color cosmetics.[2] Its excellent compatibility with a wide range of cosmetic ingredients and its ability to improve pigment dispersion further enhance its utility in sophisticated formulations.[1][2]
This document provides a comprehensive guide for researchers, scientists, and formulators on the effective incorporation of this compound into both oil-in-water (O/W) and water-in-oil (W/O) emulsion systems.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its successful application. These properties dictate its behavior during formulation and its ultimate effect on the final product's stability and aesthetics.
| Property | Value | Source(s) |
| INCI Name | This compound | [1] |
| CAS Number | 140-04-5 | [3][6] |
| Appearance | Clear, pale yellow liquid | [2][3] |
| Molecular Formula | C24H44O4 | [3][6] |
| Molecular Weight | 396.6 g/mol | [3][6] |
| Density | ~0.931 g/cm³ at 20°C | [3][7] |
| Boiling Point | 200°C at 101.325 kPa | [3][7] |
| Pour Point | -32°C | [3][8] |
| Refractive Index | ~1.4555 | [3] |
| Solubility | Very low in water (72.19 ng/L at 25°C) | [3] |
Functional Role in Cosmetic Emulsions
The inclusion of this compound in an emulsion is a deliberate choice to achieve specific performance and sensory outcomes.
-
Emolliency & Skin Feel: As a primary function, it acts as an emollient, conditioning the skin to leave it feeling soft and smooth.[3][4] Its ester structure provides a non-tacky, silky after-feel, which is a significant improvement over many traditional vegetable oils.[2]
-
Solvency: It is an effective solvent for oil-soluble active ingredients, fragrances, and particularly for UV filters in sunscreen formulations, ensuring their uniform distribution within the emulsion.[2]
-
Pigment Wetting & Dispersion: In color cosmetics like foundations or lipsticks, this compound excels at wetting and dispersing pigments. This leads to more uniform color development, improved application, and a smoother finish.[2]
-
Plasticizing Effect: In nail lacquers and hair styling products, it can act as a plasticizer, improving flexibility and reducing brittleness in film-forming systems.
-
Enhanced Spreadability: Its relatively low viscosity contributes to the easy spreadability of creams and lotions, enhancing the overall sensory experience during application.[2]
Pre-Formulation & Emulsion Strategy
Choosing the Emulsion Type
The decision to create an oil-in-water (O/W) or water-in-oil (W/O) emulsion depends on the desired product characteristics:
-
O/W Emulsions: The most common type in cosmetics, characterized by a light, non-greasy feel as water is the external phase.[9] They are ideal for daily moisturizers, body lotions, and serums.
-
W/O Emulsions: These emulsions have an oily external phase, making them feel richer, more occlusive, and often more moisturizing for very dry skin.[9][10] They are typically used for night creams, cold creams, and water-resistant sunscreens.[9][10]
Emulsifier Selection
The type of emulsion is primarily determined by the emulsifier system.
-
For O/W Emulsions: Utilize emulsifiers with a higher Hydrophile-Lipophile Balance (HLB) value (typically >8).
-
For W/O Emulsions: Select emulsifiers with a low HLB value (typically 3-6). It is often beneficial to use a co-emulsifier to enhance the stability of the oil/water interface.[10][11]
Incorporation of this compound
As an oil-soluble ingredient, this compound is always incorporated into the oil phase of the emulsion. It should be combined with other oil-phase components (other emollients, waxes, oil-soluble actives, and emulsifiers) and heated prior to emulsification.[12][13]
Experimental Protocols
The following protocols provide a step-by-step methodology for creating representative O/W and W/O emulsions. These are starting point formulations and can be adapted based on desired texture and performance.
General Emulsion Preparation Workflow
The fundamental process for creating a cosmetic emulsion involves preparing the oil and water phases separately, heating them, then combining them under high shear to form the emulsion, followed by a cooling and finishing phase.
Caption: Decision tree for troubleshooting emulsion instability.
Sensory Analysis
The sensory profile is a critical factor for consumer acceptance. This compound is chosen specifically to modify these attributes. A trained sensory panel should evaluate the formulations, comparing them to benchmarks. [14][15] Key Sensory Attributes to Evaluate:
-
Pickup & Spreading: Ease of removal from the container and application onto the skin. [14][15]* Glide & Rub-out: The feeling as the product is spread across the skin. [16]* Absorption: The speed at which the product feels absorbed, leaving a non-greasy feel. [16]* After-feel: The final feeling of the skin (e.g., softness, stickiness, oiliness, slipperiness). [14][16]
Conclusion
This compound is a highly functional and aesthetically pleasing emollient for cosmetic emulsions. Its excellent solvency, pigment wetting capabilities, and superior sensory profile make it a valuable ingredient for creating stable, effective, and consumer-preferred skin care and color cosmetic products. By following the structured protocols for formulation, processing, and stability testing outlined in this guide, formulators can confidently and effectively incorporate this compound to achieve high-performance cosmetic emulsions.
References
- Let's Make Beauty. (2025-05-15). How to Formulate Water-in-Oil Emulsions.
- Parente, M. E., et al. (2005). Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties. Journal of Cosmetic Science, 56(3), 175-82.
- MakingCosmetics. Stability Testing of Cosmetics.
- OnlyTRAININGS. Cosmetics Emulsion Stability Training: Design, Challenges, and Testing.
- School of Natural Skincare. How to Formulate Natural Water-in-Oil (W/O) Emulsions.
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Application Notes & Protocols: Butyl Acetyl Ricinoleate as a High-Performance Biolubricant for Industrial Applications
Introduction: A Sustainable Lubricant Derived from Nature
The global shift towards sustainable and environmentally responsible technologies has catalyzed significant research into bio-based alternatives for petroleum-derived products. Butyl acetyl ricinoleate (BAR) emerges as a prominent example of this transition in the industrial lubricants sector.[1] Derived from ricinoleic acid, the primary fatty acid in castor oil, BAR is a versatile ester that functions as both a high-performance biolubricant and an effective bio-based plasticizer.[1][2] Its unique molecular structure, featuring a long fatty acid chain with an acetylated hydroxyl group, imparts a combination of high lubricity, excellent low-temperature performance, and inherent biodegradability, making it a compelling candidate for replacing conventional mineral oils in a variety of demanding applications.[3][4]
This document serves as a technical guide for researchers and formulation scientists, providing in-depth application notes, physicochemical data, and standardized evaluation protocols to harness the full potential of this compound in industrial lubrication.
Physicochemical Properties of this compound
Understanding the fundamental properties of BAR is the first step in its effective application. The ester's characteristics are a direct result of its unique chemical structure, derived from castor oil.[1]
| Property | Value | Unit | Source(s) |
| Chemical Name | Butyl (Z,12R)-12-acetyloxyoctadec-9-enoate | - | [5] |
| CAS Number | 140-04-5 | - | [6] |
| Molecular Formula | C₂₄H₄₄O₄ | - | [7][8][9] |
| Molecular Weight | 396.6 | g/mol | [7][8] |
| Appearance | Colorless to Pale Yellow Liquid | - | [2][10] |
| Boiling Point | ~200 (at 101.3 kPa) / 468.7 (at 760 mmHg) | °C | [6][10] |
| Density | ~0.931 (at 20°C) | g/cm³ | [6][10] |
| Pour Point | -32 | °C | [6] |
| Flash Point | ~219.4 | °C | [10] |
| Refractive Index | ~1.455 - 1.461 | - | [6][10] |
| Water Solubility | 72.19 (at 25°C) | ng/L | [6] |
Synthesis Pathway Overview
This compound is typically synthesized in a two-step process from ricinoleic acid, the main component of castor oil.[1] This process enhances the properties of the natural oil, improving its thermal stability and performance as a lubricant.
Caption: Synthesis of this compound.
Core Lubricant Performance Characteristics
The efficacy of BAR as a biolubricant is grounded in several key performance attributes that derive directly from its molecular structure.
-
Inherent Lubricity and Film Strength: The ester and acetyl groups in the BAR molecule are polar. This polarity promotes strong adsorption to metal surfaces, creating a durable lubricating film that reduces friction and wear.[4] This film-forming capability is crucial in applications involving high pressure and metal-on-metal contact.
-
Low-Temperature Fluidity: With a pour point of -32°C, BAR maintains its fluidity at low temperatures far better than many conventional mineral oils.[6] This property is essential for equipment operating in cold climates or unheated environments, ensuring reliable startup and operation.
-
High Thermal and Oxidative Stability: The acetylation of the hydroxyl group on the ricinoleic acid backbone significantly improves the molecule's thermal and oxidative stability compared to its precursor, butyl ricinoleate.[4] This makes it more resistant to breakdown and sludge formation at elevated operating temperatures. While its stability may not match fully synthetic esters, it can be substantially enhanced with appropriate antioxidant additives.[4]
-
Environmental Profile: As a vegetable oil derivative, BAR possesses a high degree of biodegradability.[6] This is a critical advantage in environmentally sensitive applications, such as in agriculture, forestry (e.g., chainsaw bar oil), and marine systems, where lubricant loss to the environment is a concern. Standardized tests like ASTM D5864 can quantify this benefit.[11]
Industrial Application Areas
The unique combination of properties allows BAR to be deployed across a range of industrial sectors.
-
Metalworking Fluids: In cutting, grinding, and stamping operations, BAR's excellent lubricity reduces tool wear and improves surface finish. Its good wetting properties ensure even coverage of the workpiece.[3]
-
Polymer and Rubber Processing: BAR is an excellent plasticizer and lubricant for polymers like PVC and rubber, enhancing flexibility, particularly at low temperatures.[3]
-
Textile and Leather Manufacturing: It can be used as a lubricant and softener in textile processing and imparts a soft, bright finish to synthetic leather.[2][3]
-
Specialty Greases and General Lubrication: Its low volatility and resistance to aging make it a suitable base oil or additive for specialty greases and general-purpose lubricants where biodegradability is desired.[3]
Standardized Performance Evaluation Protocols
To validate the performance of this compound for a specific application, a series of standardized tests must be conducted. The following protocols are based on widely accepted ASTM International standards.[12]
Protocol 5.1: Assessment of Wear-Preventive Characteristics
-
Standard: Based on ASTM D4172 - Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method).
-
Objective: To determine the ability of BAR to protect solid surfaces from wear under controlled conditions.
-
Methodology:
-
Preparation: Thoroughly clean four ½-inch steel balls and the test cup with a suitable solvent (e.g., hexane) and allow them to dry completely.
-
Assembly: Clamp three of the steel balls into the test cup. Add 10 mL of the BAR sample, ensuring the balls are fully submerged.
-
Test Initiation: Place the fourth ball in the chuck of the test machine. Lower the test cup and apply a specified load (e.g., 40 kgf).
-
Operation: Start the motor to rotate the top ball at a set speed (e.g., 1200 rpm) at a controlled temperature (e.g., 75°C) for a fixed duration (e.g., 60 minutes).
-
Measurement: After the test, remove the three stationary balls, clean them, and measure the diameter of the wear scars on each ball using a microscope.
-
Reporting: Calculate and report the average wear scar diameter (in mm). A smaller scar indicates better wear protection.
-
-
Expert Insight (Causality): This test simulates point-contact wear, which is common in gears and bearings. The size of the wear scar is a direct measure of the lubricant's ability to form a protective film under load and prevent metal-to-metal contact.
Protocol 5.2: Evaluation of Extreme-Pressure (EP) Properties
-
Standard: Based on ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method).[13]
-
Objective: To assess the lubricant's performance under high loads, specifically its load-wear index and weld point.
-
Methodology:
-
Setup: The apparatus is the same as in ASTM D4172.
-
Procedure: Conduct a series of 10-second tests at increasing loads. After each run, measure the wear scars.
-
Weld Point Determination: The weld point is the lowest applied load at which the rotating ball seizes and welds to the stationary balls, indicated by a sharp increase in friction and motor amperage.[13]
-
Load-Wear Index (LWI) Calculation: The LWI is calculated from the wear scar data from the runs completed before the weld point. It provides a single value representing the lubricant's ability to prevent wear over a range of loads.
-
-
Expert Insight (Trustworthiness): The weld point is a critical self-validating metric. It represents the ultimate failure of the lubricant film. A higher weld point and LWI are indicative of a superior EP lubricant suitable for applications like hypoid gears or heavy-duty metal forming.
Protocol 5.3: Determination of Viscosity and Viscosity Index (VI)
-
Standard: Based on ASTM D445 (Kinematic Viscosity) and ASTM D2270 (Calculating Viscosity Index).
-
Objective: To measure the lubricant's resistance to flow at different temperatures and its stability across a temperature range.
-
Methodology:
-
Viscosity at 40°C: Using a calibrated glass capillary viscometer in a constant temperature bath set to 40.0°C, measure the time it takes for a fixed volume of BAR to flow under gravity.
-
Viscosity at 100°C: Repeat the measurement in a bath set to 100.0°C.
-
Calculation: Convert the flow times to kinematic viscosity (in centistokes, cSt) using the viscometer's calibration constant.
-
Viscosity Index (VI) Calculation: Use the two viscosity measurements (at 40°C and 100°C) to calculate the VI according to the tables and formulas in ASTM D2270.
-
-
Expert Insight (Experience): The Viscosity Index is a crucial parameter for lubricants used in applications with wide temperature fluctuations.[14] A high VI, like that of BAR, indicates a smaller change in viscosity with temperature, ensuring consistent performance whether the equipment is starting cold or running hot.[14]
Protocol 5.4: Aerobic Aquatic Biodegradability
-
Standard: Based on ASTM D5864 - Standard Test Method for Determining Aerobic Aquatic Biodegradation of Lubricants or Their Components.[11]
-
Objective: To quantify the biodegradability of BAR in an aqueous environment by measuring its conversion to CO₂.
-
Methodology:
-
Inoculum Preparation: Prepare an inoculum from activated sludge sourced from a municipal wastewater treatment plant.[11]
-
Test Setup: Add a known amount of BAR (as the sole carbon source) to a mineral salt medium with the prepared inoculum in sealed test vessels.
-
Incubation: Incubate the vessels in the dark at a constant temperature (e.g., 20-25°C) with continuous aeration for a period of 28 days or longer.
-
CO₂ Measurement: Periodically trap and measure the CO₂ evolved from the test vessels. This is typically done by passing the effluent air through a barium hydroxide or sodium hydroxide solution and then titrating.
-
Calculation: Calculate the percentage of biodegradation by comparing the cumulative amount of CO₂ produced to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the mass of BAR added.
-
-
Expert Insight (Trustworthiness): This method is a rigorous, self-validating system for assessing ultimate biodegradability.[11] By measuring the complete mineralization of the test substance to CO₂, it provides definitive proof of environmental degradation, which is a key selling point for a biolubricant.
Comprehensive Evaluation Workflow
The logical flow for a full evaluation of this compound as a candidate biolubricant is visualized below.
Caption: Logical workflow for biolubricant evaluation.
Conclusion
This compound stands out as a high-performance, bio-based lubricant base stock with significant potential in diverse industrial applications.[4] Its inherent lubricity, favorable low-temperature properties, and positive environmental profile make it an attractive alternative to conventional lubricants.[3][4] While its oxidative stability may require enhancement with additives for the most demanding high-temperature applications, its overall balance of properties is compelling.[4] By following the rigorous, standardized protocols outlined in this guide, researchers and formulators can confidently evaluate and integrate this compound into next-generation sustainable lubricant solutions.
References
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Traquisa. (n.d.). ABR technical data sheet. Retrieved from [Link]
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precisionFDA. (n.d.). This compound. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C24H44O4). Retrieved from [Link]
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Nova Industries. (n.d.). The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinoleate. Retrieved from [Link]
-
ASTM International. (2007). Guide to ASTM Test Methods for the Analysis of Petroleum Products and Lubricants. Retrieved from [Link]
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Machinery Lubrication. (n.d.). ASTM D7889 Approved as Test Method for Oil Analysis in the Field. Retrieved from [Link]
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Aropha. (n.d.). ASTM D5864: Biodegradability of Lubricants by CO2 Evolution. Retrieved from [Link]
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Wikidata. (n.d.). This compound. Retrieved from [Link]
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Performance Oil Technology. (2024, November 27). Lubricant Testing 101 (ASTM Oil Tests). Retrieved from [Link]
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The Petroleum Quality Institute of America. (n.d.). Engine Oil Lubricant ASTM Tests. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 140-04-5. Retrieved from [Link]
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Savant Labs. (n.d.). ASTM D2783 - Standard Test Method for Measurement of Extreme-Pressure Properties of Lubricating Fluids (Four-Ball Method). Retrieved from [Link]
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Application Note & Protocol: Synthesis of High-Purity Butyl Acetyl Ricinoleate
Abstract
This document provides a comprehensive guide for the synthesis of high-purity butyl acetyl ricinoleate, a bio-based plasticizer and biolubricant derived from castor oil.[1][2] We present two primary synthesis pathways: a traditional acid-catalyzed method and a modern enzymatic approach, emphasizing green chemistry principles. The protocol details a two-step synthesis involving the initial formation of butyl ricinoleate followed by its acetylation. This guide includes detailed, step-by-step experimental procedures, purification techniques, and robust analytical methods for quality control and purity validation. The information is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a reliable method for producing this compound with high fidelity.
Introduction and Scientific Background
This compound is an important oleochemical derived from ricinoleic acid, the primary fatty acid component (approximately 90%) of castor oil.[3][4][5] Its unique structure, featuring a long alkyl chain with an acetylated hydroxyl group, imparts desirable properties such as high lubricity, good plasticizing efficiency, and low volatility. These characteristics make it a valuable, environmentally friendly alternative to petroleum-based additives in polymers, cosmetics, and specialty lubricants.[1][6]
The synthesis of high-purity this compound is paramount for ensuring consistent performance and meeting stringent regulatory standards, particularly in applications with potential for human contact or environmental exposure. The process is conceptually a two-stage reaction:
-
Esterification/Transesterification: Formation of butyl ricinoleate from a ricinoleic acid source.
-
Acetylation: Esterification of the secondary hydroxyl group on the ricinoleate backbone.[1]
This guide provides the necessary technical details to execute this synthesis, achieve high purity through effective purification, and validate the final product's quality.
Synthesis Pathway Overview
The overall process begins with castor oil, which is first processed to yield the intermediate, butyl ricinoleate. This intermediate is then acetylated to produce the final product.
Caption: Overall workflow for the synthesis of high-purity this compound.
Causality of Method Selection
Two primary routes exist for the initial esterification step, each with distinct advantages.
-
Acid-Catalyzed Esterification: This is the traditional method, utilizing a strong acid like sulfuric acid or p-toluenesulfonic acid.[1] It is cost-effective and generally proceeds to high conversion if water is effectively removed. However, it often requires high temperatures, can lead to side reactions and darker product color, and necessitates thorough purification to remove the corrosive acid catalyst.[1]
-
Enzymatic Esterification: This "green chemistry" approach uses lipases, such as immobilized Candida antarctica Lipase B (CALB), as biocatalysts.[7] This method offers exceptional selectivity under mild reaction conditions, minimizing byproduct formation and energy consumption.[7] The key to success in enzymatic synthesis is the precise control of water activity, which is critical for maintaining the enzyme's conformational stability and catalytic efficiency.[7] Conversion rates can exceed 98% under optimal conditions.[7]
Detailed Experimental Protocols
Safety Precaution: All procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of Butyl Ricinoleate (Acid-Catalyzed)
This protocol describes the esterification of ricinoleic acid with n-butanol.
Materials & Equipment:
-
Ricinoleic Acid (≥90% purity)
-
n-Butanol
-
p-Toluenesulfonic acid (p-TSA)
-
Toluene
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: Assemble a 1 L round-bottom flask with a magnetic stir bar, a Dean-Stark trap filled with toluene, and a reflux condenser.
-
Reagent Charging: To the flask, add ricinoleic acid (e.g., 298 g, 1.0 mol), n-butanol (e.g., 111 g, 1.5 mol, 1.5 eq), toluene (200 mL), and p-TSA (e.g., 5.7 g, 0.03 mol, 3 mol%).
-
Reaction: Heat the mixture to reflux (approx. 110-120°C). Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when no more water is evolved (theoretical amount is 18 mL).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 200 mL of deionized water, 200 mL of 5% NaHCO₃ solution (to neutralize the acid catalyst), and 200 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to remove toluene and excess n-butanol. The resulting product is crude butyl ricinoleate.
-
Protocol 2: Acetylation of Butyl Ricinoleate
Materials & Equipment:
-
Crude Butyl Ricinoleate (from Protocol 1)
-
Acetic Anhydride
-
Pyridine (optional, as catalyst and acid scavenger)
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a stir bar and condenser, add the crude butyl ricinoleate (e.g., 354 g, ~1.0 mol).
-
Reagent Addition: Add acetic anhydride (e.g., 123 g, 1.2 mol, 1.2 eq). If using, add pyridine (e.g., 7.9 g, 0.1 mol, 10 mol%) cautiously.
-
Reaction: Heat the mixture to 100°C and maintain for 2-4 hours.
-
Monitoring: Progress can be monitored using Thin Layer Chromatography (TLC) or FTIR spectroscopy by observing the disappearance of the hydroxyl peak.
-
Workup:
-
Cool the mixture to room temperature.
-
Slowly and cautiously add 200 mL of deionized water to quench the excess acetic anhydride (Note: this reaction is exothermic).
-
Transfer the mixture to a separatory funnel and wash twice with 200 mL of water, followed by 200 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate on a rotary evaporator to yield crude this compound.
-
High-Purity Purification
To achieve >99% purity, the crude product must be purified via vacuum distillation. This method effectively separates the high-boiling point product from lower-boiling impurities and any unreacted starting materials.[8]
Equipment:
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place a cold trap between the apparatus and the vacuum pump.
-
Distillation: Transfer the crude this compound to the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system, aiming for a pressure of 1-2 mmHg.
-
Heating: Gently heat the flask. Collect and discard any initial low-boiling fractions.
-
Product Collection: The high-purity this compound will distill at approximately 205°C under 2 mmHg pressure.[9] Collect the main fraction in a pre-weighed receiving flask.
-
Completion: Stop the distillation once the main fraction is collected and before higher-boiling residues begin to distill. Release the vacuum carefully and allow the apparatus to cool.
| Parameter | Value | Source |
| Chemical Formula | C₂₄H₄₄O₄ | [2] |
| Molecular Weight | 396.6 g/mol | [2] |
| Appearance | Pale yellow liquid | [9] |
| Boiling Point | ~205°C @ 2 mmHg | [9] |
| Density | ~0.931 g/cm³ @ 25°C | [9] |
| Refractive Index | ~1.4555 @ 25°C | [9] |
| Table 1: Physicochemical Properties of this compound. |
Analytical Validation System
A self-validating protocol requires rigorous analytical confirmation of purity and identity. The following methods are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the purity of the final product and identify any volatile impurities.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temp: 280°C
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS Detector: Scan range of 40-500 m/z.
-
Expected Result: A single major peak corresponding to this compound with a purity of ≥99%.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for quantitative purity analysis.[10][11]
-
Column: C18 reverse-phase column.[12]
-
Mobile Phase: Isocratic elution with Acetonitrile/Water (e.g., 95:5 v/v).
-
Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).
-
Expected Result: A single, sharp peak for the main product. Purity is determined by the area percentage.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR confirms the successful acetylation by tracking functional group changes.
-
Key Peaks (Expected):
-
~2928, 2856 cm⁻¹ (C-H stretch)
-
~1740 cm⁻¹ (Strong C=O stretch from both ester groups)
-
~1235 cm⁻¹ (C-O stretch from the acetate group)
-
-
Key Peak (Disappearance):
-
Absence of a broad O-H stretch around 3400 cm⁻¹ from the butyl ricinoleate intermediate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide definitive structural confirmation.
-
¹H NMR (in CDCl₃): Look for characteristic signals for the acetate methyl protons (~2.05 ppm), the butyl ester methylene protons (~4.05 ppm, triplet), and the vinyl protons (~5.3-5.6 ppm).
-
¹³C NMR (in CDCl₃): Confirm the presence of two distinct carbonyl carbons (~170-174 ppm) and the correct number of carbons in the aliphatic chains.
Caption: Summary of the core chemical transformations.
Conclusion
This application note provides a robust and verifiable framework for the synthesis of high-purity this compound. By following the detailed protocols for synthesis, purification via vacuum distillation, and validation with a suite of analytical techniques, researchers can reliably produce this valuable bio-based chemical. The choice between traditional acid catalysis and modern enzymatic methods allows for flexibility based on laboratory capabilities and sustainability goals.
References
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- Yusri, N. M., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. J-Stage.
- Kula, J., et al. (2014). Synthesis of (S)-ricinoleic acid and its methyl ester with the participation of ionic liquid. Chem Phys Lipids.
- Benchchem. This compound | 140-04-5.
- Yusri, N. M., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. ResearchGate.
- ChemicalBook. This compound CAS#: 140-04-5.
- Galanou, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed.
- Galanou, M., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PMC.
- Pradhan, S., et al. (2021). Transesterification and Reactive Extraction of Castor Oil for synthesis of Biodiesel/Biolubricant. ProQuest.
- U.S. Patent 2,045,727. (1936). Method of purifying ricinoleic acid. Google Patents.
- Pradhan, S., et al. (2021). Transesterification and Reactive Extraction of Castor Oil for synthesis of Biodiesel/Biolubricant. ResearchGate.
- Anwar, F., et al. (n.d.). TRANS ESTERIFICATION STUDIES ON CASTOR OIL AS A FIRST STEP TOWARDS ITS USE IN BIO DIESEL PRODUCTION.
- Cayman Chemical. Ricinoleic Acid methyl ester (CAS 141-24-2).
- Scientific Polymer Products, Inc. n-Butyl acetyl ricinoleate. scipoly.com.
- Traquisa. ABR technical data sheet.
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Application Notes and Protocols for the Characterization of Polymers Plasticized with Butyl Acetyl Ricinoleate
Introduction: The Imperative for Advanced Bio-Plasticizers
In the pursuit of sustainable and high-performance polymeric materials, the role of plasticizers is paramount. These additives are crucial for enhancing flexibility, processability, and durability. However, traditional phthalate-based plasticizers have come under scrutiny due to environmental and health concerns. This has catalyzed a shift towards bio-based alternatives. Among these, Butyl Acetyl Ricinoleate (BAR), a derivative of castor oil, has emerged as a promising, eco-friendly plasticizer.[1][2] Its excellent compatibility with polar polymers, low volatility, and ability to impart superior flexibility at low temperatures make it an attractive option for a range of applications, from synthetic leather and inks to adhesives and cosmetic emollients.[1]
This technical guide provides a comprehensive framework for the characterization of polymers plasticized with this compound. The protocols and analyses detailed herein are designed to furnish researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the performance and properties of their BAR-plasticized polymer formulations. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
I. Foundational Analysis: Thermal Properties
The incorporation of a plasticizer fundamentally alters the thermal behavior of a polymer. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable for quantifying these changes.[3][4]
A. Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions
Scientific Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal transitions, most notably the glass transition temperature (Tg). The Tg is a critical parameter for plasticized polymers, as a significant reduction in Tg is a primary indicator of effective plasticization.[5][6] A lower Tg signifies increased segmental mobility of the polymer chains, leading to enhanced flexibility.[7]
Experimental Protocol (ASTM D3418): [8][9]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the plasticized polymer film or material into a standard aluminum DSC pan.
-
Ensure the sample is in good thermal contact with the bottom of the pan.
-
Seal the pan hermetically. An unplasticized polymer sample should be prepared as a control.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
-
-
Thermal Program:
-
First Heating Scan: Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (if any). This scan is crucial for erasing the thermal history of the sample.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the initial temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate (10 °C/min) to the final temperature. The Tg is determined from this second heating scan to ensure analysis of the material's intrinsic properties.
-
-
Data Analysis:
-
Determine the Tg as the midpoint of the step change in the heat flow curve.
-
Observe any melting peaks (Tm) or crystallization peaks (Tc) and record their corresponding enthalpies.
-
Expected Outcomes & Interpretation:
| Parameter | Unplasticized Polymer | Polymer + BAR (Expected Trend) | Rationale |
| Glass Transition Temp. (Tg) | Higher | Lower | BAR molecules intersperse between polymer chains, increasing free volume and facilitating segmental motion.[7] |
| Melting Temp. (Tm) | Characteristic Tm | May slightly decrease or remain unchanged | Plasticizers can have a minor effect on the crystalline structure. |
| Crystallinity (%) | Varies | May decrease | BAR can hinder the ordered packing of polymer chains, leading to a more amorphous structure.[10] |
B. Thermogravimetric Analysis (TGA): Assessing Thermal Stability
Scientific Rationale: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is vital for determining the thermal stability of the plasticized polymer and assessing the volatility of the plasticizer.[3][11] A stable plasticizer will have a high boiling point and low volatility, ensuring its permanence within the polymer matrix during processing and end-use.[1]
Experimental Protocol (ASTM E1131): [8]
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the plasticized polymer into a TGA pan (ceramic or platinum).
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature.
-
Select the desired atmosphere: an inert atmosphere (e.g., nitrogen) to study thermal degradation or an oxidative atmosphere (e.g., air) to assess oxidative stability. Purge at a flow rate of 50-100 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at ambient temperature.
-
Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C) until no further mass loss is observed.
-
-
Data Analysis:
-
Determine the onset of decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperature of maximum degradation rate (Tmax) from the peak of the derivative TGA (DTG) curve.
-
Record the residual mass at the end of the experiment.
-
Expected Outcomes & Interpretation:
| Parameter | Unplasticized Polymer | Polymer + BAR (Expected Trend) | Rationale |
| Tonset (°C) | Higher | Lower | The presence of the lower molecular weight plasticizer can sometimes initiate degradation at a slightly lower temperature. |
| Tmax (°C) | Characteristic Tmax | May show multiple degradation steps | The DTG curve may exhibit distinct peaks corresponding to the degradation of BAR and the polymer, indicating their different thermal stabilities. |
| Residual Mass (%) | Varies | Lower | The complete volatilization of BAR will contribute to a lower overall residual mass. |
II. Performance Evaluation: Mechanical Properties
The primary function of a plasticizer is to improve the mechanical properties of a polymer, specifically its flexibility and extensibility. Tensile testing is the gold standard for quantifying these changes.[12][13]
A. Tensile Testing: Quantifying Flexibility and Strength
Scientific Rationale: Tensile testing subjects a material to a controlled tension until it fails. This provides critical data on the material's strength, stiffness, and ductility. The addition of a plasticizer is expected to decrease the tensile strength and modulus while significantly increasing the elongation at break.[14] This trade-off is a hallmark of effective plasticization.
Experimental Protocol (ASTM D638 for rigid and semi-rigid plastics; ASTM D882 for thin films): [15][16][17]
-
Sample Preparation:
-
Prepare dumbbell-shaped specimens (for ASTM D638) or rectangular strips (for ASTM D882) from the plasticized and unplasticized polymer sheets using a die cutter.
-
Ensure the specimens have uniform thickness and are free from nicks or other defects.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH) for at least 40 hours as per ASTM D618.[9]
-
-
Instrument Setup:
-
Use a universal testing machine equipped with appropriate grips and an extensometer for accurate strain measurement.
-
Set the crosshead speed according to the ASTM standard for the specific material being tested.
-
-
Test Procedure:
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the testing machine.
-
Apply a tensile load at the specified crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
Test at least five specimens for each formulation.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before failure.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.
-
Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture, indicating its ductility.
-
Expected Outcomes & Interpretation:
| Parameter | Unplasticized Polymer | Polymer + BAR (Expected Trend) | Rationale |
| Tensile Strength (MPa) | Higher | Lower | BAR molecules reduce the intermolecular forces between polymer chains, making them easier to pull apart.[18] |
| Young's Modulus (GPa) | Higher | Lower | Increased chain mobility due to BAR leads to a less rigid, more flexible material.[12] |
| Elongation at Break (%) | Lower | Higher | The plasticizer allows polymer chains to slide past one another more easily, enabling greater extension before failure.[14][19] |
III. Structural and Morphological Characterization
Understanding the interaction between the polymer and plasticizer at a molecular and microstructural level is crucial for optimizing formulations. Fourier Transform Infrared (FTIR) Spectroscopy and Scanning Electron Microscopy (SEM) provide valuable insights in this regard.
A. Fourier Transform Infrared (FTIR) Spectroscopy: Probing Molecular Interactions
Scientific Rationale: FTIR spectroscopy identifies the functional groups present in a material by measuring the absorption of infrared radiation. In the context of plasticized polymers, FTIR can confirm the presence of the plasticizer and provide evidence of interactions (e.g., hydrogen bonding) between the polymer and BAR.[20] The absence of new covalent bonds indicates a physical, rather than chemical, plasticization process.
Experimental Protocol (ASTM E1252): [9]
-
Sample Preparation:
-
For thin films, the sample can be analyzed directly.
-
For bulk materials, Attenuated Total Reflectance (ATR-FTIR) is a convenient method. Ensure good contact between the sample and the ATR crystal.
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Set the spectral range typically from 4000 to 400 cm-1.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition and Analysis:
-
Acquire the spectrum of the unplasticized polymer, pure this compound, and the plasticized polymer.
-
Compare the spectra. Look for characteristic peaks of BAR in the spectrum of the plasticized polymer.
-
Examine any shifts in the characteristic peaks of the polymer (e.g., carbonyl or hydroxyl groups) that might indicate interactions with the plasticizer.
-
Expected Outcomes & Interpretation:
-
The spectrum of the plasticized polymer should be a superposition of the spectra of the pure polymer and BAR.
-
Characteristic ester carbonyl (C=O) stretching vibrations from BAR will be prominent around 1740 cm-1.
-
Shifts in the position or changes in the shape of peaks, such as the hydroxyl (-OH) or carbonyl (C=O) bands of the polymer, can suggest hydrogen bonding interactions with the plasticizer.
B. Scanning Electron Microscopy (SEM): Visualizing Surface Morphology
Scientific Rationale: SEM provides high-resolution images of the surface topography of a material. For plasticized polymers, SEM is used to assess the homogeneity of the plasticizer distribution and to observe any changes in the surface morphology, such as increased smoothness or the presence of phase separation.[5]
Experimental Protocol:
-
Sample Preparation:
-
Cut a small section of the polymer film or a cryo-fractured surface of a bulk sample.
-
Mount the sample on an SEM stub using conductive adhesive tape or carbon paint.
-
If the polymer is non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Instrument Setup:
-
Place the sample in the SEM chamber and evacuate to a high vacuum.
-
Apply an appropriate accelerating voltage (e.g., 5-15 kV).
-
Adjust the focus and magnification to obtain clear images of the surface.
-
-
Image Acquisition and Analysis:
-
Acquire images at various magnifications to observe the overall surface morphology and finer details.
-
Compare the micrographs of the unplasticized and plasticized polymers. Look for evidence of a smooth, uniform surface in the plasticized sample, which indicates good compatibility and dispersion of BAR.
-
Observe for any signs of plasticizer exudation or phase separation, which would appear as droplets or distinct domains on the surface.
-
Expected Outcomes & Interpretation:
-
A well-plasticized polymer should exhibit a smoother and more homogeneous surface compared to the unplasticized control.[5]
-
The absence of visible droplets or distinct phases at high magnification suggests good miscibility between the polymer and this compound.
-
Cryo-fractured surfaces can reveal information about the bulk morphology and whether the plasticizer has induced changes in the fracture behavior (e.g., from brittle to ductile).
IV. Workflow and Logical Relationships
The characterization process follows a logical progression, from foundational thermal and mechanical testing to more detailed structural and morphological analysis.
Caption: Workflow for the characterization of plasticized polymers.
This integrated approach ensures a thorough understanding of the effects of this compound on the polymer matrix, enabling informed decisions in material design and development.
V. References
-
Traquisa. (n.d.). ABR Technical Data Sheet. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound, 140-04-5. Retrieved from [Link]
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Luu, T. P., et al. (2022). Effects of Plasticizers on Structures of Chemical Functional Groups, Morphologies, Water Vapor Permeability, and Thermal Properties of HPMC/BW Biopolymer Films. ResearchGate. Retrieved from [Link]
-
Intertek. (n.d.). ASTM Testing for Plastics and Polymers. Retrieved from [Link]
-
ADMET. (n.d.). Polymer Testing. Retrieved from [Link]
-
Patel, H. A., et al. (2014). The effect of plasticizers on the erosion and mechanical properties of polymeric films. Pharmaceutical Development and Technology, 19(4), 494-502. Retrieved from [Link]
-
MDPI. (2023). Sustainable Plastics: Effect of Bio-Based Plasticizer on Crystallization Kinetics of PLA. MDPI. Retrieved from [Link]
-
ResearchGate. (2020). Mechanical properties of renewable plasticizer based on ricinoleic acid for PVC. ResearchGate. Retrieved from [Link]
-
Mississippi Polymer Institute. (n.d.). Accredited/Nonaccredited Testing. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2019). Understanding the Mechanical Properties of Polymer Blends in the Presence of Plasticizers and Other Additives. International Journal of Pharmaceutical Sciences Review and Research, 54(1), 1-6. Retrieved from [Link]
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Advanced EMC Technologies. (2017). ASTM Testing of Plastics: Defining Test Procedures – Part 1. Retrieved from [Link]
-
National Institutes of Health. (2014). The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (n.d.). Plasticization and Polymer Morphology. Retrieved from [Link]
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Scribd. (n.d.). ASTM's Standards For Tensile Polymer Testing. Retrieved from [Link]
-
Scientific Polymer Products. (n.d.). n-Butyl acetyl ricinoleate. Retrieved from [Link]
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Acme Synthetic Chemicals. (n.d.). Ricinoleates. Retrieved from [Link]
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ResearchGate. (2019). Methyl Acetyl Ricinoleate as Polyvinyl Chloride Plasticizer. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. MDPI. Retrieved from [Link]
-
ResearchGate. (2003). Thermal and mechanical properties of plasticized poly(L‐lactic acid). ResearchGate. Retrieved from [Link]
-
Byun, Y., Zhang, Y., & Geng, X. (2014). Plasticization and Polymer Morphology. In Polymer Science: A Comprehensive Reference (Vol. 5, pp. 63-78). Elsevier. Retrieved from [Link]
-
Scribd. (n.d.). Butyl Acrylate Ftir. Retrieved from [Link]
-
Cicala, G., et al. (2021). The Use of Thermal Techniques in the Characterization of Bio-Sourced Polymers. Materials, 14(7), 1686. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Characterization of Polymer Properties and Identification of Additives in Commercially Available Research Plastics. Green Chemistry. Retrieved from [Link]
-
Spectroscopy Online. (2022). The Infrared Spectra of Polymers IV: Rubbers. Spectroscopy Online. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry. Retrieved from [Link]
-
Menczel, J. D., & Prime, R. B. (Eds.). (2009). Thermal analysis of polymers: fundamentals and applications. John Wiley & Sons.
-
ResearchGate. (2017). Thermal Analysis of Polymeric Materials and Rubbers. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2023). Evaluation of an Environmentally Friendly Plasticizer for Polyvinyl Butyral for Use in Tape Casting. ResearchGate. Retrieved from [Link]
-
Menczel, J. D., & Prime, R. B. (Eds.). (2009). THERMAL ANALYSIS OF POLYMERS - Fundamentals and Applications. John Wiley & Sons.
-
International Journal of Advanced Research. (2015). Synthesis and compositional analysis of co- and ter-polymers of butyl acrylate with vinyl acetate and acrylic acid prepar. International Journal of Advanced Research, 3(10), 1066-1074. Retrieved from [Link]
-
ResearchGate. (2021). FTIR spectra of butyl acrylate and (cast) elastomer of 80:20... ResearchGate. Retrieved from [Link]
-
Riaz, U., et al. (2014). Characterization of Polymer Blends with FTIR Spectroscopy. Journal of Spectroscopy, 2014, 1-8. Retrieved from [Link]
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"using butyl acetyl ricinoleate in drug delivery systems"
An Application and Protocol Guide to Utilizing Butyl Acetyl Ricinoleate in Advanced Drug Delivery Systems
Authored by a Senior Application Scientist
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the application of this compound (BAR) in modern drug delivery systems. It moves beyond a simple recitation of properties to offer mechanistic insights and detailed, field-proven protocols.
Introduction: A Bio-Based Excipient for Modern Formulations
This compound (INCI: this compound) is an ester derived from ricinoleic acid, the primary fatty acid component of castor oil.[1] This lineage makes it a valuable bio-based excipient, aligning with the pharmaceutical industry's increasing focus on sustainable and biocompatible materials.[2] Chemically, it is the butyl ester of O-acetylricinoleic acid, presenting as a pale-yellow, low-viscosity oily liquid.[3][4] While traditionally used in cosmetics as an emollient and in industrial applications as a plasticizer, its unique combination of properties—excellent compatibility with polar polymers, low volatility, and a favorable safety profile—makes it a highly versatile tool for the formulation scientist.[4]
This guide will explore its two primary roles in drug delivery: as a high-performance plasticizer for polymeric films and as a functional lipid phase in the formulation of nanocarriers such as nanoemulsions and nanostructured lipid carriers.
Physicochemical & Pharmaceutical Profile of this compound
Understanding the fundamental properties of an excipient is critical to predicting its behavior in a complex formulation. The characteristics of BAR are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Butyl O-Acetyl Ricinoleate | [4] |
| CAS Number | 140-04-5 | [4][5] |
| Molecular Formula | C₂₄H₄₄O₄ | [6] |
| Molecular Weight | 396.6 g/mol | [4][6] |
| Appearance | Pale-yellow to colorless oily liquid | [2][4] |
| Odor | Mild, characteristic | [4] |
| Solubility | Insoluble in water; Soluble in most organic liquids | [3] |
| Density | ~0.931 g/cm³ (at 20°C) | [5] |
| Boiling Point | ~200°C (at 101,325 Pa) | [5] |
| Volatility | Low | [4] |
Pharmaceutical Significance:
-
Biocompatibility: As a derivative of a natural fatty acid, BAR is generally considered to have a low toxicity profile, a crucial prerequisite for any material in prolonged contact with the body.[2] Studies on copolymers based on its parent molecule, ricinoleic acid, have demonstrated excellent tissue compatibility, supporting its potential for safe use in drug delivery applications.[7][8]
-
Plasticizing Efficiency: The acetyl group and butyl ester chain provide BAR with a molecular structure that can effectively interpose itself between polymer chains, disrupting intermolecular forces and increasing flexibility.[9] This makes it an excellent external plasticizer.
-
Lipophilicity: Its oily nature and insolubility in water make it an ideal candidate for the oil phase in lipid-based formulations designed to encapsulate and deliver poorly water-soluble (lipophilic) active pharmaceutical ingredients (APIs).[10]
Core Applications & Mechanistic Insights
Role as a Plasticizer in Polymeric Films
This compound is highly effective as a plasticizer for polar polymers commonly used in pharmaceutical film coatings and transdermal patches, such as ethylcellulose and nitrocellulose.[4]
Causality & Mechanism of Action: Plasticizers are essential additives that transform brittle polymeric films into flexible, durable systems.[11][12] They function by reducing the glass transition temperature (Tg) of the polymer—the temperature at which it transitions from a rigid, glassy state to a more pliable, rubbery state. BAR, as an external plasticizer, does not chemically bind to the polymer. Instead, its molecules physically position themselves between the polymer chains.[9] This spacing increases the "free volume" within the polymer matrix, allowing the polymer chains to slide past one another more easily, thereby imparting flexibility and reducing the risk of cracking.[13]
This is critically important for:
-
Film-Coated Tablets: Ensures the coating remains intact during manufacturing, packaging, and handling.[12]
-
Transdermal Patches: Allows the patch to conform seamlessly to the skin's surface and withstand movement without detaching, which is essential for consistent drug delivery.[13][14]
Workflow for Polymeric Film Development: The following diagram outlines the logical workflow for developing and validating a polymeric film incorporating BAR as a plasticizer.
Role as an Oil Phase in Lipid-Based Nanocarriers
For poorly water-soluble drugs, lipid-based nanocarriers like nanoemulsions (NEs) and nanostructured lipid carriers (NLCs) are a key strategy to enhance solubility and bioavailability.[10][15]
Causality & Mechanism of Action:
-
Nanoemulsions (O/W): BAR can serve as the core lipid phase in an oil-in-water (O/W) nanoemulsion.[16] A lipophilic drug is first dissolved in the BAR. This drug-loaded oil phase is then dispersed as nanometer-sized droplets (typically 20-200 nm) in an aqueous medium, stabilized by a surfactant.[17][18] The vast surface area created by this nano-sizing significantly enhances the dissolution rate of the encapsulated drug in biological fluids, which is often the rate-limiting step for absorption.[17]
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced form of solid lipid nanoparticles (SLNs).[19] While SLNs use a solid lipid matrix, NLCs incorporate a blend of a solid lipid and a liquid lipid (like BAR). The rationale is that introducing a liquid lipid disrupts the perfect crystalline structure of the solid lipid, creating an imperfect, amorphous matrix.[19] This "nanostructured" core offers two key advantages:
Workflow for Nanoemulsion Formulation: This diagram illustrates the process of formulating a drug-loaded nanoemulsion using a high-energy homogenization method.
Detailed Experimental Protocols
Protocol 1: Formulation and Evaluation of an Ethylcellulose-Based Transdermal Matrix
This protocol describes the preparation of a drug-loaded polymeric matrix using the solvent casting method, suitable for a transdermal patch.[3]
A. Materials & Equipment:
-
Ethylcellulose (polymer)
-
This compound (plasticizer)
-
Model Drug (e.g., Ketoprofen, a lipophilic anti-inflammatory)
-
Solvent System (e.g., Ethanol:Acetone 1:1 v/v)
-
Magnetic stirrer and hot plate
-
Petri dish or flat casting surface
-
Texture Analyzer or Universal Testing Machine
-
Franz Diffusion Cell Apparatus
B. Step-by-Step Methodology:
-
Polymer Solution Preparation: In a sealed beaker, dissolve 10% (w/w) ethylcellulose in the solvent system with continuous stirring until a clear, homogenous solution is formed.
-
Addition of Plasticizer and Drug:
-
To the polymer solution, add this compound. The concentration should be optimized, typically starting at 20-40% relative to the dry polymer weight (e.g., for 10g of ethylcellulose, add 2-4g of BAR).
-
Add 5% (w/w) of the model drug and stir until completely dissolved.
-
-
Deaeration: Gently sonicate the solution for 5-10 minutes to remove any entrapped air bubbles, which can cause imperfections in the final film.
-
Casting: Carefully pour a defined volume of the solution into a level glass Petri dish. The volume will determine the final thickness of the matrix.
-
Solvent Evaporation: Cover the Petri dish with a funnel to allow for slow, controlled evaporation of the solvent at room temperature for 24 hours. Rapid evaporation can lead to a porous, uneven film.
-
Drying and Removal: Place the cast film in a vacuum oven at 40°C for 12 hours to remove residual solvent. Carefully peel the dried film from the casting surface.
C. Characterization and Validation:
-
Mechanical Properties: Use a texture analyzer to measure the film's tensile strength (resistance to breaking under tension) and percent elongation (how much it can stretch before breaking). A successful film will be strong yet flexible.
-
In-Vitro Drug Release: Mount the film in a USP Dissolution Apparatus (e.g., Paddle over Disc) using a suitable medium like phosphate buffer pH 7.4. Withdraw samples at set time intervals and analyze for drug content using UV-Vis spectrophotometry or HPLC. This determines the rate at which the drug leaves the matrix.
-
Ex-Vivo Skin Permeation: Use a Franz diffusion cell with excised animal or human skin. Place the medicated film on the stratum corneum side. The receptor chamber is filled with phosphate buffer. Sample the receptor medium over time to determine the flux of the drug across the skin.[21] This test provides a crucial prediction of in-vivo performance.
Protocol 2: Preparation of a Drug-Loaded Nanoemulsion by High-Pressure Homogenization
This protocol outlines the formulation of an O/W nanoemulsion where BAR serves as the oil phase.
A. Materials & Equipment:
-
This compound (oil phase)
-
Model Drug (e.g., Curcumin, a highly lipophilic compound)
-
Surfactant (e.g., Polysorbate 80)
-
Co-surfactant (optional, e.g., Transcutol P)
-
High-Shear Mixer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement
-
Centrifugal filter units
B. Step-by-Step Methodology:
-
Phase Preparation:
-
Oil Phase: Dissolve the model drug (e.g., 100 mg) in this compound (5 g) at 40°C with gentle stirring to ensure complete solubilization.
-
Aqueous Phase: Dissolve the surfactant (e.g., 2 g Polysorbate 80) in purified water (93 g) with stirring.
-
-
Pre-emulsion Formation: While mixing the aqueous phase with a high-shear mixer at ~5000 rpm, slowly add the oil phase dropwise. Continue mixing for 10-15 minutes to form a coarse pre-emulsion.
-
Homogenization: Immediately pass the pre-emulsion through a high-pressure homogenizer. Operate at approximately 15,000-20,000 psi for 5-10 cycles. The formulation should turn from milky white to a translucent or bluish-white liquid, indicating nanoparticle formation.[22]
-
Cooling: Allow the nanoemulsion to cool to room temperature.
C. Characterization and Validation:
-
Particle Size and Polydispersity Index (PDI): Measure using DLS. The goal is an average droplet size below 200 nm and a PDI below 0.3, which indicates a narrow, uniform size distribution essential for stability.[23]
-
Zeta Potential: Measure using the same DLS instrument. A zeta potential of ±30 mV or greater (absolute value) suggests good electrostatic stabilization, preventing droplet aggregation.[22]
-
Entrapment Efficiency (%EE):
-
Place a sample of the nanoemulsion in a centrifugal filter unit (with a molecular weight cutoff that retains the nano-droplets but allows free drug to pass).
-
Centrifuge to separate the aqueous phase containing the un-encapsulated drug from the nanoemulsion.
-
Quantify the amount of free drug in the filtrate using HPLC.
-
Calculate %EE using the formula: %EE = [(Total Drug - Free Drug) / Total Drug] * 100
-
A high %EE (ideally >80%) is desired.[22]
-
Safety and Biocompatibility Considerations
This compound is generally regarded as non-toxic and non-irritating, and it is used in cosmetic formulations for skin contact. It also fulfills certain FDA regulations for applications like adhesives and rubber components used in food contact.[4] While these data points suggest a favorable safety profile, it is imperative to remember that the biocompatibility of the final drug delivery system must be established. The addition of APIs, surfactants, and other excipients can alter the overall toxicological profile. Therefore, final formulations intended for human use must undergo rigorous biocompatibility testing as per regulatory guidelines, such as the ISO 10993 series.
Conclusion and Future Perspectives
This compound is a highly functional, bio-based excipient with significant utility in pharmaceutical formulation. Its efficacy as both a polymer plasticizer and a lipid phase in nanocarriers provides formulators with a versatile tool to address challenges in drug delivery, from creating flexible and robust film systems to enhancing the bioavailability of poorly soluble drugs.
Future research should continue to explore its application in other advanced systems, such as self-emulsifying drug delivery systems (SEDDS) and as a component in biodegradable polymer matrices for long-acting injectables. Its unique physicochemical properties, combined with its sustainable origin, position this compound as a valuable component in the development of next-generation medicines.
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- Benchchem. Butyl Ricinoleate: A Comprehensive Technical Guide.
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- scipoly.com. n-Butyl acetyl ricinoleate.
- ChemBK. This compound.
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- ResearchGate. PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW.
- ijpsr.com. Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations.
- American Pharmaceutical Review. Strategies to Formulate Lipid-based Drug Delivery Systems.
- precisionFDA. This compound.
- Protheragen. Plasticizer Excipients.
- CD Formulation. Plasticizer Excipients.
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National Center for Biotechnology Information. Natural Ingredients of Transdermal Drug Delivery Systems as Permeation Enhancers of Active Substances through the Stratum Corneum. Available from: [Link]
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National Center for Biotechnology Information. Enhancement strategies for transdermal drug delivery systems: current trends and applications. Available from: [Link]
- Benchchem. This compound | 140-04-5.
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ResearchGate. Nanoemulsion-Based Delivery of Ricinoleic Acid Derived from Terminalia chebula: A Novel Strategy for Enhanced Bioavailability and Preclinical Constipation Management. Available from: [Link]
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PubMed. Solid lipid nanoparticles of cholesteryl butyrate inhibit the proliferation of cancer cells in vitro and in vivo models. Available from: [Link]
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PubMed. Biocompatibility and safety evaluation of a ricinoleic acid-based poly(ester-anhydride) copolymer after implantation in rats. Available from: [Link]
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National Center for Biotechnology Information. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Available from: [Link]
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ResearchGate. Plasticizers in Transdermal Delivery Systems. Available from: [Link]
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Semantic Scholar. Drug delivery systems, preparation techniques, and biological applications using nanoemulsion as a novel platf. Available from: [Link]
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MDPI. Application of Fundamental Techniques for Physicochemical Characterizations to Understand Post-Formulation Performance of Pharmaceutical Nanocrystalline Materials. Available from: [Link]
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MDPI. Nanoemulsions for “Nose-to-Brain” Drug Delivery. Available from: [Link]
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National Center for Biotechnology Information. Physicochemical properties and micro-interaction between micro-nanoparticles and anterior corneal multilayer biological interface film for improving drug delivery efficacy: the transformation of tear film turnover mode. Available from: [Link]
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National Center for Biotechnology Information. Biocompatibility of n-butyl-2-cyanoacrylate (Histoacryl) in cervical structures of rats: prospective in vivo study. Available from: [Link]
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Pharmaceutical Technology. Polymers in Transdermal Drug Delivery Systems. Available from: [Link]
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ResearchGate. Nanoemulsion-Based Delivery of Ricinoleic Acid Derived from Terminalia chebula: A Novel Strategy for Enhanced Bioavailability and Preclinical Constipation Management | Request PDF. Available from: [Link]
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ijpi.org.in. Investigative Study on Impact of Solid: Liquid Lipid Ratio and Stabilizer Amount on Some Characteristics of Nanostructure Lipid Carriers. Available from: [Link]
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PubMed. Physical Properties and Biological Activity of Poly(butyl Acrylate-Styrene) Nanoparticle Emulsions Prepared With Conventional and Polymerizable Surfactants. Available from: [Link]
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PubMed. Novel formulation and drug delivery strategies for the treatment of pediatric poverty-related diseases. Available from: [Link]
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Royal Society of Chemistry. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. Available from: [Link]
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Bar-Ilan University. Biocompatibility and safety evaluation of a ricinoleic acid-based poly(ester-anhydride) copolymer after implantation in rats. Available from: [Link]
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Application Note: A Robust GC-FID Method for the Analysis of Butyl Acetyl Ricinoleate
Abstract
This application note details a comprehensive and validated gas chromatography (GC) method coupled with a flame ionization detector (FID) for the quantitative analysis of Butyl Acetyl Ricinoleate. This compound, a key ingredient in cosmetics and pharmaceutical formulations, requires a reliable analytical method to ensure product quality and consistency. The described protocol outlines optimal conditions for sample preparation, chromatographic separation, and detection. The methodology is designed to provide high resolution, accuracy, and precision, making it suitable for both quality control and research and development environments.
Introduction
This compound is an ester of ricinoleic acid, the primary fatty acid found in castor oil.[1][2] Its unique properties, including its excellent moisturizing and emollient characteristics, have led to its widespread use in a variety of products. Accurate quantification of this compound is crucial for ensuring the efficacy and safety of these consumer products. Gas chromatography is an ideal technique for this analysis due to its ability to separate volatile and semi-volatile compounds with high efficiency.[3] This note provides a detailed, step-by-step guide for the successful implementation of a GC-FID method for this specific application.
Experimental
Instrumentation and Consumables
-
Gas Chromatograph: An Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).[4]
-
GC Column: A mid-polarity capillary column is recommended to achieve optimal separation. A ZB-35HT (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar phase provides a good balance of selectivity for this analysis.[5]
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate.[6]
-
Injector: Split/splitless inlet.
-
Detector: Flame Ionization Detector (FID).
-
Data System: Appropriate chromatography data software for instrument control and data analysis.
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Syringe: 10 µL GC syringe.
Reagents and Standards
-
This compound standard: Purity ≥98%. A certified reference standard is available from various chemical suppliers.[7]
-
Solvent: Hexane or Heptane (HPLC grade or equivalent).[3]
-
Internal Standard (IS): Methyl Stearate or another suitable long-chain fatty acid methyl ester (FAME) not present in the sample.
Rationale for Experimental Choices
The selection of a mid-polarity column like the ZB-35HT is based on the principle of "like dissolves like."[8] this compound possesses a moderate polarity due to its ester and acetyl groups, making a mid-polarity stationary phase ideal for achieving good peak shape and resolution. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds and its wide linear range, which is essential for accurate quantification.[4] The use of an internal standard corrects for variations in injection volume and instrument response, thereby improving the precision of the analysis.
Protocols
Standard Preparation
-
Internal Standard (IS) Stock Solution: Accurately weigh approximately 50 mg of Methyl Stearate and dissolve it in 50 mL of hexane to obtain a concentration of about 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by accurately weighing appropriate amounts of this compound into volumetric flasks. Add a constant amount of the IS stock solution to each flask and dilute to the mark with hexane. A typical calibration range would be from 50 µg/mL to 1000 µg/mL.
Sample Preparation
-
Accurately weigh approximately 100 mg of the sample (e.g., cosmetic cream, lotion) into a 15 mL centrifuge tube.
-
Add 5 mL of hexane and a known amount of the internal standard stock solution.
-
Vortex the mixture for 2 minutes to extract the this compound.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate any solid matrix components.
-
Carefully transfer the supernatant (hexane layer) into a clean GC vial for analysis.
GC-FID Method Parameters
The following table summarizes the optimized GC-FID parameters for the analysis of this compound.
| Parameter | Value |
| Column | ZB-35HT (30 m x 0.25 mm ID, 0.25 µm) |
| Injector Temperature | 280 °C |
| Injection Mode | Split (Split Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Oven Program | Initial: 150 °C, hold for 2 min |
| Ramp 1: 10 °C/min to 250 °C, hold for 5 min | |
| Ramp 2: 15 °C/min to 320 °C, hold for 5 min | |
| Detector | FID |
| Detector Temperature | 330 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Note: These parameters may require optimization depending on the specific instrument and column used.[9]
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Analytical workflow for this compound analysis.
Results and Discussion
A typical chromatogram obtained using the described method will show a well-resolved peak for this compound and the internal standard. The retention times should be consistent across all runs.
Quantification
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The concentration of this compound in the sample is then determined from this curve. The method should exhibit good linearity, with a correlation coefficient (r²) of ≥ 0.999.
Method Validation
For use in a regulated environment, the method should be validated according to ICH Q2(R1) guidelines or equivalent.[5] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[10]
Conclusion
The GC-FID method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound in various sample matrices. The protocol is straightforward to implement and offers the high level of accuracy and precision required for quality control and product development in the cosmetic and pharmaceutical industries. Proper method validation is essential to ensure the integrity of the results.[11]
References
- Thermo Fisher Scientific. (n.d.). A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils.
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique.
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
- Agilent Technologies. (2024). Analysis of 37 Fatty Acid Methyl Esters on Agilent 8890 GC Using FID and LUMA Detectors.
-
ResearchGate. (n.d.). Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products. Retrieved from [Link]
-
Oxford Academic. (2018). Analysis of Triacylglycerols in Castor Oil Through Liquid Chromatography–Mass Spectrometry Based on Fourier Transform–Ion Cyclotron Resonance–Mass Spectrometry and Gas Chromatography–Mass Spectrometry. Journal of Chromatographic Science. Retrieved from [Link]
-
Semantic Scholar. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Data set of production of castor oil and characterization of cotton and castor mixed seed oil additives with diesel fuel. Retrieved from [Link]
-
Research and Markets. (n.d.). Validation of GC / GC-MS Methodologies. Retrieved from [Link]
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ACS Publications. (2021). Analytical Method Development for Determining Formaldehyde in Cream Cosmetics Using Hyphenated Gas Chromatography. ACS Omega. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of method and analysis protocol for fatty acids derivatives of castor oil by using gas chromatography-mass spectrometry. Retrieved from [Link]
-
Chromatography Forum. (2012). Castor Oil Composition using GC. Retrieved from [Link]
-
Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
-
Phenomenex. (n.d.). Guide to Choosing a GC Column. Retrieved from [Link]
-
IISTE. (n.d.). Physico-Chemical and GC/MS Analysis of Castor Bean (Ricinus communis L.) Seed Oil. Retrieved from [Link]
-
PubMed. (n.d.). Sampling and analysis of butyltin compounds in air using gas chromatography and flame photometric detection. Retrieved from [Link]
-
Regulations.gov. (2017). FINAL REPORT STUDY TITLE Determination of the Residual Monomers of EPIC-5242. Retrieved from [Link]
-
PubMed. (2012). Determination of Free Fatty Acids and Triglycerides by Gas Chromatography Using Selective Esterification Reactions. Retrieved from [Link]
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Application Notes & Protocols: Incorporating Butyl Acetyl Ricinoleate into Polylactic Acid (PLA) Blends for Drug Delivery Applications
Introduction: Rationale and Scientific Context
Polylactic acid (PLA) has emerged as a frontrunner in the development of biodegradable and biocompatible polymer systems for pharmaceutical and medical applications.[1][2] Its approval by the U.S. Food and Drug Administration (FDA) for use in drug delivery systems and medical implants underscores its safety and utility.[2][3] However, the inherent brittleness and low flexibility of PLA can limit its application, particularly in scenarios requiring conformal contact with tissues or specific mechanical properties for drug delivery devices.[4]
Plasticization is a well-established strategy to enhance the flexibility and processability of PLA.[4] This involves the incorporation of low molecular weight substances, known as plasticizers, which intersperse between the polymer chains, thereby increasing free volume and reducing intermolecular forces. This results in a lower glass transition temperature (Tg) and increased polymer chain mobility, translating to improved ductility and reduced brittleness.[4]
Butyl acetyl ricinoleate (BAR) is a bio-based, monomeric plasticizer derived from castor oil.[5] Its chemical structure, characterized by a long aliphatic chain and ester groups, suggests good compatibility with polyesters like PLA. BAR is known for its excellent plasticizing efficiency, low volatility, and favorable toxicological profile, making it a compelling candidate for modifying PLA for biomedical applications.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation of BAR into PLA blends, with a focus on creating flexible films for potential use in drug delivery systems.
Mechanism of Plasticization: A Molecular Perspective
The plasticizing effect of this compound (BAR) on Polylactic Acid (PLA) is rooted in the principles of polymer physics and intermolecular interactions. At a molecular level, the rigid, semi-crystalline structure of PLA is responsible for its characteristic brittleness. The introduction of BAR molecules disrupts the close packing of PLA chains. The long, flexible aliphatic chain of BAR inserts itself between the polymer chains, effectively increasing the intermolecular distance. This process, known as increasing the free volume, allows for greater rotational freedom of the PLA polymer segments. Consequently, the energy required for molecular motion is reduced, which is macroscopically observed as a decrease in the glass transition temperature (Tg). A lower Tg signifies a transition from a rigid, glassy state to a more flexible, rubbery state at a lower temperature, thereby imparting the desired flexibility to the PLA blend.
Caption: Molecular interaction of BAR with PLA chains.
Experimental Protocols
Protocol 1: Preparation of PLA/BAR Blend Films by Solvent Casting
The solvent casting method is a widely used laboratory technique for preparing thin polymer films with uniform thickness.[7] It is particularly suitable for initial screening of plasticizer concentrations and for the incorporation of thermally sensitive active pharmaceutical ingredients (APIs).
Materials:
-
Polylactic Acid (PLA) pellets or powder (e.g., NatureWorks Ingeo™ Biopolymer 4032D)
-
This compound (BAR) (CAS No: 140-04-5)[6]
-
Chloroform or Dioxane (analytical grade)
-
Glass petri dishes or a flat glass substrate
-
Magnetic stirrer and stir bar
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
PLA Solution Preparation:
-
Weigh the desired amount of PLA (e.g., 5 g) and dissolve it in a suitable volume of chloroform or dioxane (e.g., 100 mL) in a sealed container.
-
Stir the solution at room temperature using a magnetic stirrer until the PLA is completely dissolved. This may take several hours. Gentle heating (e.g., 40-50°C) can expedite the process, but ensure the container is properly sealed to prevent solvent evaporation.
-
-
Incorporation of BAR:
-
Calculate the required amount of BAR based on the desired weight percentage (wt%) relative to the PLA (e.g., 5%, 10%, 15%, 20% w/w).
-
Add the calculated amount of BAR to the PLA solution.
-
Continue stirring for at least 1-2 hours to ensure homogeneous mixing of the plasticizer within the polymer solution.
-
-
Film Casting:
-
Place a clean, dry glass petri dish on a leveling table inside a fume hood.
-
Carefully pour the PLA/BAR solution into the petri dish, ensuring the solution spreads evenly to cover the entire surface. The volume of the solution will determine the final film thickness.
-
Cover the petri dish with a lid or an inverted beaker, leaving a small opening to allow for slow solvent evaporation. Rapid evaporation can lead to the formation of pores and a brittle film.
-
-
Solvent Evaporation and Film Drying:
-
Allow the solvent to evaporate slowly at room temperature for 24-48 hours. The film should appear transparent and solid.
-
Once the film is formed, transfer the petri dish to a vacuum oven.
-
Dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the glass substrate. The addition of BAR should result in a more flexible and easily removable film compared to neat PLA.
-
Caption: Workflow for solvent casting of PLA/BAR films.
Protocol 2: Characterization of PLA/BAR Blends
A thorough characterization of the prepared films is crucial to understand the effect of BAR on the properties of PLA.
2.1 Thermal Properties: Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions of the polymer blend, such as the glass transition temperature (Tg), cold crystallization temperature (Tcc), and melting temperature (Tm).
Instrument: A calibrated Differential Scanning Calorimeter.
Procedure:
-
Accurately weigh 5-10 mg of the PLA/BAR film into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from room temperature (e.g., 25°C) to a temperature above the melting point of PLA (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere. This first heating scan erases the thermal history of the sample.
-
Cool the sample to a temperature below the Tg (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Heat the sample again to 200°C at the same heating rate (10°C/min). This second heating scan is used to determine the thermal properties of the material.
-
Analyze the resulting thermogram to determine Tg, Tcc, and Tm. The degree of crystallinity (%Xc) can be calculated using the following equation:
%Xc = (ΔHm - ΔHcc) / ΔH°m * 100
Where:
-
ΔHm is the enthalpy of melting.
-
ΔHcc is the enthalpy of cold crystallization.
-
ΔH°m is the theoretical enthalpy of melting for 100% crystalline PLA (typically around 93 J/g).
-
Expected Outcome: A decrease in the Tg of PLA with increasing BAR concentration, indicating effective plasticization.
2.2 Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability of the PLA/BAR blends and to determine their degradation temperatures.[1][3]
Instrument: A calibrated Thermogravimetric Analyzer.
Procedure:
-
Accurately weigh 10-15 mg of the PLA/BAR film into a TGA pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from room temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under an inert nitrogen atmosphere.[1][3]
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the TGA curve to determine the onset temperature of degradation (Tonset) and the temperature of maximum degradation rate (Tmax).
Expected Outcome: The thermal stability of the PLA/BAR blend may be slightly lower than that of neat PLA, a common observation with the addition of plasticizers.
2.3 Mechanical Properties: Tensile Testing
Tensile testing is performed to quantify the effect of BAR on the mechanical properties of PLA films, such as tensile strength, Young's modulus, and elongation at break. The standard test method ASTM D882 is commonly used for thin plastic films.[7][8]
Instrument: A universal testing machine equipped with film grips.
Procedure:
-
Cut the PLA/BAR films into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length) as per ASTM D882.[5]
-
Measure the thickness of each specimen at several points along its length and calculate the average thickness.
-
Set the initial grip separation on the universal testing machine (e.g., 50 mm).
-
Mount the specimen in the grips, ensuring it is aligned vertically and not slipping.
-
Apply a tensile load to the specimen at a constant crosshead speed (e.g., 5 mm/min) until the specimen breaks.
-
Record the load and elongation data.
-
Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.
Expected Outcome: An increase in the elongation at break and a decrease in the tensile strength and Young's modulus with increasing BAR concentration, confirming the plasticizing effect.
| Property | Neat PLA (Typical Values) | PLA with 15% BAR (Expected Trend) |
| Glass Transition Temp. (Tg) | ~60°C | Lower (~40-50°C) |
| Tensile Strength | High | Lower |
| Young's Modulus | High | Lower |
| Elongation at Break | Low (<10%) | Higher (>100%) |
Protocol 3: In-Vitro Drug Release Study
This protocol outlines a general procedure for evaluating the in-vitro release of a model drug from the prepared PLA/BAR films. The specific conditions will depend on the drug and the intended application. Reference to USP monographs for drug release testing is recommended.[9][10]
Materials:
-
Drug-loaded PLA/BAR films (prepared by incorporating the drug into the polymer solution before casting)
-
Phosphate-buffered saline (PBS) or other suitable release medium
-
USP Apparatus 2 (Paddle Apparatus) or a shaker incubator
-
Sample vials
-
A suitable analytical method for drug quantification (e.g., UV-Vis spectrophotometry, HPLC)
Procedure:
-
Cut the drug-loaded films into specimens of a specific size (e.g., 2 cm x 2 cm).
-
Place each film specimen in a vessel of the dissolution apparatus containing a known volume of pre-warmed release medium (e.g., 500 mL of PBS at 37°C).
-
Set the paddle speed (e.g., 50 rpm) or shaking speed to ensure gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours, and so on), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected samples using a validated analytical method.
-
Calculate the cumulative percentage of drug released over time.
Expected Outcome: The rate of drug release is expected to be influenced by the concentration of BAR. A higher BAR content may lead to a faster release rate due to increased polymer chain mobility and potentially increased drug diffusivity within the polymer matrix.
Caption: Schematic of the in-vitro drug release process.
Data Interpretation and Troubleshooting
| Observation | Potential Cause | Troubleshooting/Action |
| Brittle Films | Incomplete solvent removal; too rapid solvent evaporation. | Ensure thorough vacuum drying; slow down the evaporation rate during casting. |
| Phase Separation | Poor miscibility of BAR at high concentrations. | Observe the solution for clarity before casting; consider using a co-solvent; reduce BAR concentration. |
| Inconsistent Mechanical Properties | Non-uniform film thickness; presence of air bubbles. | Ensure the casting surface is level; degas the polymer solution before casting. |
| Burst Drug Release | High drug loading on the film surface. | Ensure homogeneous drug distribution in the polymer solution; consider a barrier coating. |
| No Significant Change in Tg | Insufficient BAR concentration; poor mixing. | Increase BAR concentration; ensure adequate stirring time for the polymer solution. |
Conclusion and Future Perspectives
The incorporation of this compound as a bio-based plasticizer presents a promising approach to overcome the inherent brittleness of PLA, thereby expanding its utility in drug delivery and other biomedical applications. The protocols detailed in this guide provide a systematic framework for the preparation and comprehensive characterization of PLA/BAR blends. By carefully controlling the concentration of BAR, researchers can tailor the thermal, mechanical, and drug release properties of PLA films to meet the specific requirements of their intended application. Future research should focus on the long-term stability of these blends, their in-vivo biocompatibility and degradation, and the influence of BAR on the release kinetics of a wider range of therapeutic agents.
References
- Shokohyar, S., & Mohammadi, A. (2024). Novel applications of polylactic acid in anticancer drug delivery, tissue engineering, and food packaging. Micro Nano Bio Aspects, 3(3), 38-43.
- ASTM D882-18, Standard Test Method for Tensile Properties of Thin Plastic Sheeting, ASTM Intern
- Krishna Bhagwan Bharti, Pranoti Sunil Mohod, Raksha Laxman Mhetre, Shashikant Nivrutti Dhole and Nilesh Shrikant Kulkarni. (2025). A Comprehensive Review on Applications of Polylactic Acid in Novel Drug Delivery System. [Source Not Available].
- Films for Wound Healing Fabricated Using a Solvent Casting Technique. (2023). MDPI.
- Recent applications of polylactic acid in pharmaceutical and medical industries. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. (2020). MDPI.
- ASTM D882 Guide: Tensile Testing of Thin Plastic Films. (2024). WTS Machinery.
- Poly(lactic acid) / Poly(ethylene glycol) Blends: Mechanical, Thermal And Morphological Properties. (n.d.). AIP Publishing.
- ABR technical d
- ASTM D882 Tensile Testing of Thin Film & Sheet Plastics. (n.d.). TestResources.
- How to Perform an ASTM D882 Plastic Film Tensile Strength Test. (2010). ADMET.
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- Tensile Properties (Sheet) ASTM D882. (n.d.). Intertek.
- Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin. (2021). PMC - NIH.
- Thermo-gravimetric analysis of PLA and PLA blends. (n.d.).
- In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. (2020). PMC - NIH.
- Methods to Assess in Vitro Drug Release from Injectable Polymeric Particulate Systems. (n.d.). [Source Not Available].
- Supporting Information for Dissolution / Drug Release / Disintegration Tests in USP Monographs. (n.d.). USP.
- <724> DRUG RELEASE. (2011). USP.
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- Tunable Drug Release from 3D-Printed Bilayer Tablets: Combining Hot-Melt Extrusion and Fused Deposition Modeling. (n.d.). MDPI.
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Troubleshooting & Optimization
Technical Support Center: Butyl Acetyl Ricinoleate Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Butyl Acetyl Ricinoleate synthesis. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered during the synthesis of this versatile bio-based plasticizer and excipient. This resource provides in-depth, field-proven insights to help you troubleshoot low yields, manage impurities, and ensure the integrity of your final product.
The synthesis of this compound is a two-step process:
-
Esterification: Ricinoleic acid is reacted with butanol to form the intermediate, Butyl Ricinoleate.
-
Acetylation: The hydroxyl group on the Butyl Ricinoleate is then acetylated to yield the final product, this compound.
This guide is structured to follow this workflow, addressing potential issues at each stage.
Part 1: Troubleshooting Low Yield in Esterification (Butyl Ricinoleate Synthesis)
The initial esterification of ricinoleic acid with butanol is a critical, equilibrium-limited reaction. Low yields at this stage are common and typically trace back to a few key factors.
FAQ 1.1: My esterification yield is unexpectedly low. What are the first things I should check?
Answer: A low yield in a Fischer esterification is almost always related to equilibrium, catalyst activity, or reactant quality.[1][2] Before delving into complex variables, start with the fundamentals.
Here is a decision tree to guide your initial troubleshooting:
FAQ 1.2: How do I ensure the reaction equilibrium favors product formation?
Answer: The esterification of ricinoleic acid is a reversible condensation reaction that produces water as a byproduct.[3][4] According to Le Chatelier's principle, the presence of water will drive the reaction backward via hydrolysis, reducing your ester yield.[5][6] To maximize yield, you must actively remove water and/or use an excess of a reactant.
1. Water Removal:
-
Azeotropic Distillation: This is a highly effective method. By using a solvent like toluene that forms a low-boiling azeotrope with water, you can continuously distill water out of the reaction mixture using a Dean-Stark apparatus.[5] This physically removes the water, preventing the reverse reaction.
-
Dehydrating Agents: Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can sequester the water as it is formed.[7] This is particularly useful for smaller-scale reactions or when azeotropic distillation is not feasible.
-
Vacuum: For enzymatic reactions conducted at lower temperatures, applying a vacuum can help remove water.[7]
2. Molar Ratio of Reactants:
-
To shift the equilibrium towards the products, use a significant excess of one reactant—typically the less expensive one.[6] For butyl ricinoleate synthesis, using an excess of butanol is standard practice.
-
A molar ratio of 2:1 (butanol to ricinoleic acid) is a common starting point, but ratios of 3:1 or higher may be required to achieve high conversion.[8]
FAQ 1.3: I'm using an acid catalyst (e.g., H₂SO₄) and getting poor results and dark-colored products. What's wrong?
Answer: While strong mineral acids like sulfuric acid (H₂SO₄) are effective catalysts, they can lead to side reactions, especially at elevated temperatures.[3][9]
-
Dehydration and Ether Formation: At high temperatures, H₂SO₄ can dehydrate the butanol to form dibutyl ether or butene, consuming your reactant and complicating purification.
-
Charring/Darkening: The strong, oxidizing nature of concentrated sulfuric acid can cause charring of the organic materials, leading to the dark coloration of your product. This indicates the reaction temperature may be too high.
-
Catalyst Poisoning: Water in the reaction mixture not only affects equilibrium but can also dilute and reduce the effectiveness of the acid catalyst.[10][11] Ensure your reactants are as anhydrous as possible.
Troubleshooting Steps:
-
Lower the Temperature: Operate at the reflux temperature of butanol (around 117°C) and avoid excessive heating.
-
Use a Milder Catalyst: Consider using p-toluenesulfonic acid (p-TSA), which is a solid and generally less prone to causing charring than H₂SO₄.
-
Consider a Solid Acid Catalyst: Heterogeneous catalysts like sulfated zirconia have shown high conversion rates and are easily removed by filtration, simplifying the workup.[8]
FAQ 1.4: I'm trying a "green" synthesis with an immobilized lipase (e.g., Novozym 435) and the reaction is very slow or stalls. Why?
Answer: Enzymatic catalysis is highly sensitive to reaction conditions. Unlike robust acid catalysts, lipases have a narrow optimal operating window.[7][12]
-
Water Activity (a_w): This is the most critical parameter. While a minuscule amount of water is essential for lipase activity, excess water strongly promotes the reverse hydrolysis reaction.[7][12] Water produced during the esterification can accumulate on the enzyme support, creating a high-water-activity microenvironment that halts the reaction.[12]
-
Solution: Add molecular sieves to the reaction or run the reaction under vacuum to continuously remove water.[7]
-
-
Temperature: Most lipases, like Candida antarctica Lipase B (CAL-B, the enzyme in Novozym 435), have an optimal temperature range, typically between 40-60°C.[7] Temperatures above this can cause irreversible denaturation of the enzyme.
-
pH: The local pH can affect enzyme activity. Although this is less of a factor in solvent-free systems, the acidic nature of the ricinoleic acid can be a factor.
-
Substrate Inhibition: In some cases, high concentrations of the alcohol (butanol) or the acid can inhibit the enzyme's activity.[13][14][15]
-
Mass Transfer Limitations: Ensure adequate stirring. In a solvent-free system, the reactants must be able to access the active sites of the enzyme immobilized on a solid support. Insufficient agitation can be a rate-limiting factor.
| Parameter | Acid-Catalyzed (H₂SO₄) | Lipase-Catalyzed (Immobilized) | Causality & Key Considerations |
| Temperature | 110-120°C | 40-60°C | Acid catalysis requires higher energy to overcome the activation barrier. Lipases are proteins and will denature at high temperatures.[7] |
| Catalyst Loading | 1-5 wt% (of acid) | 5-10 wt% (of total reactants) | Loading must be optimized; too little is inefficient, too much offers no benefit and increases cost. |
| Reactant Ratio | >2:1 (Butanol:Acid) | 1:1 to 2:1 (Butanol:Acid) | Excess alcohol is needed to drive equilibrium in acid catalysis. High excess can inhibit lipases.[15] |
| Water Removal | Critical | Absolutely Critical | Water promotes the reverse reaction (hydrolysis) in both systems, but lipases are particularly sensitive to water activity.[5][12] |
| Side Reactions | Dehydration, Etherification | Minimal | The mild conditions of enzymatic reactions prevent the side reactions common with strong acid catalysis.[7] |
Part 2: Troubleshooting Low Yield in Acetylation
Once you have successfully synthesized butyl ricinoleate, the next step is acetylating the secondary hydroxyl group.
FAQ 2.1: My acetylation reaction is incomplete, and I see a significant amount of starting material (butyl ricinoleate) remaining. What are the common causes?
Answer: Incomplete acetylation is typically due to an insufficiently reactive acetylating agent, catalyst issues, or suboptimal conditions. The secondary hydroxyl on the ricinoleate backbone is sterically hindered, making it less reactive than a primary alcohol.[4]
-
Acetylating Agent: Acetic anhydride is the most common and effective reagent. Using glacial acetic acid for acetylation is an equilibrium-limited reaction and will result in poor conversion unless water is removed, which is difficult in this context. Ensure your acetic anhydride has not been hydrolyzed by exposure to atmospheric moisture; use a fresh bottle if in doubt.
-
Catalyst: While the reaction can proceed without a catalyst at high temperatures, it is often slow.[16][17] A catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction.[18] DMAP is particularly effective for acetylating sterically hindered alcohols.
-
Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of acetic anhydride to ensure the reaction goes to completion.
-
Temperature & Time: The reaction may require gentle heating (e.g., 60-85°C) for several hours to reach completion.[16][17] Monitor the reaction by TLC or FTIR to determine the appropriate reaction time.
Part 3: Product Purity and Byproducts
FAQ 3.1: My final product has a low purity. What are the likely contaminants and how can I avoid them?
Answer: Contaminants in your final this compound product typically originate from unreacted starting materials, side reactions, or the workup procedure.
-
Unreacted Butyl Ricinoleate: Indicates incomplete acetylation. See FAQ 2.1 for solutions.
-
Unreacted Ricinoleic Acid: If the initial esterification was incomplete, free acid will carry through. This can be removed with a basic wash during purification.
-
Acetic Acid: This is a byproduct of the acetylation reaction (if using acetic anhydride) and must be removed during the workup, typically by washing with water and then a mild base (e.g., sodium bicarbonate solution).[2]
-
Dibutyl Ether: A potential byproduct from the acid-catalyzed esterification step, especially if the temperature was too high. It can be difficult to remove due to its boiling point. The best solution is prevention by controlling the esterification temperature.
-
Polymeric Species: Ricinoleic acid can self-esterify under harsh acidic conditions to form estolides (polyesters), increasing viscosity and impurity levels.[19] Using milder conditions or enzymatic catalysis can prevent this.
Part 4: Analytical & Characterization Protocols
FAQ 4.1: How can I monitor the progress of my reactions in real-time?
Answer: Monitoring your reactions is crucial for optimization and determining the endpoint.
-
Esterification Monitoring (Acid Value Titration): The consumption of the carboxylic acid (ricinoleic acid) can be monitored by measuring the "Acid Value" of the reaction mixture over time.[20] The reaction is complete when the acid value stabilizes at a low level.
-
Acetylation Monitoring (TLC & FTIR):
-
Thin-Layer Chromatography (TLC): Spot the reaction mixture over time on a silica plate. The starting material (butyl ricinoleate) is more polar (due to the -OH group) than the final acetylated product. You should see the spot for the starting material disappear and a new, higher Rf spot for the product appear.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Withdraw a small aliquot from the reaction. The disappearance of the broad hydroxyl (-OH) stretch around 3400 cm⁻¹ and the appearance of a new carbonyl (C=O) stretch from the acetate group around 1735-1740 cm⁻¹ indicates the progress of the acetylation.[21]
-
Protocol: Monitoring Esterification via Acid Value Titration
This protocol allows you to quantify the amount of unreacted ricinoleic acid remaining in your reaction mixture.[22][23]
Materials:
-
250 mL Erlenmeyer flask
-
Burette (50 mL)
-
Hot plate
-
Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol
-
Neutralized ethanol (95%)
-
Phenolphthalein indicator solution
Procedure:
-
Carefully withdraw an accurately weighed sample (approx. 1-2 g) from the reaction mixture into the 250 mL flask.
-
Add 50 mL of neutralized hot ethyl alcohol and 1 mL of phenolphthalein indicator.[22]
-
Heat the mixture gently for a few minutes to ensure the sample is fully dissolved.
-
While hot, titrate the sample with standardized 0.1 M alcoholic KOH solution, shaking vigorously, until a faint pink color persists for at least 15 seconds.[22]
-
Record the volume of KOH solution used.
-
Calculate the Acid Value using the following formula:
Acid Value (mg KOH/g) = (V × N × 56.11) / W
Where:
-
V = Volume of KOH solution used (mL)
-
N = Normality of the KOH solution (mol/L)
-
56.11 = Molecular weight of KOH ( g/mol )
-
W = Weight of the sample (g)
-
FAQ 4.2: How do I confirm the identity and purity of my final this compound?
Answer: A combination of spectroscopic and physical characterization methods is required.
-
FTIR Spectroscopy: The final product spectrum should show:
-
Absence of a broad -OH peak around 3400 cm⁻¹.
-
Presence of two C=O ester peaks: one for the ricinoleate ester (~1735 cm⁻¹) and one for the new acetyl ester (~1740 cm⁻¹). These often overlap into a strong, broad peak.
-
Presence of C-H stretches (~2850-2950 cm⁻¹).
-
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation.
-
¹H NMR: Look for a characteristic singlet peak around 2.0-2.1 ppm, which corresponds to the methyl protons (-COCH₃) of the newly added acetyl group. The proton on the carbon bearing the acetate group (C12-H) will be shifted downfield compared to the starting material.
-
¹³C NMR: Confirm the presence of all 24 carbons and look for the characteristic carbonyl signals of the two ester groups and the methyl signal of the acetyl group.[24][25]
-
-
Physicochemical Tests: Compare properties like saponification value, hydroxyl value, and acid value against known specifications. A low or zero hydroxyl value confirms complete acetylation. A low acid value confirms the removal of free fatty acids.[26]
| Parameter | Expected Value for High Purity Product | What it Indicates |
| Acid Value | < 1.0 mg KOH/g | Presence of residual free carboxylic acids. |
| Saponification Value | ~220-240 mg KOH/g | Measure of the average molecular weight of the ester. |
| Hydroxyl Value | < 10 mg KOH/g | Presence of unreacted hydroxyl groups (incomplete acetylation). |
References
- BenchChem. (2025). Technical Support Center: Removal of Water Byproduct in Esterification Reactions. BenchChem.
- Lange, J. H., & Beck, J. P. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography.
-
Cyberlipid. (n.d.). FA purification. Retrieved from [Link]
-
UTMB Research Experts. (1996). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Retrieved from [Link]
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Slideshare. (n.d.). Determination of Acid value, Saponification value and Ester value. Retrieved from [Link]
- Eyskens, I., et al. (n.d.).
- Blum, et al. (1999). Removal of water from reaction mixtures. U.S.
- (2013). Current Trends in Separation and Purification of Fatty Acid Methyl Ester.
- Google Patents. (n.d.). Method for removing water in continuous esterifying process. CN106631647A.
- Google Patents. (n.d.).
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
- BenchChem. (2025).
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JoVE. (2020). Esterification - Concept. Retrieved from [Link]
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Boston Apothecary. (2019). Advanced Acid And Ester Titration Basics. Retrieved from [Link]
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Springboard Biodiesel. (n.d.). Acid-Catalyzed Esterification. Retrieved from [Link]
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JoVE. (2025). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
SpectraBase. (n.d.). n-Butyl acetyl ricinoleate. Retrieved from [Link]
- Athens Journal of Sciences. (2018).
- ResearchGate. (2003).
-
MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
- ACS Publications. (2024). Unraveling Lipase's Promiscuous Behavior: Insights into Organic Acid Inhibition during Solventless Ester Production.
- FSSAI. (2018).
-
Pharmaguideline. (n.d.). Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value. Retrieved from [Link]
- Catalysis Science & Technology. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
- DOI. (n.d.). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents.
- NIH. (n.d.). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects.
- CoLab. (n.d.). Selective Acetylation of Primary Alcohols: Acetyl and Formyl Transfer Reactions with Copper(II) Salts.
-
Reddit. (2021). Acetylation of secondary alcohols. Retrieved from [Link]
- NIH. (n.d.). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter.
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]
- ACS Omega. (2023). Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD).
-
Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]
- PubMed. (2017).
- ResearchGate. (n.d.). Esterification of free fatty acids using sulfuric acid as catalyst in the presence of triglycerides.
-
Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from [Link]
- ResearchGate. (n.d.). Esterification of ricinoleic acid using different alcohols and....
- ResearchGate. (n.d.).
- (n.d.).
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- PubMed. (n.d.). Characterization of n-butyl acrylate centered triads in poly(n-butyl acrylate-co-carbon monoxide-co-ethylene) by isotopic labeling and two dimensional NMR.
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Technical Support Center: Improving the Thermal Stability of Butyl Acetyl Ricinoleate
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR). This guide is designed for researchers, scientists, and formulation experts encountering challenges related to the thermal stability of this versatile bio-based ester. As a derivative of castor oil, BAR offers excellent lubricity and plasticizing properties, but its performance at elevated temperatures can be a critical concern.[1][2] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you optimize your formulations and experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding BAR's Thermal Properties
This section addresses fundamental questions about the inherent thermal stability of this compound.
Q1: What is this compound (BAR) and what are its typical thermal limitations?
Answer: this compound is an ester synthesized from castor oil.[3] The process involves the esterification of ricinoleic acid with butanol, followed by the acetylation of the hydroxyl group on the ricinoleic acid backbone.[3] This structure, featuring a long fatty acid chain, an ester group, an acetyl group, and a double bond, gives it unique properties as a biolubricant, plasticizer, and emollient.[3][4][5]
However, these same functional groups are susceptible to thermal degradation. While BAR has a high boiling point (around 200°C at 10 mmHg) and a flash point of approximately 202°C (395°F), its decomposition can begin at lower temperatures, especially in the presence of oxygen.[4][6][7] Studies on similar ricinoleate esters show that in an oxidative atmosphere, significant mass loss can begin around 187°C.[8] In an inert atmosphere, the material is considerably more stable.[8]
Diagram: Chemical Structure of this compound
A diagram illustrating the key functional groups of the this compound molecule.
Q2: What are the visible signs of thermal degradation in my BAR sample?
Answer: The primary indicators of thermal degradation in BAR are:
-
Color Change: The sample may darken, turning from a pale yellow to amber or even dark brown. This is often due to the formation of oxidized and polymeric byproducts.
-
Increased Viscosity: Thermal stress can lead to polymerization reactions, causing the fluid to thicken and become more viscous.[9] This is a sign of lubricant degradation and can severely impact performance.[9]
-
Odor Change: The generation of volatile decomposition products, such as aldehydes and ketones, can produce a rancid or acrid odor.[10]
-
Acidification: Oxidation can form carboxylic acids, increasing the Total Acid Number (TAN) of the fluid, which can lead to corrosion in industrial applications.[9]
Q3: What chemical processes are responsible for the thermal breakdown of BAR?
Answer: The thermal degradation of BAR is primarily driven by two mechanisms: oxidation and pyrolysis.
-
Oxidative Degradation: This is the most common pathway at moderate-to-high temperatures in the presence of air. The double bond and the ester groups are susceptible to attack by oxygen.[10] This process is a free-radical chain reaction that forms hydroperoxides, which are unstable and decompose into a variety of byproducts, leading to viscosity increase and sludge formation.[9][11]
-
Pyrolytic Degradation (Thermal Cracking): At very high temperatures, especially in an oxygen-deficient environment, the molecule can break apart through thermal energy alone.[12] Cleavage of the C-C and C-O bonds in the ester backbone can occur, leading to the formation of smaller, more volatile molecules.[13][14] The pyrolysis of ricinoleates can yield products like undecylenic acid esters and heptanal.[13]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: My BAR sample is darkening and thickening in an oven stability test at 150°C.
-
Probable Cause: This is a classic sign of oxidative degradation. At 150°C, even without catalysts, the presence of oxygen is sufficient to initiate the free-radical chain reactions that cause polymerization and the formation of colored byproducts. The hydroxyl group in the original ricinoleic acid is known to be a site for oxidation, and while it is acetylated in BAR, the double bond remains a highly susceptible site.[12]
-
Troubleshooting Steps:
-
Inert Atmosphere: If possible, repeat the test under a nitrogen or argon blanket. This will significantly inhibit oxidation and help you determine if the degradation is purely thermal or oxygen-induced. A much higher temperature will be required to see similar degradation under inert conditions.[8]
-
Incorporate an Antioxidant: The most effective solution is to add a stabilizer. Antioxidants work by interrupting the degradation process.[15] Phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Propyl Gallate (PG) are excellent radical scavengers and are effective in biolubricants.[10][16]
-
Check for Contaminants: Ensure your glassware is scrupulously clean. Trace metal ions (e.g., from soap residue) can act as catalysts, accelerating the degradation process.[15]
-
Problem 2: My TGA results show an earlier-than-expected onset of decomposition for BAR.
-
Probable Cause: An early onset temperature in Thermogravimetric Analysis (TGA) can be due to several factors.
-
Oxidative Atmosphere: Running the TGA in an air or oxygen atmosphere will result in a lower decomposition temperature compared to an inert nitrogen atmosphere.[8] Oxidative reactions accelerate chain scission and mass loss.[17]
-
Volatile Impurities: The presence of residual solvents (like butanol from synthesis), moisture, or other low-boiling-point impurities will cause an initial mass loss step at a lower temperature, which might be misinterpreted as the onset of BAR decomposition.
-
Heating Rate: A very slow heating rate can sometimes provide more time for degradation reactions to occur at lower temperatures. Conversely, a very fast rate might shift the decomposition to a higher temperature. Consistency is key.
-
-
Troubleshooting Steps:
-
Verify TGA Atmosphere: Confirm that your TGA experiment is running under the intended atmosphere (typically nitrogen for assessing inherent thermal stability).
-
Perform a "Drying" Step: Program an initial isothermal hold in your TGA method (e.g., hold at 100°C for 10-15 minutes) to drive off any moisture or volatile impurities before starting the main temperature ramp.
-
Analyze the Derivative Curve (DTG): The first derivative of the TGA curve (DTG) is highly sensitive to changes in the rate of mass loss.[17] It can help distinguish between a slow bleed-off of volatiles and the main decomposition event, which will appear as a distinct peak.[17]
-
Part 3: Protocols for Enhancing Thermal Stability
This section provides detailed methodologies for incorporating stabilizers into BAR.
Protocol 1: Incorporation of a Phenolic Antioxidant (Propyl Gallate)
Propyl gallate (PG) has been shown to be a highly effective biodegradable antioxidant for castor oil-based fluids, comparable in performance to synthetic antioxidants.[16][18][19]
-
Objective: To improve the oxidative stability of BAR by adding Propyl Gallate.
-
Materials:
-
This compound (BAR)
-
Propyl Gallate (PG), powder
-
Heat-resistant glass beaker
-
Magnetic stirrer with hotplate
-
Nitrogen gas line (optional, but recommended)
-
-
Procedure:
-
Determine Concentration: Start with a concentration range of 0.1% to 1.0% w/w of PG. A common starting point is 0.5%.
-
Weigh Components: Accurately weigh the required amount of BAR into the beaker. In a separate weighing boat, weigh the corresponding amount of PG.
-
Gentle Heating & Mixing: Place the beaker with BAR on the magnetic hotplate and begin stirring at a moderate speed. Gently heat the BAR to 60-80°C. This temperature is low enough to prevent degradation but will significantly aid in dissolving the PG.
-
Add Antioxidant: Slowly add the PG powder to the vortex of the stirring BAR to ensure good dispersion.
-
Ensure Complete Dissolution: Continue stirring at 60-80°C for 15-30 minutes, or until all PG powder has completely dissolved and the solution is clear. For best results, purge the headspace of the beaker with nitrogen during this step to minimize oxidation.
-
Cooling: Once dissolved, turn off the heat and allow the mixture to cool to room temperature while continuing to stir.
-
Storage: Store the stabilized BAR in a sealed, airtight container, preferably protected from light.
-
Diagram: Workflow for Stabilizer Evaluation
Experimental workflow for adding stabilizers to BAR and evaluating the improvement in thermal stability.
Part 4: Analytical Techniques for Evaluation
Accurate assessment of thermal stability is crucial for validating the effectiveness of your chosen additives.
Q4: How do I use TGA and DSC to evaluate the thermal stability of my stabilized BAR?
Answer: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary techniques.
Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature.[17] For BAR, it helps determine the temperature at which the material begins to degrade and volatilize.
-
Experimental Protocol (TGA):
-
Place 5-10 mg of the BAR sample (stabilized or unstabilized) into a TGA pan (typically aluminum or platinum).
-
Load the sample into the TGA instrument.
-
Purge the furnace with the desired gas (Nitrogen for inherent stability, Air for oxidative stability) at a flow rate of 20-50 mL/min.
-
Heat the sample from room temperature to a final temperature (e.g., 600°C) at a constant rate, typically 10°C/min.
-
Record the mass loss vs. temperature curve.
-
-
Data Interpretation:
-
T-onset (Onset of Decomposition): This is the primary indicator of thermal stability. It is the temperature at which significant mass loss begins. A higher T-onset for the stabilized sample indicates improved stability.
-
T-max (Temperature of Maximum Decomposition Rate): Found from the peak of the DTG curve, this indicates the temperature at which the degradation reaction is fastest. A shift to a higher temperature signifies stabilization.
-
Residue: The amount of mass remaining at the end of the test.
-
Table 1: Example TGA Data for Unstabilized vs. Stabilized BAR
| Sample | Atmosphere | T-onset (5% Mass Loss) | T-max (Peak of DTG) |
| Unstabilized BAR | Air | ~185°C | ~250°C |
| Stabilized BAR (0.5% PG) | Air | ~220°C | ~285°C |
| Unstabilized BAR | Nitrogen | ~330°C | ~380°C |
| Stabilized BAR (0.5% PG) | Nitrogen | ~340°C | ~390°C |
| (Note: Data is illustrative, based on typical improvements seen in related biolubricants. Actual values must be determined experimentally.)[8][16] |
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. For stability testing, it is used to determine the Oxidation Induction Time (OIT) .
-
OIT Measurement: The sample is heated to a constant isothermal temperature in an inert atmosphere. Then, the gas is switched to oxygen or air. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is the OIT. A longer OIT indicates better oxidative stability. This method is highly effective for comparing the performance of different antioxidants.[18][19]
Diagram: Mechanism of a Hindered Phenolic Antioxidant
A hindered phenol donates a hydrogen atom to neutralize a reactive peroxy radical, forming a stable radical that terminates the oxidation chain reaction.
References
-
Quinchia, L. A., et al. (2014). Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. Journal of Agricultural and Food Chemistry, 62(1), 94-101. [Link][16]
-
Xuan, D., & Liu, H. (2023). Research Progress of Antioxidant Additives for Lubricating Oils. Materials, 16(13), 4794. [Link][11]
-
Minglan Chemical. (2023). What Are Some Examples Of Antioxidants Added To Lubricants?. Minglan Chemical Co.,Ltd.[Link][20]
-
Quinchia, L. A., et al. (2014). Natural and Synthetic Antioxidant Additives for Improving the Performance of New Biolubricant Formulations. Request PDF on ResearchGate. [Link][18]
-
Quinchia, L. A., et al. (2014). Natural and synthetic antioxidant additives for improving the performance of new biolubricant formulations. Semantic Scholar. [Link][19]
-
Li, J., et al. (2022). Study on the Synthesis of Castor Oil-Based Plasticizer and the Properties of Plasticized Nitrile Rubber. Molecules, 27(19), 6535. [Link][21]
-
Patel, V. R., et al. (2024). Development and Evaluation of Castor Oil-Based Additives for Sustainable Lubricating Oils. American Journal of Science and Engineering, 5(2), 1-14. [Link][22]
-
Chemistry For Everyone. (2023). What Are Heat Stabilizers?. YouTube. [Link][23]
-
Google Patents. (1959). US2913490A - Thermal degradation of ricinoleates. Google Patents. [24]
-
Salih, N., & Salimon, J. (2021). Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. Catalysts, 11(11), 1369. [Link][25]
-
ResearchGate. (2025). Thermal stability of polyurethane materials based on castor oil as polyol component. ResearchGate. [Link][26]
-
Salmin, D. C., et al. (2019). Oxidative Stability of Acylated and Hydrogenated Ricinoleates Using Synthetic and Natural Antioxidants. Journal of the American Oil Chemists' Society, 96(7), 799-809. [Link][27]
-
Ogunniyi, D. S. (2006). Castor oil: A vital industrial raw material. Bioresource Technology, 97(9), 1086-1091. [Link][12]
-
Stab-Res. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Stab-Res. [Link][15]
-
Wang, Y., et al. (2022). Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products. Processes, 10(2), 390. [Link][13]
-
Nova Industries. (2023). The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinoleate. Nova Industries. [Link][2]
-
Nitbani, F. O., et al. (2022). Preparation of Ricinoleic Acid from Castor Oil: A Review. Journal of Oleo Science, 71(6), 781-793. [Link][14]
-
Scientific Polymer Products, Inc. n-Butyl acetyl ricinoleate. scipoly.com. [Link][7]
-
Correa, J. E. S., et al. (2022). Thermal Stability and Lubrication Properties of Biodegradable Castor Oil on AISI 4140 Steel. Lubricants, 10(7), 159. [Link][9]
-
NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link][17]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Skin-Loving Ester: Unveiling the Benefits of Octyl/Butyl Ricinoleate - Nova Industries [novaind.in]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 140-04-5 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. traquisa.com [traquisa.com]
- 7. n-Butyl acetyl ricinoleate – scipoly.com [scipoly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical modifications of castor oil: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrolysis of Methyl Ricinoleate: Distribution and Characteristics of Fast and Slow Pyrolysis Products - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. carbodiimide.com [carbodiimide.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 18. researchgate.net [researchgate.net]
- 19. Natural and synthetic antioxidant additives for improving the performance of new biolubricant formulations. | Semantic Scholar [semanticscholar.org]
- 20. minglanchem.com [minglanchem.com]
- 21. mdpi.com [mdpi.com]
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- 23. youtube.com [youtube.com]
- 24. US2913490A - Thermal degradation of ricinoleates - Google Patents [patents.google.com]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of Butyl Acetyl Ricinoleate in Polymer Matrices
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR). As a leading bio-based plasticizer derived from castor oil, BAR offers excellent performance benefits, including low-temperature flexibility and good compatibility with a range of polar polymers.[1][2] However, like all ester plasticizers, its stability within a polymer matrix is critical to the final product's longevity and performance. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and prevent common degradation issues encountered during experimental and manufacturing processes.
Section 1: Understanding the Core Degradation Mechanisms
The efficacy of this compound is intrinsically linked to its chemical stability. Degradation not only compromises the plasticizer but can also accelerate the deterioration of the host polymer. The primary pathways of concern are hydrolysis, thermal decomposition, and oxidation.
-
Hydrolysis: The ester linkages in BAR are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[3][4] This process reverts BAR to ricinoleic acid and butanol, leading to a loss of plasticization. In polymers like PVC, the release of HCl during thermal degradation can create an acidic environment that autocatalyzes BAR hydrolysis.
-
Thermal Degradation: While BAR has a high boiling point and good thermal resistance, prolonged exposure to high processing temperatures can initiate decomposition.[1][5] This process involves chain scission and the formation of volatile by-products, which can alter the mechanical properties and color of the polymer.[6] The presence of oxygen can significantly lower the temperature at which thermal degradation begins.[7]
-
Oxidation: The double bond within the ricinoleic acid backbone of BAR is a potential site for oxidative attack. A study on related ricinoleate esters indicated that acetylation of the hydroxyl group might reduce oxidative stability compared to its non-acetylated counterpart, making this a critical consideration.[8] Oxidation can lead to discoloration, odor formation, and changes in the polymer's physical properties.
Below is a diagram illustrating the convergence of these degradation pathways.
Caption: Experimental workflow for troubleshooting polymer brittleness.
Issue 3: Why is the surface of my material tacky or exhibiting plasticizer "bleed-out"?
Possible Causes:
-
Oversaturation: The concentration of BAR exceeds its solubility limit within the polymer matrix. The excess, incompatible plasticizer migrates to the surface.
-
Polymer Incompatibility: While BAR is compatible with many polar polymers, the specific grade of your polymer or the presence of other additives may reduce this compatibility. [1]For example, blends of PVC and PLA can have complex phase behaviors affecting plasticizer location. [9]3. Environmental Changes: A significant increase in temperature can increase plasticizer mobility within the polymer matrix, potentially forcing it to the surface. [5] Recommended Solutions & Preventative Actions:
-
Conduct a Compatibility Study: Methodically prepare samples with varying concentrations of BAR (e.g., from 10 to 50 phr) and observe them over time for signs of bleed-out.
-
Improve Compatibility with Co-solvents/Co-plasticizers: Sometimes a small amount of another plasticizer can improve the overall solubility of BAR in the matrix.
-
Surface Modification: In some applications, a surface treatment or coating can be applied to the final product to create a barrier that prevents plasticizer migration.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the best stabilizers to use with this compound in a PVC matrix? A1: A combination of a primary heat stabilizer and a secondary stabilizer is the most robust approach.
-
Primary Stabilizers: Calcium-Zinc (Ca-Zn) based stabilizers are an excellent, non-toxic choice for PVC, effectively neutralizing HCl. [10]* Secondary Stabilizer: Epoxidized Soybean Oil (ESBO) is highly recommended for use with BAR. [1]It functions as an HCl scavenger and a co-plasticizer, providing a synergistic stabilizing effect against both heat and light.
Q2: How does the choice of polymer affect the stability of BAR? A2: The polymer matrix is critical.
-
In PVC , the main challenge is managing the HCl released during any thermal degradation, which can then catalyze BAR hydrolysis. A proper stabilization package is essential. [11]* In biodegradable polyesters like PLA or PLGA , the primary concern is hydrolysis, as the polymer backbone itself is sensitive to moisture. Plasticizers can sometimes increase the degradation rate of these polymers by increasing chain mobility. [12]Therefore, rigorous drying of all components before processing is paramount. [13]* In rubbers like Butyl Rubber , degradation is often related to oxidation, which can be intensified at higher temperatures. [14] Q3: What analytical methods can I use to confirm and quantify the degradation of BAR? A3: A multi-technique approach is best for a comprehensive analysis. The table below summarizes key methods.
| Technique | Purpose | What It Detects |
| FTIR Spectroscopy | Qualitative analysis of chemical changes. [15] | Appearance of hydroxyl (-OH) groups from hydrolysis; growth of carbonyl (C=O) peaks from oxidation. |
| GC/MS | Quantitative analysis of BAR and its by-products. [16] | Reduction in BAR concentration; identification of degradation products like ricinoleic acid and butanol. |
| Thermogravimetric Analysis (TGA) | Assesses thermal stability. [6] | A shift to a lower decomposition temperature indicates degradation. Can also quantify volatile loss. |
| Differential Scanning Calorimetry (DSC) | Measures thermal transitions. [13] | A shift in the glass transition temperature (Tg) can indicate loss of plasticizer or changes in the polymer structure. |
| Mechanical Testing | Measures physical property changes. [17] | Decrease in elongation at break and increase in tensile modulus indicate embrittlement. |
Section 4: Experimental Protocols
Protocol 1: Evaluating Thermal Stability of BAR-Plasticized Polymer via TGA
Objective: To determine the onset of thermal degradation for a polymer formulation containing BAR and to compare the efficacy of different stabilizer packages.
Methodology:
-
Sample Preparation: Prepare small, uniform samples (5-10 mg) of your control (unstabilized) and stabilized polymer formulations. Ensure all samples are from the same processed batch.
-
Instrument Setup:
-
Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.
-
Place the sample in a clean, tared TGA pan (e.g., platinum or alumina).
-
-
Analysis Program:
-
Atmosphere: Run two separate experiments for each sample: one under an inert atmosphere (Nitrogen, 50 mL/min) and one under an oxidative atmosphere (Air, 50 mL/min). [7] * Heating Rate: A standard rate is 10 °C/min.
-
Temperature Range: Heat from ambient temperature (e.g., 30 °C) to a temperature beyond the full decomposition of the polymer (e.g., 600 °C).
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature for each sample.
-
Determine the onset of decomposition, often defined as the temperature at which 5% weight loss occurs (Td5%).
-
Interpretation: A higher Td5% indicates better thermal stability. Compare the Td5% values of the unstabilized sample to those with different stabilizer packages. The significant difference between the degradation in nitrogen versus air will highlight the material's susceptibility to oxidation.
-
Protocol 2: Quantifying BAR Leaching via Solvent Extraction and GC/MS
Objective: To measure the amount of BAR that has migrated out of a polymer matrix after a defined aging period.
Methodology:
-
Initial Sample Measurement: Accurately weigh a sample of the freshly prepared plasticized polymer (Winitial).
-
Solvent Extraction:
-
Completely immerse the sample in a solvent that dissolves BAR but only swells the polymer (e.g., hexane or diethyl ether for a PVC matrix). Use a fixed volume of solvent.
-
Gently agitate the sample in the solvent for a set period (e.g., 24 hours) at a controlled temperature.
-
-
Sample Drying:
-
Carefully remove the polymer sample from the solvent.
-
Dry the sample in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant weight is achieved (Wfinal).
-
-
Gravimetric Analysis:
-
Calculate the weight loss due to leaching: Leached Mass = Winitial - Wfinal.
-
Calculate the percentage of plasticizer lost: % Loss = (Leached Mass / Initial BAR Mass) * 100. (Note: Initial BAR mass is calculated from the formulation ratio and Winitial).
-
-
Confirmatory GC/MS Analysis (Optional but Recommended):
References
- Jinli Chemical. (2025, February 13).
- ResearchGate.
- J-Stage.
- ResearchGate. The results of the thermal analysis of the plasticizers.
- Ambuja Solvex. (2021, April 29). The fundamentals of Ricinoleic Acid.
- Chemistry For Everyone. (2025, May 13). How Do Plasticizers Affect The Properties Of Thermoplastics?
- ResearchGate. Thermal degradation and plasticizing mechanism of poly(vinyl chloride) plasticized with a novel cardanol derived plasticizer.
- Wikipedia.
- Traquisa.
- Benchchem.
- ResearchGate. (2015, November 30).
- Shandong Loyal Chemical Co., Ltd. PVC STABILIZER.
- SpecialChem. (2021, January 22).
- Baisha Chemicals. What Type of Stabilizer is Used in PVC: A Comprehensive Overview.
- Benchchem.
- Acta Scientific. (2019, May 9). Validated HPTLC Analysis Method for Quantification of Ricinoleic Acid and Oleic Acid Content in Castor Oil, Olive Oil and Selec.
- MDPI. Butyl Rubber-Based Composite: Thermal Degradation and Prediction of Service Lifetime.
- ResearchGate.
- ResearchGate. Characterization of the Compatibility of PVC/PLA Blends by Aid of Rheological Responses.
- ACS Publications. Application of Chemical and Thermal Analysis Methods for Studying Cellulose Ester Plastics.
- ResearchGate. PLASTICIZING OF POLYLACTIC ACID (PLA)
- PubMed. The influence of triethylcitrate on the biological properties of poly (L-lactic-co-glycolic acid) membranes.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Ricinoleic Acid from Castor Oil:A Review [jstage.jst.go.jp]
- 5. What Is the Effect of Temperature on Plasticizer Performance?_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 6. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gzbaisha.com [gzbaisha.com]
- 11. additives-pvc.com [additives-pvc.com]
- 12. The influence of triethylcitrate on the biological properties of poly (L-lactic-co-glycolic acid) membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 15. caraa.fr [caraa.fr]
- 16. atsdr.cdc.gov [atsdr.cdc.gov]
- 17. youtube.com [youtube.com]
- 18. actascientific.com [actascientific.com]
Technical Support Center: Optimizing Butyl Acetyl Ricinoleate Concentration for Plasticization
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively utilizing BAR as a plasticizer. Here, you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Introduction to this compound as a Plasticizer
This compound is a bio-based, primary monomeric plasticizer derived from castor oil.[1] Its molecular structure allows it to position itself between polymer chains, disrupting polymer-polymer interactions and thereby increasing flexibility, reducing the glass transition temperature (Tg), and improving workability.[2][3] Key advantages of BAR include its excellent compatibility with polar polymers like PVC, nitrocellulose, and ethyl cellulose, good low-temperature flexibility, low volatility, and resistance to heat and aging.[1]
This guide will help you navigate the common challenges of optimizing its concentration to achieve desired material properties while avoiding typical pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting concentration for this compound in a polymer formulation?
A1: For Polyvinyl Chloride (PVC), a typical dosage of BAR is between 15% and 50% of the total plasticizer content.[1] For novel polymer systems, it is advisable to start with a concentration ladder study, beginning at a low concentration (e.g., 5-10 parts per hundred resin, phr) and incrementally increasing it. The optimal concentration is highly dependent on the specific polymer, the desired final properties (e.g., flexibility, hardness), and the presence of other additives.
Q2: Which polymers are most compatible with this compound?
A2: BAR shows excellent compatibility with polar polymers. It is widely used in PVC and other thermoplastic chlorides.[1] It is also an effective plasticizer for nitrocellulose, ethyl cellulose, and benzyl cellulose.[1] Compatibility charts indicate good performance with Butyl and EPR rubbers.[4][5] However, it is generally unsatisfactory for use with non-polar polymers like natural rubber.[4][5] Always perform compatibility testing, such as observing clarity and exudation in a small-batch blend, before scaling up.
Q3: How does BAR affect the mechanical properties of a polymer?
A3: As with most plasticizers, increasing the concentration of BAR will generally lead to:
-
Decreased Hardness and Tensile Strength: The introduction of BAR molecules between polymer chains reduces intermolecular forces, making the material softer and less resistant to tensile stress.[2]
-
Increased Elongation at Break: The material becomes more flexible and can stretch more before breaking.[2][6]
-
Lowered Glass Transition Temperature (Tg): The polymer transitions from a rigid, glassy state to a more rubbery state at a lower temperature.[2][3]
Q4: Is this compound thermally stable at typical processing temperatures?
A4: Yes, BAR has a high boiling point and low volatility, which contributes to its good thermal stability during processing and resistance to aging in the final product.[1] One study on a similar ricinoleate ester noted the onset of thermal decomposition at 187°C in an oxidative atmosphere and 339°C in an inert atmosphere, suggesting that BAR should be stable under most conventional polymer processing conditions, which are often below these temperatures.[7] However, it is always recommended to consult the specific technical data sheet for the grade of BAR you are using and to perform thermogravimetric analysis (TGA) on your final formulation.[7]
Troubleshooting Guide
This section addresses specific problems that may arise during the formulation and testing of materials plasticized with this compound.
Problem 1: The final product is too brittle or rigid.
-
Question: I've added BAR to my polymer matrix, but the resulting material is still too hard and fractures easily. How can I increase its flexibility?
-
Answer & Rationale: Brittleness indicates insufficient plasticization, meaning the concentration of BAR is too low to effectively overcome the intermolecular forces within the polymer matrix. The BAR molecules need to be present in a sufficient quantity to create adequate spacing between the polymer chains.
-
Troubleshooting Steps:
-
Increase BAR Concentration: Incrementally increase the BAR concentration in your formulation. We recommend a stepwise increase of 5 phr in each iteration.
-
Ensure Homogeneous Mixing: Inadequate dispersion can lead to plasticizer-poor regions that remain brittle. Verify your mixing procedure (e.g., melt blending, solvent casting) is sufficient to achieve a homogeneous mixture. High-shear mixing is often required.
-
Check for Compatibility: If increasing the concentration leads to surface oiliness or "blooming," it may indicate a compatibility issue with the polymer. In such cases, consider using a co-plasticizer to improve compatibility.
-
Verification: After each adjustment, perform mechanical testing (e.g., tensile testing for elongation at break, Shore durometer for hardness) to quantify the change in properties.[6][8]
-
Problem 2: The plasticized material feels oily or tacky on the surface.
-
Question: My product has a greasy or sticky surface after processing. What is causing this, and how can I fix it?
-
Answer & Rationale: Surface tackiness or oiliness, often referred to as "leaching" or "blooming," is a classic sign of plasticizer oversaturation.[9] When the concentration of BAR exceeds the compatibility limit of the polymer, the excess, unbound plasticizer molecules migrate to the surface.[9][10] This phenomenon is driven by thermodynamics, as the system seeks to lower its free energy by expelling the incompatible component.
-
Troubleshooting Steps:
-
Reduce BAR Concentration: This is the most direct solution. Decrease the BAR concentration in 5 phr increments until the surface tackiness is eliminated.
-
Introduce a Co-Plasticizer or Stabilizer: Sometimes, blending BAR with another primary or polymeric plasticizer can improve overall compatibility and permanence.[1] For example, combining BAR with epoxidized soybean oil can enhance heat and light stability.[1]
-
Optimize Processing Conditions: High processing temperatures can sometimes exacerbate migration. Evaluate if the processing temperature can be lowered without compromising melt flow.
-
Post-Curing/Annealing: In some cases, a controlled annealing step below the material's melting point can help to stabilize the matrix and better incorporate the plasticizer, reducing surface migration.
-
Problem 3: Loss of mechanical properties or plasticizer over time (Leaching).
-
Question: My plasticized material was flexible initially, but it became more rigid after aging or when exposed to solvents. How can I improve the permanence of the plasticizer?
-
Answer & Rationale: The loss of plasticizer over time is due to migration and leaching, which can be accelerated by environmental factors like heat, UV exposure, or contact with liquids that can act as extracting solvents.[10][11][12] Since BAR is not chemically bonded to the polymer, it can diffuse out of the matrix.[9]
-
Troubleshooting Steps:
-
Optimize Concentration: First, ensure you are not simply oversaturating the polymer, as excess plasticizer will leach out more readily. Refer to the troubleshooting steps for surface tackiness.
-
Blend with a Polymeric Plasticizer: Polymeric plasticizers have much larger molecules and are significantly less prone to migration. Using BAR in combination with a polymeric plasticizer can provide a good balance of low-temperature flexibility (from BAR) and permanence (from the polymeric plasticizer).[1]
-
Incorporate a Heat/Light Stabilizer: For applications involving outdoor exposure, using a stabilizer system is crucial. For BAR, co-formulating with Epoxidized Soybean Oil is recommended to improve stability against light and heat.[1]
-
Perform Extraction Studies: To quantify the permanence, conduct extraction tests using relevant solvents (e.g., hexane, ethanol, or specific media for your application).[6] The standard method involves measuring the weight loss of the plasticized material after immersion in the solvent for a defined period.
-
Experimental Protocols & Workflows
Protocol 1: Determining Optimal BAR Concentration
This protocol outlines a systematic approach to identify the ideal concentration of this compound for a new polymer formulation.
-
Establish Baseline: Prepare a control sample of the neat polymer without any plasticizer.
-
Create a Concentration Ladder: Prepare a series of formulations with increasing levels of BAR. A good starting range is 5, 10, 15, 20, and 25 phr.
-
Processing:
-
Ensure all components are dried according to their technical specifications to avoid defects from moisture.
-
Mix the polymer and BAR using a standardized method (e.g., two-roll mill, twin-screw extruder) to ensure homogeneity. Record all processing parameters (temperature, mixing time, screw speed).
-
-
Sample Preparation: Prepare standardized test specimens from each formulation using compression molding or injection molding.
-
Characterization & Analysis:
-
Visual Inspection: Check for clarity, color consistency, and signs of blooming.
-
Mechanical Testing: Conduct tensile tests (ASTM D638) to determine tensile strength, modulus, and elongation at break. Measure hardness using a Shore Durometer (ASTM D2240).
-
Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg). A lower Tg indicates more effective plasticization.[7]
-
-
Data Evaluation: Plot the mechanical and thermal properties as a function of BAR concentration to identify the optimal level that meets your performance requirements.
Protocol 2: Quantifying BAR Concentration in a Final Product
This protocol is for verifying the amount of BAR in a finished part, which is crucial for quality control and troubleshooting batch-to-batch variability.
-
Sample Preparation: Take a known mass (1-5 grams is typical) of the final plastic product.[13] If possible, reduce its size (e.g., by grinding or cutting into small pieces) to increase the surface area for extraction.
-
Solvent Extraction:
-
Select a solvent in which BAR is soluble but the polymer is not. Tetrahydrofuran (THF) or dichloromethane are common starting points for many polymers.
-
Perform a Soxhlet extraction, which is a standard and thorough method for separating additives from a polymer matrix.[14]
-
-
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
This is the preferred method for identifying and quantifying plasticizers.[13][15]
-
Prepare a calibration curve using known concentrations of a pure BAR standard.
-
Inject the extract into the GC-MS system.
-
Identify the BAR peak by its retention time and mass spectrum.
-
Quantify the amount of BAR in the extract by comparing its peak area to the calibration curve.[13]
-
-
Alternative Method: FT-NIR Spectroscopy:
-
For rapid, non-destructive analysis, Fourier Transform Near-Infrared (FT-NIR) spectroscopy can be used.[14]
-
This method requires developing a calibration model (e.g., Partial Least Squares - PLS) using samples of known BAR concentrations, which are first determined by a primary method like GC-MS.[14] Once calibrated, FT-NIR allows for very fast quality control checks.
-
Data Presentation & Visualization
Table 1: Illustrative Effect of BAR Concentration on PVC Properties
| BAR Concentration (phr) | Shore A Hardness | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (Tg) (°C) |
| 0 (Control) | 98 | 55 | 5 | 85 |
| 10 | 90 | 40 | 150 | 50 |
| 20 | 82 | 28 | 280 | 25 |
| 30 | 75 | 20 | 350 | 5 |
| 40 | 68 | 15 | 420 | -10 |
Note: This table provides representative data to illustrate general trends. Actual values will vary based on the specific grade of PVC, other additives, and processing conditions.
Diagrams
Caption: Troubleshooting workflow for common plasticization issues.
Caption: Experimental workflow for optimizing BAR concentration.
References
-
Plasticizer Analysis - SGS PSI - Polymer Solutions. [Link]
-
ABR technical data sheet - Traquisa. [Link]
-
Chemical-Compatibility.pdf - The Rubber Group. [Link]
-
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Analytical Methods for the Determination of Plasticizers in Food and Beverages | Request PDF - ResearchGate. [Link]
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Chemistry Practices for Undergraduate Students: Plastic Polymers Characterization by Gas Chromatography - Scientific & Academic Publishing. [Link]
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Understanding the leaching of plastic additives and subsequent risks to ecosystems - Journal of Environmental Management. [Link]
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Leaching and transformation of chemical additives from weathered plastic deployed in the marine environment | Request PDF - ResearchGate. [Link]
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Reaction of production of methyl acetyl ricinoleate - ResearchGate. [Link]
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Methyl Acetyl Ricinoleate as Polyvinyl Chloride Plasticizer | Request PDF - ResearchGate. [Link]
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Plastic Products Leach Chemicals That Induce In Vitro Toxicity under Realistic Use Conditions - PMC - NIH. [Link]
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Ones That Get Away: Investigating the Leaching of Persistent, Mobile, and Toxic Plastic Additives from New and Environmentally Sampled Plastic Items - NIH. [Link]
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(PDF) The Effect of Concentration and Type of Plasticizer on the Mechanical Properties of Cellulose Acetate Butyrate Organic-Inorganic Hybrids - ResearchGate. [Link]
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"addressing phase separation in butyl acetyl ricinoleate emulsions"
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR) emulsions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of formulating and stabilizing emulsions containing this versatile ester. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical field experience.
Introduction to this compound Emulsions
This compound is a high-boiling point, low-volatility liquid ester derived from castor oil.[1] Its properties, such as good wetting capabilities, low-temperature flexibility, and emollience, make it a valuable component in cosmetics, pharmaceuticals, and coatings.[1][2][3] However, like all emulsions—which are thermodynamically unstable mixtures of immiscible liquids—formulations containing BAR are susceptible to phase separation.[4][5] Understanding the underlying causes of instability is the first step toward creating a robust and effective product.
This guide will help you diagnose and resolve common stability issues, ensuring the long-term integrity and performance of your BAR emulsions.
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 140-04-5 | [6][7] |
| Molecular Formula | C24H44O4 | [6][8] |
| Molecular Weight | 396.6 g/mol | [6][8] |
| Appearance | Liquid | [6][8] |
| Density | 0.931 g/cm³ at 20°C | [6][8][9] |
| Boiling Point | 200°C at 101.325 kPa | [6][9] |
| Flash Point | 219.4°C | [2][8] |
| Water Solubility | Very low (est. 7.219e-005 mg/L at 25°C) | [2][9] |
Troubleshooting Guide: Diagnosing and Solving Phase Separation
This section is structured to address specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and actionable solutions.
Problem 1: My emulsion separates into distinct layers almost immediately or within a few hours of preparation.
This rapid phase separation, often called breaking, indicates a fundamental flaw in the formulation's ability to form a stable dispersed system.
Q: What are the most likely causes of immediate emulsion breaking?
A: The primary culprits are severe emulsifier mismatch, insufficient energy input during homogenization, or an improper phase ratio.
-
Incompatible Emulsifier: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system is likely incorrect for a BAR oil-in-water (O/W) emulsion.[10] An improper HLB fails to sufficiently lower the interfacial tension between the oil and water phases.
-
Inadequate Homogenization: Emulsification requires significant energy to break the internal phase into small droplets.[11] Insufficient mixing speed, duration, or the wrong type of equipment will result in large droplets that coalesce rapidly.
-
Ingredient Incompatibility: Certain ingredients, particularly electrolytes or cationic/anionic components, can interfere with the emulsifier, causing it to fail.[10][12]
Q: How can I fix this issue?
A: A systematic approach to formulation is required.
-
Emulsifier Selection: Select an emulsifier or blend of emulsifiers with an HLB value appropriate for creating a stable O/W emulsion with BAR. The required HLB for castor oil derivatives is typically in the range of 12-14 for O/W emulsions.[12]
-
Optimize Homogenization: Ensure you are imparting enough shear energy. For laboratory-scale preparations, high-shear rotor-stator homogenizers or ultrasonic processors are effective.[13] It's crucial to experiment with processing time and intensity to achieve the smallest possible droplet size.[13]
-
Control Processing Parameters: Temperature is a critical parameter. Heating can lower viscosity and facilitate droplet disruption, but excessive heat can also degrade components or promote coalescence.[11][14] Ensure both oil and water phases are at a similar, optimized temperature during emulsification.[11]
Problem 2: I observe a thick, concentrated layer at the top (creaming) or bottom (sedimentation) of my emulsion over time.
Creaming and sedimentation are milder forms of instability where droplets migrate due to density differences, but do not necessarily merge.[4][10]
Q: Why is my emulsion creaming?
A: This phenomenon is governed by Stokes' Law and is primarily caused by two factors:
-
Density Difference: The density of this compound (approx. 0.931 g/cm³) is lower than that of water, leading to an upward movement (creaming) of the oil droplets.
-
Low Viscosity of the Continuous Phase: If the viscosity of the external (aqueous) phase is too low, it offers little resistance to the movement of the oil droplets.[10][15]
Q: What is the most effective way to prevent creaming?
A: The most common and effective strategy is to increase the viscosity of the continuous phase using a rheology modifier.[5][16][17]
-
Mechanism: Rheology modifiers, such as natural gums (Xanthan Gum) or synthetic polymers (Carbomers), form a network structure within the continuous phase.[5][16] This network physically entraps the oil droplets, hindering their movement and preventing them from aggregating.[16] Shear-thinning behavior is often desirable, providing high viscosity at rest for stability and low viscosity during application.[16]
-
Selection: The choice of rheology modifier depends on the desired final texture, pH of the formulation, and compatibility with other ingredients.
Experimental Protocol: Using a Rheology Modifier (Xanthan Gum)
-
Preparation: In a separate vessel, slowly disperse 0.1% to 0.3% (w/w) Xanthan Gum into the heated aqueous phase under constant, moderate agitation.[16] Avoid dumping the powder at once to prevent clumping.
-
Hydration: Continue mixing until the gum is fully hydrated and the solution is uniform and viscous.
-
Emulsification: Proceed with the emulsification process by adding the heated oil phase (containing BAR) to the heated, thickened aqueous phase under high shear, as previously described.
-
Cooling: Continue mixing at a lower speed while the emulsion cools to room temperature to ensure homogeneity.
Problem 3: The average droplet size of my emulsion increases over time, leading to eventual phase separation.
This issue points to droplet coalescence or Ostwald ripening, two distinct mechanisms that lead to a larger mean particle size.[18]
Q: What is the difference between Coalescence and Ostwald Ripening, and how do I identify them?
A:
-
Coalescence: This is the process where two or more droplets merge to form a single, larger droplet.[10][19] It is an irreversible process caused by the rupture of the thin liquid film separating the droplets.[19] Coalescence is often accelerated by temperature fluctuations and an insufficient or ineffective emulsifier layer.[14]
-
Ostwald Ripening: This is a thermodynamically-driven process where smaller droplets dissolve and their molecules diffuse through the continuous phase to deposit onto larger droplets.[18][20] This occurs because molecules on the surface of smaller, more curved droplets are more soluble than those on larger, flatter surfaces.[18] Ostwald ripening is particularly relevant for emulsions where the oil phase has some, even minimal, solubility in the continuous phase.[20]
Q: How can I prevent droplet growth?
A: The strategies differ for each mechanism.
-
To Prevent Coalescence:
-
Optimize Emulsifier Concentration: Ensure there is enough emulsifier to fully cover the surface of all oil droplets, creating a robust and stable interfacial film.[21]
-
Incorporate a Co-emulsifier: Sometimes, a blend of emulsifiers (e.g., one with a low HLB and one with a high HLB) can pack more tightly at the interface, creating a stronger barrier.
-
Maintain Stable Temperature: Avoid freeze-thaw cycles or high-temperature storage, as this can disrupt the interfacial film and increase droplet kinetic energy, leading to more frequent collisions and coalescence.[14][22]
-
-
To Inhibit Ostwald Ripening:
-
Add a Ripening Inhibitor: The most effective method is to add a small amount of a highly water-insoluble compound to the oil phase (BAR).[23] This compound, being much less soluble in the aqueous phase than BAR, creates an osmotic pressure that counteracts the diffusion of BAR from small to large droplets.[23]
-
Create a Monodisperse Droplet Size Distribution: A narrow droplet size distribution minimizes the difference in Laplace pressure between droplets, reducing the driving force for ripening.[24] This can be achieved through optimized high-pressure homogenization.[13]
-
Visualization of Destabilization Pathways
Caption: Key pathways for emulsion destabilization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason emulsions are unstable? A1: Emulsions are thermodynamically unstable because the large interfacial area between the two immiscible liquids (e.g., oil and water) stores a high amount of free energy. The system will naturally try to minimize this energy by reducing the interfacial area, which it accomplishes through processes like coalescence, ultimately leading to complete phase separation.[4][5] Emulsifiers and stabilizers create kinetic barriers to slow down this natural process.
Q2: How do I perform a quick stability assessment of my emulsion? A2: Accelerated aging tests are crucial. Centrifugation is a common and effective method.[25][26] By subjecting the emulsion to high gravitational forces, you can quickly predict its long-term stability under normal gravity. An emulsion that shows no phase separation after centrifugation at several thousand RPM for 15-30 minutes is likely to be stable for an extended period.[12]
Protocol: Accelerated Stability Testing via Centrifugation
-
Sample Preparation: Place 10 mL of your freshly prepared emulsion into a graduated centrifuge tube. Prepare a control sample (e.g., a known stable formulation) if available.
-
Centrifugation: Centrifuge the sample at 3000-5000 RPM for 30 minutes.
-
Observation: After centrifugation, visually inspect the tube for any signs of instability:
-
Creaming Layer: Measure the height of the cream layer at the top. The "creaming index" can be calculated as (Height of Cream / Total Height of Emulsion) x 100%.[12]
-
Phase Separation: Look for a clear layer of separated oil or water.
-
-
Interpretation: A stable emulsion will show minimal to no creaming and no breaking. This test can be used to rapidly compare the stability of different formulations.
Q3: Can the order of addition of phases affect my emulsion? A3: Yes, significantly. The two main methods are direct addition and phase inversion.
-
Direct Addition: The internal phase is slowly added to the external phase under high shear. This is the most common method.
-
Phase Inversion: The external phase is added to the internal phase.[25] For an O/W emulsion, this means adding water to the oil. Initially, a W/O emulsion forms, and as more water is added, a critical point is reached where the emulsion "inverts" to the final O/W structure. This technique can sometimes produce smaller, more stable droplets but requires careful control.
Q4: My final emulsion has the wrong viscosity. How do I adjust it? A4: Viscosity is a critical quality attribute that affects stability, feel, and application.[15]
-
To Increase Viscosity: As discussed in the troubleshooting section, adding rheology modifiers like gums, celluloses, or synthetic polymers is the most direct method.[16][17] Increasing the concentration of the internal (oil) phase can also increase viscosity.
-
To Decrease Viscosity: This is more challenging. You may need to reduce the concentration of your rheology modifier, choose a different type of modifier, or decrease the internal phase concentration. The choice of emulsifier can also influence viscosity.[15]
Visualization of a Troubleshooting Workflow
Caption: A decision tree for troubleshooting emulsion instability.
References
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The Good Scents Company. (n.d.). This compound, 140-04-5. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
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MDPI. (2023). On the Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. Retrieved from [Link]
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Pharma Digests. (2024). Troubleshooting Guide for Semisolid Dosage Forms | Part-2. Retrieved from [Link]
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SpringerLink. (2021). The role of interfacial rheological properties on Ostwald ripening in emulsions. Retrieved from [Link]
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ChemBK. (2024). This compound. Retrieved from [Link]
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Pharmaguideline. (n.d.). Stability Problems of Emulsions and Methods to Overcome. Retrieved from [Link]
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Traquisa. (n.d.). ABR technical data sheet. Retrieved from [Link]
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ACS Publications. (1998). Coalescence in Creaming Emulsions. Existence of a Pure Coalescence Zone. Retrieved from [Link]
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ACS Publications. (n.d.). Viscosity modifier: Significance and symbolism. Retrieved from [Link]
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ResearchGate. (2010). Factors governing partial coalescence in oil-in-water emulsions. Retrieved from [Link]
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MDPI. (2024). The Key Role of Polymeric Rheology Modifiers in Emulsion-Based Cosmetics. Retrieved from [Link]
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MDPI. (2020). Oil Droplet Coalescence in W/O/W Double Emulsions Examined in Models from Micrometer- to Millimeter-Sized Droplets. Retrieved from [Link]
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Wikipedia. (n.d.). Ostwald ripening. Retrieved from [Link]
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WJBPHS. (2022). Physicochemical and stability profile of castor oil emulsions stabilized using natural and synthetic emulsifiers. Retrieved from [Link]
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Tuode Chem. (2025). Silicone Emulsions Troubleshooting Guide: Fix Stability Issues. Retrieved from [Link]
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NIH National Library of Medicine. (2021). Coalescence dynamics in oil-in-water emulsions at elevated temperatures. Retrieved from [Link]
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PubMed. (1997). Inhibition of Ostwald ripening in local anesthetic emulsions by using hydrophobic excipients in the disperse phase. Retrieved from [Link]
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ResearchGate. (2021). (PDF) Coalescence dynamics in oil-in-water emulsions at elevated temperatures. Retrieved from [Link]
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ResearchGate. (2022). Novel Castor Oil/Water/Ethanol Pickering Emulsions Stabilized by Magnetic Nanoparticles and Magnetically Controllable Demulsification | Request PDF. Retrieved from [Link]
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ResearchGate. (2017). (PDF) Ostwald ripening in emulsions and nanoemulsion. Retrieved from [Link]
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PubMed Central. (2014). Formulation development and process parameter optimization of lipid nanoemulsions using an alginate-protein stabilizer. Retrieved from [Link]
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AkzoNobel. (n.d.). Solving Emulsion Viscosity Problems by the Choice of Emulsifier. Retrieved from [Link]
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ResearchGate. (2016). The role of emulsifier in stabilization of emulsions containing colloidal alumina particles | Request PDF. Retrieved from [Link]
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PubMed. (2024). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Retrieved from [Link]
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DergiPark. (2016). RICINOLEIC ACID METHYL ESTER (RAME): SYNTHESIS, CHARACTERIZATION AND DETERMINATION OF OPTIMUM PROCESS PARAMETERS. Retrieved from [Link]
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PubMed Central. (2024). The Impact of Homogenization Techniques and Conditions on Water‐In‐Oil Emulsions for Casein Hydrolysate–Loaded Double Emulsions: A Comparative Study. Retrieved from [Link]
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ResearchGate. (2015). Emulsification for castor biomass oil. Retrieved from [Link]
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MDPI. (2024). The Effect of Process Parameters on the Microstructure, Stability, and Sensorial Properties of an Emulsion Cream Formulation. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Stabilization of liquid water-in-oil emulsions by modifying the interfacial interaction of glycerol monooleate with aqueous phase ingredients. Retrieved from [Link]
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ResearchGate. (2023). Stabilization of liquid water‐in‐oil emulsions by modifying the interfacial interaction of glycerol monooleate with aqueous phase ingredients. Retrieved from [Link]
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MDPI. (2024). Petroleum Emulsion Stability and Separation Strategies: A Comprehensive Review. Retrieved from [Link]
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SciSpace. (2012). Emulsion Separation, Classification and Stability Assessment. Retrieved from [Link]
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MDPI. (2023). Enzymatic and Synthetic Routes of Castor Oil Epoxidation. Retrieved from [Link]
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MDPI. (2021). Phase Diagram of Pickering Emulsions Stabilized by Cellulose Nanocrystals. Retrieved from [Link]
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Scipoly. (n.d.). n-Butyl acetyl ricinoleate. Retrieved from [Link]
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ResearchGate. (2012). (PDF) Emulsion Separation, Classification and Stability Assessment. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Phase Diagram of Pickering Emulsions Stabilized by Cellulose Nanocrystals. Retrieved from [Link]
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Technical Support Center: Strategies for Reducing Butyl Acetyl Ricinoleate Leaching from Polymers
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenge of reducing the leaching of butyl acetyl ricinoleate, a bio-based plasticizer, from polymer matrices. Our focus is on providing practical, scientifically grounded solutions to ensure the stability and safety of your polymer-based products.
Section 1: Understanding and Diagnosing this compound Leaching
This section provides a foundational understanding of why this compound might leach from your polymer and how to identify the extent of the issue.
FAQ 1.1: What is this compound and why is it used in polymers?
This compound is a bio-based plasticizer derived from castor oil.[1] It is favored for its excellent plasticizing efficiency, low volatility, and favorable toxicological profile compared to some traditional phthalate plasticizers.[2] It is used to increase the flexibility, durability, and workability of polymers, particularly in applications where biocompatibility and safety are crucial, such as in medical devices and pharmaceutical packaging.[3]
FAQ 1.2: What are the primary mechanisms driving the leaching of this compound?
Leaching, also known as migration, is the process where the plasticizer moves from the polymer matrix to the surface and then into the surrounding environment.[4] Since this compound is not chemically bonded to the polymer chains, its migration is primarily driven by:
-
Diffusion: The movement of plasticizer molecules through the amorphous regions of the polymer.[4]
-
Thermodynamic Incompatibility: A mismatch in the solubility parameters between the this compound and the polymer can drive the plasticizer out.
-
Environmental Factors: Exposure to heat, solvents (like ethanol or hexane), and mechanical stress can accelerate the leaching process.[4]
-
Plasticizer Concentration: Higher concentrations of the plasticizer can lead to a greater driving force for migration.
FAQ 1.3: My polymer product feels greasy and has lost flexibility. Is this due to this compound leaching?
A greasy or oily surface and a noticeable increase in stiffness or brittleness are classic signs of plasticizer leaching. As this compound migrates to the surface, it can create a tacky film. The loss of the plasticizer from the polymer matrix reverses its intended effect, causing the polymer to become less flexible.[4]
Troubleshooting Guide: Initial Assessment of Leaching
If you suspect this compound leaching, a systematic approach to diagnosis is crucial. The following flowchart outlines the initial steps to identify and quantify the problem.
Sources
Technical Support Center: Scaling Up Butyl Acetyl Ricinoleate Production
Welcome to the technical support center for the synthesis and scale-up of Butyl Acetyl Ricinoleate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the transition from laboratory-scale experiments to pilot and industrial-scale production. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and comparative data to support your process development and optimization efforts.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions and concepts related to the production of this compound, providing a foundational understanding of the process.
Q1: What is the typical synthesis route for this compound?
The production of this compound is a two-step process:
-
Esterification: Ricinoleic acid is reacted with n-butanol to form the intermediate, Butyl Ricinoleate. This is a reversible reaction, typically catalyzed by an acid or an enzyme.
-
Acetylation: The hydroxyl group on the Butyl Ricinoleate molecule is then acetylated, commonly using acetic anhydride, to yield the final product, this compound.
Q2: What are the main challenges when scaling up this process?
Scaling up the production of this compound presents several key challenges:
-
Reaction Kinetics and Equilibrium: Driving the reversible esterification reaction to completion requires efficient removal of the water byproduct, which becomes more complex in larger reactors.
-
Catalyst Selection and Efficiency: The choice of catalyst impacts reaction rate, temperature requirements, and downstream purification. Catalyst recovery and reusability are critical for cost-effective large-scale production.
-
Heat and Mass Transfer: Maintaining uniform temperature and mixing in large reaction vessels is crucial to prevent side reactions and ensure consistent product quality.
-
Purification: Separating the high-boiling point this compound from impurities and byproducts at an industrial scale requires efficient vacuum distillation, which has its own set of operational challenges.
-
Product Quality and Consistency: Ensuring that each batch meets the required specifications for purity, color, and other quality parameters is paramount, especially for pharmaceutical applications.
Q3: What are the advantages of using an enzymatic catalyst over a traditional acid catalyst?
Enzymatic catalysis, typically using lipases, offers several advantages over traditional acid catalysis (e.g., sulfuric acid)[1]:
-
Milder Reaction Conditions: Enzymes operate at lower temperatures (e.g., 40-60°C), reducing energy consumption and minimizing the risk of thermal degradation and side reactions[1].
-
High Selectivity: Lipases are highly specific, leading to a purer product with fewer byproducts, which can simplify downstream purification[1].
-
Environmental Friendliness: Enzymatic processes are considered "greener" as they use biodegradable catalysts and avoid corrosive and hazardous acids[1].
-
Reusability: Immobilized enzymes can be recovered and reused for multiple reaction cycles, which can offset their higher initial cost[1].
However, traditional acid catalysts are often favored for their lower cost and faster reaction times[1].
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the synthesis and purification of this compound at scale.
Troubleshooting the Esterification Reaction
Issue 1: Low Yield of Butyl Ricinoleate
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Reaction (Equilibrium Limitation) | - Water Removal: Ensure your reactor is equipped with an efficient system for water removal (e.g., a Dean-Stark trap for azeotropic removal, or operating under vacuum).- Molar Ratio: Increase the molar ratio of n-butanol to ricinoleic acid to shift the equilibrium towards the product. A 2:1 ratio is a common starting point[2]. |
| Catalyst Deactivation/Insufficiency | - Catalyst Loading: Optimize the catalyst concentration. For sulfated zirconia, a loading of 5 wt% relative to ricinoleic acid is a typical starting point[2]. For enzymatic catalysts, ensure the enzyme loading is sufficient for the batch size.- Catalyst Activity: Verify the activity of your catalyst. For enzymatic reactions, ensure the pH, temperature, and water activity are within the optimal range for the specific lipase used. |
| Sub-optimal Reaction Conditions | - Temperature: For acid-catalyzed reactions, ensure the temperature is maintained around 110-117°C[2]. For enzymatic reactions, maintain the optimal temperature for the specific lipase (typically 40-60°C)[1].- Mixing: Inadequate mixing in large reactors can lead to poor contact between reactants and the catalyst. Optimize the agitation speed and impeller design to ensure homogeneity. |
Troubleshooting the Acetylation Reaction
Issue 2: Incomplete Acetylation or Presence of Unreacted Butyl Ricinoleate
| Potential Cause | Troubleshooting & Optimization Steps |
| Insufficient Acetylating Agent | - Molar Ratio: Ensure a sufficient molar excess of acetic anhydride is used. A common starting point is 1.5 equivalents per hydroxyl group. |
| Sub-optimal Reaction Conditions | - Temperature: While heat can increase the reaction rate, excessive temperatures can lead to byproducts. For reactions catalyzed by a base like pyridine, the reaction can often proceed at room temperature or slightly elevated temperatures (e.g., 40-50°C).- Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR) to determine the optimal reaction time. |
| Catalyst Issues (if used) | - Catalyst Choice: Avoid strong acid catalysts which can promote dehydration. A basic catalyst like pyridine is a common choice. |
Troubleshooting Large-Scale Purification
Issue 3: Difficulties During Vacuum Distillation
| Potential Cause | Troubleshooting & Optimization Steps |
| Product Decomposition | - High Temperature: High-boiling esters can decompose if heated for prolonged periods[3]. Operate at the lowest possible temperature by achieving a high vacuum (e.g., 1-2 mm Hg)[3].- Overheating: The hydrostatic head in a large still can cause overheating of the material at the bottom[3]. Consider using a wiped-film evaporator or a short-path distillation unit for large-scale, heat-sensitive distillations. |
| Foaming | - Contamination: Contamination from sources like vacuum grease can cause foaming[4][5]. Ensure the system is clean. In some cases, greasing joints with the crude ester itself can mitigate this[4].- Volatile Impurities: The presence of volatile impurities can also lead to foaming. Ensure that lower-boiling point solvents and reactants are removed before the main distillation. |
| Poor Separation/Impure Fractions | - Inefficient Vacuum: Fluctuations in vacuum pressure can affect the separation efficiency[6]. Use a reliable vacuum pump and a pressure controller to maintain a stable vacuum.- Column Efficiency: For high-purity requirements, use a fractionating column with sufficient theoretical plates. Structured packing is often used in industrial columns to provide a large surface area for separation with a low pressure drop[7]. |
| Discoloration of Distillate | - Thermal Degradation: As with decomposition, high temperatures can lead to the formation of colored byproducts. Optimize the temperature and residence time in the still.- Oxygen Presence: Ensure the system is free of leaks to prevent oxidation at high temperatures. Operating under an inert gas atmosphere (e.g., nitrogen) can be beneficial. |
Part 3: Experimental Protocols & Data
This section provides detailed experimental protocols for the key synthesis steps and quality control tests, along with comparative data to aid in catalyst selection.
Comparative Catalyst Performance for Butyl Ricinoleate Synthesis
The choice of catalyst is a critical decision in scaling up production. The following table provides a comparative overview of common catalysts.
| Catalyst | Type | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reusability |
| Sulfuric Acid (H₂SO₄) | Homogeneous Acid | 1-3 | 110-120 | 4-6 | >90 | Not reusable |
| Sulfated Zirconia (SZ) | Heterogeneous Acid | 5 | 110 | 4-6 | ~68[2][8] | Good, can be reused for several cycles with some loss in activity[9][10]. |
| Immobilized Candida antarctica Lipase B (CALB) | Heterogeneous Enzymatic | 5-10 | 40-60 | 6-24 | >95[11] | Excellent, can be reused for over 10-20 cycles with minimal loss in activity[12]. |
Note: The performance of catalysts can vary depending on the specific reaction conditions, substrate purity, and the method of catalyst preparation and immobilization.
Protocol 1: Pilot-Scale Synthesis of Butyl Ricinoleate (Sulfated Zirconia Catalyst)
This protocol outlines the esterification of ricinoleic acid with n-butanol using a solid acid catalyst, suitable for scaling up.
Workflow Diagram:
Caption: Workflow for the synthesis of Butyl Ricinoleate.
Methodology:
-
Reactor Setup: Assemble a suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, a heating mantle or jacket, a temperature probe, and a reflux condenser with a Dean-Stark trap.
-
Charging Reactants: Charge the reactor with ricinoleic acid and n-butanol. A molar ratio of 1:2 (ricinoleic acid to n-butanol) is recommended to drive the reaction towards the product[2].
-
Catalyst Addition: Add the sulfated zirconia catalyst (e.g., 0.05SZ) at a loading of 5 wt% relative to the mass of ricinoleic acid[2].
-
Reaction: Begin agitation and heat the mixture to the reflux temperature of n-butanol (approximately 110-117°C)[2]. Collect the water that separates in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by taking aliquots and determining the acid value via titration. The reaction is considered complete when the acid value remains constant.
-
Cooling and Catalyst Recovery: Once the reaction is complete, cool the mixture to room temperature. Recover the catalyst by filtration. The catalyst can be washed, dried, and reused.
-
Work-Up: Transfer the crude product to a separation vessel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine[2].
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent and excess n-butanol using a rotary evaporator under reduced pressure to yield crude Butyl Ricinoleate.
Protocol 2: Pilot-Scale Acetylation of Butyl Ricinoleate
This protocol provides a general guideline for the acetylation of Butyl Ricinoleate.
Workflow Diagram:
Caption: Workflow for the acetylation of Butyl Ricinoleate.
Methodology:
-
Reactor Setup: In a suitable reactor, dissolve Butyl Ricinoleate (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., nitrogen).
-
Cooling: Cool the solution to 0°C using a cooling jacket or ice bath.
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the solution while maintaining agitation and cooling.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is completely consumed, as monitored by TLC or FTIR for the disappearance of the -OH group.
-
Quenching: Slowly add methanol to quench the reaction and consume any excess acetic anhydride.
-
Work-Up: Remove the pyridine by co-evaporation with a high-boiling solvent like toluene under reduced pressure. Dilute the residue with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude this compound by vacuum distillation.
Protocol 3: Quality Control (QC) Testing
The following table outlines the key quality control parameters for this compound.
| Parameter | Specification Range | Method |
| Appearance | Clear, pale yellow liquid | Visual Inspection |
| Odor | Faint, characteristic | Olfactory |
| Acid Value | ≤ 6 mg KOH/g[13] | Titration |
| Saponification Value | 160 - 175 mg KOH/g | Titration (ASTM D94)[14][15][16] |
| Iodine Value | 75 - 82 g I₂/100g | Titration (Wijs Method, ISO 3961)[17] |
| Purity (by GC) | ≥ 98% | Gas Chromatography |
| Refractive Index @ 20°C | 1.455 – 1.461[13] | Refractometer |
-
Sample Preparation: Accurately weigh a known mass of the sample into a flask.
-
Reagent Addition: Add a known volume of alcoholic potassium hydroxide (KOH) solution and a suitable solvent.
-
Saponification: Heat the mixture under reflux for a specified time to ensure complete saponification.
-
Titration: After cooling, titrate the excess KOH with a standardized solution of hydrochloric acid (HCl) using a color indicator (e.g., phenolphthalein).
-
Blank Determination: Perform a blank titration without the sample.
-
Calculation: The saponification number is calculated based on the difference in the volume of HCl required for the blank and the sample.
-
Sample Preparation: Dissolve a known mass of the sample in a suitable solvent (e.g., a mixture of cyclohexane and glacial acetic acid)[17].
-
Reagent Addition: Add a precise volume of Wijs reagent (iodine monochloride in acetic acid)[17].
-
Reaction: Allow the mixture to stand in the dark for a specified time to allow the halogen to react with the double bonds in the fatty acid chain.
-
Liberation of Iodine: Add a solution of potassium iodide and water to the flask. This liberates iodine from the excess Wijs reagent.
-
Titration: Titrate the liberated iodine with a standardized sodium thiosulfate solution until the yellow color almost disappears. Add a starch indicator and continue the titration until the blue color just disappears[18].
-
Blank Determination: Perform a blank determination without the sample.
-
Calculation: The iodine value is calculated from the difference in the titration volumes for the blank and the sample[17].
Part 4: References
-
A Comparative Analysis of Chemical versus Enzymatic Synthesis of Butyl Ricinoleate. Benchchem.
-
Synthesis and Performance of Sulfated Zirconia Catalyst in Esterification of Oleic Acid. IIETA.
-
A Comparative Analysis of Chemical versus Enzymatic Synthesis of Butyl Ricinoleate. Benchchem.
-
Application Note: A Detailed Protocol for the Catalytic Esterification of Ricinoleic Acid with Butanol. Benchchem.
-
ABR technical data sheet. Traquisa.
-
Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols. Catalysis Science & Technology (RSC Publishing).
-
Acidity-Reactivity Relationships in Catalytic Esterification over Ammonium Sulfate-Derived Sulfated Zirconia. MDPI.
-
INTERNATIONAL STANDARD ISO 3961. ISO.
-
NEN-EN 14111 - Fat and oil derivatives - Fatty Acid Methyl Esters (FAME) - Determination of iodine value. GlobalSpec.
-
Standard Test Method for - Determination of the Iodine Value of Fats and Oils1. ResearchGate.
-
FoodLab - New Method for Determining the Iodine Value in Oils and Fats. QCL Scientific.
-
ASTM D94-07 (2017).pdf.
-
Application Note: A Detailed Protocol for the Catalytic Esterification of Ricinoleic Acid with Butanol. Benchchem.
-
Determination of Iodine Value of Tall Oil Fatty Acids1.
-
Technical Support Center: Purification of High-Boiling Point Esters. Benchchem.
-
Fatty acid distillation. Kumar Metal Industries.
-
D94 Standard Test Methods for Saponification Number of Petroleum Products. ASTM.
-
Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester.
-
Glycerolysis of Esters with Candida antarctica Lipase B in Glycerol. ResearchGate.
-
PTFE-Carbon Nanotubes and Lipase B from Candida antarctica—Long-Lasting Marriage for Ultra-Fast and Fully Selective Synthesis of Levulinate Esters. PubMed Central.
-
Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica. MDPI.
-
Lipase B from Candida antarctica Immobilized on a Silica-Lignin Matrix as a Stable and Reusable Biocatalytic System. MDPI.
-
ASTM D94-07 - Standard Test Methods for Saponification Number of Petroleum Products.
-
Distillation of high boiling esters. US2324088A. Google Patents.
-
Distilling esters with very high boiling points?. Sciencemadness Discussion Board.
-
Vacuum Distillation issues?. Pressure Control Solutions.
-
Transesterification/acetylation of long chain alcohols with alkyl acetate. PubMed.
-
Understanding ejector systems necessary to troubleshoot vacuum distillation. Graham Manufacturing.
-
A Head-to-Head Comparison of Catalysts for the Synthesis of Unsaturated Esters. Benchchem.
-
Butyl Ricinoleate: A Comprehensive Technical Guide. Benchchem.
-
Pilot-Scale Production of Fatty Acid Ethyl Esters by an Engineered Escherichia coli Strain Harboring the p(Microdiesel) Plasmid. PMC - NIH.
-
The Role of Industrial Catalysts in Accelerating the Renewable Energy Transition. MDPI.
-
Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC - NIH.
-
A green approach for the synthesis of long chain aliphatic acid esters at room temperature.
-
A New Approach for Synthesizing Fatty Acid Esters from Linoleic-Type Vegetable Oil. MDPI.
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- 2. researchgate.net [researchgate.net]
- 3. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. scribd.com [scribd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
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- 18. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Cytotoxicity of Butyl Acetyl Ricinoleate in Biomedical Applications
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR). This guide is designed for researchers, scientists, and drug development professionals who are incorporating BAR into their biomedical applications. Here, we provide in-depth FAQs and troubleshooting guides to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating potential cytotoxic effects.
Section 1: Understanding this compound (BAR) and Its Cytotoxicity Profile
This section provides foundational knowledge on BAR, its applications, and the scientific basis for its potential cytotoxicity.
FAQ: What is this compound (BAR) and why is it used in biomedical applications?
This compound is an ester derived from castor oil and butyl alcohol[1][2]. It is a versatile oleochemical used across several industries. In the context of biomedical and pharmaceutical applications, it is primarily valued for two properties:
-
Plasticizer: BAR is used to increase the flexibility and durability of polymers such as cellulose derivatives and polyvinyl chloride (PVC)[1][3][4]. These plasticized polymers are used in medical devices, tubing, and drug delivery systems[4][5]. The primary challenge with any plasticizer is its potential to leach from the polymer matrix, which can lead to biocompatibility issues[5].
-
Emollient & Solvent: Due to its oily nature, it can be used in topical formulations as a softening agent or as a solvent for lipophilic active pharmaceutical ingredients (APIs)[1].
FAQ: What are the known mechanisms of BAR-induced cytotoxicity?
Direct, in-depth research specifically on the cytotoxic mechanisms of this compound is limited[6]. However, based on its structure as a fatty acid ester, we can infer two primary potential mechanisms of toxicity, drawing parallels from related compounds.
-
Cell Membrane Disruption: As an amphiphilic molecule, BAR may interact with and disrupt the lipid bilayer of cell membranes. Fatty acids and their derivatives can insert themselves into the membrane, altering its fluidity and integrity[7][8]. This disruption can lead to increased permeability, leakage of intracellular components, and ultimately, cell lysis[9][10][11].
-
Induction of Oxidative Stress: Pharmaceutical excipients, particularly those of natural origin or subject to complex synthesis, can contain impurities like hydroperoxides or trace metals[12][13][14]. These impurities can catalyze the formation of Reactive Oxygen Species (ROS) within the cell culture environment or inside the cells[12][15]. An excess of ROS can damage proteins, lipids, and DNA, triggering apoptotic pathways[15].
Below is a diagram illustrating these proposed cytotoxic pathways.
Causality Behind the Workflow:
-
Step 1 (Verification): Before complex reformulation, rule out simple errors. An incorrect dilution or a contaminated batch of BAR can mimic formulation-induced toxicity.[16] Testing BAR alone helps isolate its intrinsic toxicity from synergistic effects with other components.
-
Step 2 (Isolation & Titration): If BAR is the culprit, the most direct solution is to lower its concentration. If it is not, other excipients or the API itself may be the issue.[17][18]
-
Step 3 (Advanced Formulation): If reducing the concentration is not feasible (e.g., it compromises material properties), more advanced strategies are needed.
-
Encapsulation: Trapping BAR within a carrier like a liposome or nanoparticle can shield cells from direct exposure, reducing membrane-disruptive effects.[19]
-
Covalent Conjugation: For plasticizer applications, covalently bonding BAR to the polymer backbone is a highly effective method to prevent leaching and subsequent cytotoxicity.[5]
-
Cytoprotective Excipients: Incorporating certain excipients, like polyethylene glycol (PEG), can sometimes mitigate the toxicity of other components by altering cell surface interactions or improving overall formulation stability.[20]
-
Section 3: Best Practices & Troubleshooting for In Vitro Cytotoxicity Assays
Accurate assessment of cytotoxicity is crucial. Oily or leachable substances like BAR can present unique challenges for common in vitro assays.
FAQ: How do I accurately assess the cytotoxicity of my BAR-containing formulation?
Standard assays like MTT, XTT, LDH, or live/dead staining are all applicable, but require careful setup and controls.
-
Solubilization is Key: BAR is insoluble in aqueous culture media.[3] It must be properly solubilized to ensure consistent exposure to cells. A common method is to first dissolve it in a solvent like DMSO or ethanol and then dilute it in the culture medium. However, the final solvent concentration must be kept non-toxic to the cells.[21]
-
Include Proper Vehicle Controls: This is the most critical control. Your "untreated" or "vehicle" control wells must contain the same final concentration of the solvent (e.g., DMSO) used to dissolve your BAR formulation.[22] This allows you to subtract any cytotoxic effect of the solvent itself.
-
Test for Assay Interference: Some compounds can interfere with assay chemistry. For example, a colored formulation might absorb light at the same wavelength as the formazan product in an MTT assay, leading to false readings. Always run a "formulation in media only" (no cells) control to check for background signal.[21]
-
Consider the Assay Mechanism:
-
MTT/XTT Assays: Measure metabolic activity, which reflects cell viability.[23][24] Good for general screening.
-
LDH Assay: Measures the release of lactate dehydrogenase from cells with compromised membranes, indicating cell lysis/necrosis.[6][25] This is particularly relevant if membrane disruption is the suspected mechanism.
-
ROS Assay: Directly measures the production of Reactive Oxygen Species, which is useful for confirming oxidative stress as a mechanism.[6]
-
Detailed Protocol: Adapted MTT Assay for BAR-Containing Formulations
This protocol is a standard method for assessing cell viability and has been adapted with specific steps for oily or solvent-solubilized compounds.
Materials:
-
96-well flat-bottom cell culture plates
-
Cells in logarithmic growth phase [21]* Complete culture medium (consider phenol red-free medium to reduce interference)[21]
-
BAR formulation and API-only controls
-
Vehicle (e.g., sterile DMSO)
-
Positive control (e.g., Triton X-100 at a known toxic concentration) [6]* MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., acidified isopropanol or DMSO)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment and recovery.[26]
-
Preparation of Test Articles:
-
Prepare a concentrated stock solution of your BAR formulation in a suitable vehicle (e.g., DMSO).
-
Create a serial dilution of your stock solution in complete culture medium. Crucially, ensure the final vehicle concentration in all wells (including the vehicle control) is identical and non-toxic (typically <0.5% for DMSO).[16]
-
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared test article dilutions, vehicle control, and positive control to the appropriate wells. Incubate for a defined period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[26]
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from all wells without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.[26] Mix gently with a pipette to ensure complete dissolution.
-
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of ~630 nm if desired.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Calculate percent viability as: (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100.
-
Troubleshooting Guide: In Vitro Assay Failures
Use this flowchart to diagnose common problems encountered during cytotoxicity testing.
Sources
- 1. Butyl Ricinoleate - Affordable Price Ricinoleic Acid Butyl Ester [acmesynthetic.com]
- 2. benchchem.com [benchchem.com]
- 3. traquisa.com [traquisa.com]
- 4. researchgate.net [researchgate.net]
- 5. Making PVC Fit for Biomedical Applications - Advanced Science News [advancedsciencenews.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Membrane Disruption by Antimicrobial Fatty Acids Releases Low-Molecular-Weight Proteins from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pure.skku.edu [pure.skku.edu]
- 11. journals.asm.org [journals.asm.org]
- 12. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Excipient Compatibility in Light- and Oxidation-Sensitive Formulations – StabilityStudies.in [stabilitystudies.in]
- 15. Evidence of Oxidative Stress as a Mechanism of Pharmaceutical-Induced Toxicity in Amphibians | MDPI [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. Polyethylene glycol incorporation to reduce the cytotoxicity associated with cationic cell-penetrating-peptide conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 24. mdpi.com [mdpi.com]
- 25. Cell Viability Assays | Cytotoxicity Assays | Cell Proliferation Assay | Cell Death Detection [worldwide.promega.com]
- 26. youtube.com [youtube.com]
Technical Support Center: Enhancing Butyl Acetyl Ricinoleate Compatibility in Polymer Blends
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging BAR to enhance the compatibility and performance of polymer blends. Here, we move beyond mere protocols to explain the causality behind experimental choices, ensuring your work is built on a foundation of scientific integrity.
Section 1: Fundamentals & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to work effectively with this compound.
Q1: What is this compound (BAR) and what are its key properties?
A1: this compound (CAS No. 140-04-5) is a primary monomeric plasticizer derived from castor oil, a renewable resource.[1][2] Its unique molecular structure, featuring a long fatty acid chain with ester and acetyl groups, makes it an effective agent for modifying polymer properties.[3] It is recognized as a bio-based plasticizer and biolubricant.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₂₄H₄₄O₄ | [3][5] |
| Molecular Weight | 396.6 g/mol | [3][6] |
| Appearance | Liquid | [1] |
| Boiling Point | 200 – 220 °C (at 0.5 Torr) | [1] |
| Flash Point | 255 °C | [1] |
| Solubility in Water | Insoluble | [1] |
| Primary Function | Plasticizer, Emollient | [1][7] |
Q2: What is the primary mechanism by which BAR enhances compatibility?
A2: BAR functions primarily by inserting its molecules between polymer chains. The long, non-polar butyl and ricinoleate backbone helps to separate the polymer chains, disrupting polymer-polymer interactions and increasing free volume. This leads to a reduction in the glass transition temperature (Tg), increased flexibility, and improved processing.
The compatibility is driven by the polarity provided by the ester and acetyl functional groups. These groups can form dipole-dipole interactions or hydrogen bonds with polar segments on the polymer chains, acting as a bridge between otherwise immiscible or poorly miscible polymers. In some systems, BAR can function as more than just a plasticizer, acting as a compatibilizer that improves interfacial adhesion between different polymer phases.[8]
Q3: With which types of polymers is BAR generally most compatible?
A3: Due to its polar functional groups, BAR shows excellent compatibility with polar polymers.[1] This includes:
-
Cellulosics: Nitrocellulose, Ethyl Cellulose, Benzyl Cellulose.[1]
-
Vinyls: Polyvinyl Chloride (PVC) and other thermoplastic chlorides.[1]
-
Rubbers: It is recommended for rubber applications to impart flexibility and permanence.[1]
-
Other Resins: Polyvinyl Butyral (PVB) and Cellulose Acetate Butyrate (CAB).[9]
Its compatibility with non-polar polymers is limited, and blending it with polymers like polyethylene or polypropylene may require the use of co-solvents or other compatibilizers.
Section 2: Troubleshooting Common Experimental Issues
This section provides a question-and-answer guide to troubleshoot specific problems you may encounter during formulation and processing.
Q4: My polymer blend appears cloudy or shows clear signs of phase separation after adding BAR. What's happening and how can I fix it?
A4: Cloudiness or visible phase separation is a classic sign of immiscibility.[10] This occurs when the polymer-polymer and BAR-BAR interactions are thermodynamically more favorable than the polymer-BAR interactions, leading to the formation of distinct phases.[11]
Causality:
-
Polarity Mismatch: The most common cause is a significant difference in polarity between BAR and one or more polymers in the blend.
-
Concentration Overload: You may be adding too much BAR. Every plasticizer has a compatibility limit, beyond which it will phase separate.
-
Insufficient Mixing: The kinetic energy provided during mixing may not be sufficient to achieve a homogenous dispersion at the molecular level.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phase separation issues.
Q5: The mechanical properties (e.g., tensile strength) of my blend have worsened after adding BAR. Why is this and what can I do?
A5: While plasticizers are expected to decrease hardness and modulus to increase flexibility, a significant drop in tensile strength or toughness can indicate a problem.
Causality:
-
Excessive Plasticization: Too much BAR can excessively lubricate polymer chains, reducing the intermolecular forces (like chain entanglement) that give the material its strength.
-
Poor Interfacial Adhesion: In an immiscible or poorly compatible blend, BAR may preferentially locate at the interface between polymer phases. This can weaken the interface, turning it into a failure point under stress.
-
Molecular Weight Degradation: High processing temperatures or shear, sometimes used to improve mixing, can cause degradation of the polymer, reducing its intrinsic strength.
Corrective Actions:
-
Optimize Concentration: Perform a concentration study to find the optimal balance between flexibility and strength. Create a dose-response curve by testing mechanical properties at various BAR concentrations (e.g., 5, 10, 15, 20 wt%).
-
Improve Compatibility: A well-compatibilized system ensures better stress transfer between phases. Revisit the steps in Q4 to improve miscibility.
-
Use a Co-plasticizer: Blending BAR with a polymeric plasticizer can sometimes maintain flexibility while better preserving mechanical strength due to the higher molecular weight and entanglement of the polymeric additive.
-
Check for Degradation: Use Gel Permeation Chromatography (GPC) to compare the molecular weight distribution of the polymer before and after processing to check for degradation.[12] If degradation is observed, reduce processing temperature or time.
Q6: I'm observing plasticizer "bleeding" or leaching from my final product over time. How can I prevent this?
A6: Leaching, or migration, of the plasticizer to the surface of the material is a common issue related to long-term stability and is often driven by limited compatibility.[13]
Causality:
-
Thermodynamic Instability: The blend is not in a thermodynamically stable state, and over time, the system slowly undergoes phase separation, forcing the plasticizer out.
-
Environmental Factors: Exposure to solvents, oils, or high temperatures can accelerate the extraction of the plasticizer from the polymer matrix.[13]
-
High Volatility: While BAR has a high boiling point, some migration can occur due to its monomeric nature, especially compared to polymeric plasticizers.[1]
Prevention Strategies:
-
Introduce a Higher Molecular Weight Plasticizer: Blend BAR with a polymeric plasticizer. Their large size and chain entanglement significantly reduce mobility and migration.
-
Surface Treatment: Applying a thin, non-plasticized coating to the final product can act as a barrier to prevent leaching.
Q7: The viscosity of my polymer melt is too low/high during processing after adding BAR. How can I adjust it?
A7: BAR, like any plasticizer, will reduce the melt viscosity of a polymer blend by increasing the free volume between polymer chains. The magnitude of this effect can sometimes be difficult to predict.
Causality:
-
Viscosity Too Low: This is the expected effect of a plasticizer. However, if it's too low, it can cause issues in processes like extrusion where a certain amount of melt strength is required. This indicates a very efficient plasticization effect.
-
Viscosity Too High: This is unusual but could occur if BAR induces unforeseen interactions, such as forming a gel-like structure with one of the polymer components at processing temperatures. It could also suggest poor dispersion, where regions of unplasticized, high-viscosity polymer still dominate the flow behavior.
Corrective Actions:
-
Adjust Concentration: This is the most direct way to control viscosity. Lower the BAR concentration to increase viscosity, or increase it to further reduce viscosity.
-
Modify Temperature: For most polymers, melt viscosity decreases with increasing temperature. A slight increase in processing temperature can lower viscosity. Conversely, a decrease in temperature can increase it.
-
Utilize a Processing Aid: These are additives designed to modify the rheological properties of the polymer melt without significantly altering the final properties of the solid product.
Section 3: Essential Experimental Protocols
To properly troubleshoot the issues above, objective data is required. The following protocols outline standard methods for characterizing your BAR-polymer blends.
Protocol 1: Assessing Blend Miscibility with Differential Scanning Calorimetry (DSC)
This protocol determines the glass transition temperature(s) (Tg) of the blend. A single, intermediate Tg suggests a miscible blend, while two distinct Tgs corresponding to the original components indicate immiscibility.[15][16]
Methodology:
-
Sample Preparation: Prepare thin films or powders of the individual polymers, BAR, and the final blend. Ensure samples are completely dry to prevent water evaporation peaks. Accurately weigh 5-10 mg of each sample into a standard aluminum DSC pan and seal it.
-
Instrument Setup:
-
Temperature Program:
-
Heat from 25°C to a temperature above the highest expected Tg (e.g., 150°C) at a rate of 20°C/min to erase thermal history.
-
Hold for 2 minutes.
-
Cool to a temperature below the lowest expected Tg (e.g., -50°C) at 20°C/min.
-
Hold for 2 minutes.
-
Heat again to 150°C at 10°C/min. This second heating scan is used for analysis.
-
-
Atmosphere: Inert (Nitrogen) at a flow rate of 50 mL/min.
-
-
Data Analysis: Analyze the second heating scan. The Tg is observed as a step-like change in the heat flow curve. Determine the midpoint of this transition for each component and for the blend.
Protocol 2: Visualizing Blend Morphology with Scanning Electron Microscopy (SEM)
This protocol provides direct visual evidence of the phase structure of the blend, allowing you to assess the size, shape, and distribution of different phases.[17]
Methodology:
-
Sample Preparation:
-
Cryo-fracture the sample by immersing it in liquid nitrogen for several minutes and then fracturing it. This provides a clean surface that reflects the internal morphology.
-
Mount the fractured sample onto an SEM stub using conductive carbon tape.
-
Sputter-coat the sample with a thin layer of a conductive metal (e.g., gold or palladium) to prevent charging under the electron beam.
-
-
Imaging:
-
Place the sample in the SEM chamber.
-
Use an accelerating voltage of 5-10 kV.
-
Start at low magnification to get an overview of the fracture surface and then increase magnification (e.g., 500x, 2000x, 10000x) to examine the phase morphology in detail.
-
Capture images of representative areas.
-
-
Data Analysis: Examine the micrographs for evidence of different phases. In an immiscible blend, you will see distinct domains of one polymer dispersed in a matrix of the other. A compatible blend will show a much finer, more uniform morphology, or ideally, be featureless at high magnification.
Section 4: Data Interpretation Guide
Interpreting DSC Thermograms
Caption: Guide to interpreting DSC results for polymer blends.
A single Tg is strong evidence of miscibility on a molecular level (typically 20-50 nm scale).[16] The presence of two Tgs that have shifted closer together compared to the pure components suggests partial miscibility, where some interaction and mixing occurs, likely at the phase interfaces.[16]
Analyzing SEM Micrographs
-
Immiscible System: You will observe large, spherical or elongated domains (microns in size) of the minor phase within the major phase. The interface between the two phases will be sharp and well-defined, indicating poor adhesion.
-
Compatibilized System: The domain sizes of the dispersed phase will be significantly smaller (sub-micron). The interface will appear less distinct, suggesting better adhesion between the phases.
-
Miscible System: The fracture surface will appear smooth and featureless, as there are no distinct phases to observe.
By combining thermal (DSC), morphological (SEM), and mechanical testing, you can build a comprehensive understanding of your this compound-polymer blend system and effectively troubleshoot any issues that arise.
Section 5: References
-
The Good Scents Company. (n.d.). This compound. Retrieved from TGSC Information System.
-
ChemicalBook. (n.d.). This compound | 140-04-5. Retrieved from ChemicalBook.
-
Traquisa. (2019, January). ABR technical data sheet.
-
AccuStandard. (n.d.). n-Butyl acetyl ricinoleate (Industrial Product). Retrieved from AccuStandard.
-
ResolveMass Laboratories. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from ResolveMass Laboratories Inc.
-
precisionFDA. (n.d.). This compound. Retrieved from precisionFDA.
-
ResolveMass Laboratories Inc. (n.d.). Polymer Analysis/Characterization. Retrieved from ResolveMass Laboratories Inc.
-
ResearchGate. (2005). Interactions between PVC and binary or ternary blends of plasticizers. Part I. PVC/plasticizer compatibility.
-
Smolecule. (2023). Buy Butyl ricinoleate | 151-13-3. Retrieved from Smolecule.
-
Separation Science. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories.
-
ResolveMass Laboratories Inc. (2025). An Overview of Analytical Techniques for Polymer Characterization.
-
TA Instruments. (n.d.). ANALYTICAL SOLUTIONS FOR POLYMER, ADDITIVE, & PRODUCT CHARACTERIZATION.
-
Alfa Chemistry. (n.d.). CAS 140-04-5 this compound. Retrieved from Alfa Chemistry.
-
Bossgoo. (n.d.). Imported Butyl ricinoleate Plasticizer. Retrieved from Bossgoo.com.
-
Benchchem. (n.d.). This compound | 140-04-5. Retrieved from Benchchem.
-
Thermo Fisher Scientific. (n.d.). Polymer Additives and Plasticizers.
-
ResearchGate. (2000). Phase Separation in Filled Polymer Blends.
-
ResearchGate. (2012). Phase separation characteristics of a binary polymer blend.
-
PubChem. (n.d.). Butyl ricinoleate. Retrieved from National Center for Biotechnology Information.
-
ResearchGate. (2015). Miscibility Criterion in Polymer Blends and its Determination.
-
ResearchGate. (n.d.). Compatibilization of Polymer Blends.
-
Wiley Analytical Science. (2018). Compatibilization of Polymer Blends.
-
Semantic Scholar. (1983). Compatibility studies on solutions of polymer blends by viscometric and ultrasonic techniques.
-
National Center for Biotechnology Information. (2023). Phase-Separated Structure of NBR/PVC Blends with Different Acrylonitrile Contents Investigated Using STEM–EDS Mapping Analysis.
-
Tradeasia. (2026). How to modify the properties of Butyl Acrylate - based polymers?.
-
ResearchGate. (2019). Reducing the Rate of Plasticizer Leaching from Poly(vinyl chloride) Matrix.
-
ResearchGate. (2000). Phase-separation dynamics in binary polymer blends.
-
ResearchGate. (1995). Phase Behavior of Polymer Blends.
-
Benchchem. (n.d.). Technical Support Center: Enhancing the Long-Term Stability of Butyl Ricinoleate-Based Products.
-
MDPI. (2024). Enhancing the Ductility and Properties of Non-Vulcanized Polylactic Acid-Based Thermoplastic Natural Rubber Using Acetyl Tributyl Citrate.
-
ResearchGate. (2013). Changes in compatibility, tack and viscoelastic properties of ethylene n-butyl acrylate (EBA) copolymer-pentaerythritol rosin ester blend.
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- 3. GSRS [precision.fda.gov]
- 4. This compound | 140-04-5 [chemicalbook.com]
- 5. This compound, 140-04-5 [thegoodscentscompany.com]
- 6. polymer-stabilizer.alfa-chemistry.com [polymer-stabilizer.alfa-chemistry.com]
- 7. Buy Butyl ricinoleate | 151-13-3 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Imported Butyl Ricinoleate Plasticizer, High Quality Imported Butyl Ricinoleate Plasticizer on Bossgoo.com [bossgoo.com]
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- 14. kaitai-pec.com [kaitai-pec.com]
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- 16. Phase-Separated Structure of NBR/PVC Blends with Different Acrylonitrile Contents Investigated Using STEM–EDS Mapping Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
"troubleshooting guide for butyl acetyl ricinoleate in laboratory applications"
Welcome to the technical support center for Butyl Acetyl Ricinoleate (BAR). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this versatile bio-based ester in a laboratory setting. Drawing from established data and field insights, this resource provides not just procedural steps but the underlying scientific rationale to empower you to troubleshoot effectively and optimize your experimental outcomes.
Section 1: Fundamental Properties & Safe Handling
This section addresses the most common initial inquiries regarding the physical nature and safe laboratory practices for this compound.
FAQ: What is this compound (BAR) and what are its key physicochemical properties?
This compound is a monomeric plasticizer and emollient derived from castor oil.[1][2] Chemically, it is the butyl ester of acetylated ricinoleic acid.[2] This structure, featuring a long fatty acid chain, makes it highly lipophilic and imparts properties that are valuable in polymer science, cosmetics, and increasingly, in pharmaceutical formulations.[1][2][3] Its bio-based origin makes it an attractive alternative to petroleum-based plasticizers.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 140-04-5 | [4][5] |
| Molecular Formula | C24H44O4 | [6][7] |
| Molecular Weight | ~396.6 g/mol | [6][7] |
| Appearance | Colorless to pale yellow oily liquid | [8] |
| Boiling Point | ~468 °C (estimated); 200°C (at 101.3 kPa) | [3][4] |
| Water Solubility | Extremely Low (~7.2 x 10⁻⁵ mg/L at 25°C) | [3][4] |
| logP (o/w) | ~8.5 - 8.9 | [3][4] |
| Density | ~0.931 g/cm³ at 20°C | [3] |
FAQ: How should I properly store BAR in the laboratory?
Proper storage is critical to maintain the integrity of BAR. Due to its ester structure and the presence of a double bond, it can be susceptible to long-term oxidative and hydrolytic degradation.
-
Recommendation: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, open flames, and other sources of ignition.[9] The ester is stable under normal conditions, but to minimize oxidation, consider blanketing the container with an inert gas like nitrogen or argon for long-term storage, especially after opening.
FAQ: What are the primary safety precautions for handling BAR?
While BAR does not carry unusually high-risk hazard classifications, adherence to good laboratory practice is essential.[4]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9][10]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any aerosols or mists.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[9] Wash hands thoroughly after handling.
-
Spills: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[9]
-
Consult the SDS: Always review the Safety Data Sheet (SDS) provided by your supplier for comprehensive safety information before use.[8][9]
Section 2: Formulation & Solubility Troubleshooting
This is the most common area of difficulty. The inherent properties of BAR that make it an excellent plasticizer and emollient also present challenges in specific applications, particularly in aqueous environments common in drug delivery and biological research.
Troubleshooting Guide: My BAR is not dissolving in my aqueous buffer for a biological assay. What should I do?
This is an expected behavior. With a water solubility of approximately 72 ng/L, BAR is practically insoluble in water.[3][4] Direct addition to aqueous buffers will result in an immiscible oil phase. The strategy, therefore, is not to dissolve BAR directly, but to formulate it into a stable dispersion.
Causality: The long C18 fatty acid backbone of the ricinoleate molecule is highly nonpolar, leading to its hydrophobic nature. Direct dissolution in polar solvents like water is thermodynamically unfavorable.
Below is a decision workflow to address this issue.
Caption: Decision workflow for addressing BAR insolubility in aqueous systems.
Troubleshooting Guide: The polymer film I'm casting with BAR is brittle or overly soft/tacky. How do I adjust this?
This issue relates directly to the primary function of BAR as a plasticizer. A plasticizer works by embedding itself between polymer chains, increasing the "free volume" and lowering the glass transition temperature (Tg) of the polymer, which transitions it from a rigid, glassy state to a more flexible, rubbery state.[11]
-
If the film is brittle: This indicates insufficient plasticization. The concentration of BAR is likely too low to effectively lower the polymer's Tg below the ambient temperature.
-
If the film is too soft, weak, or tacky: This suggests excessive plasticization. Too many plasticizer molecules have been incorporated, disrupting polymer-polymer interactions to an extent that the film loses its mechanical integrity.
Experimental Protocol: Optimizing Plasticizer Concentration
-
Establish a Control: Cast a film with your polymer and solvent system without any BAR. This is your baseline for brittleness.
-
Create a Concentration Gradient: Prepare a series of polymer solutions where the BAR concentration is varied systematically. A good starting point is to dose the plasticizer as a weight percentage (wt%) of the dry polymer weight.[12]
-
Example series: 5%, 10%, 15%, 20%, 25% BAR by polymer weight.
-
-
Casting and Drying: Cast films of uniform thickness from each solution onto a non-stick surface. Ensure complete and consistent solvent evaporation, as residual solvent can also act as a plasticizer and confound results.
-
Mechanical Evaluation:
-
Qualitative: Perform a simple fold test. A well-plasticized film should be able to be creased without fracturing.
-
Quantitative: If equipment is available, perform tensile strength and elongation at break tests to objectively measure the film's mechanical properties.
-
-
Analysis: Plot the mechanical properties (e.g., tensile strength, % elongation) against the BAR concentration to identify the optimal range that provides the desired flexibility without compromising strength.
Troubleshooting Guide: My emulsion containing BAR is separating. What are the likely causes and solutions?
Emulsion instability (e.g., creaming, coalescence, or phase separation) is a common issue in multiphase systems.[13] When using BAR as the oil phase, stability depends on a delicate balance of formulation and process parameters.
Caption: Key factors and solutions for troubleshooting BAR emulsion instability.[13]
Section 3: Stability & Purity Considerations
The chemical integrity of your starting material is paramount for reproducible research. This section covers common concerns about the stability and purity of BAR.
FAQ: How stable is BAR and what can cause it to degrade?
BAR is generally stable, but like many fatty acid esters, it has two primary points of vulnerability:
-
Oxidation: The double bond in the ricinoleic acid backbone is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions.[13] This can lead to changes in color, odor, and the formation of peroxides or aldehydes.
-
Hydrolysis: The ester linkages (both the butyl ester and the acetyl ester) can undergo hydrolysis back to their respective acid and alcohol components. This reaction is typically catalyzed by strong acids or bases and is accelerated by heat.
While it is resistant to oxidation over time compared to some other oils, for sensitive applications, preventative measures are wise.[1]
Troubleshooting Guide: I suspect my BAR has degraded. How can I confirm this and prevent it in the future?
If you observe a significant change in color, an increase in viscosity, or the development of a rancid odor, degradation is likely.
-
Confirmation:
-
Peroxide Value (PV): A titration-based method to quantify the level of oxidation. An increase in PV over time indicates oxidative degradation.
-
Acid Value (AV): A titration to measure free carboxylic acids. An increase in AV suggests hydrolytic degradation of the ester bonds.
-
Spectroscopy (FTIR): Look for changes in the C=O ester peak or the appearance of a broad -OH peak from carboxylic acids.
-
-
Prevention:
-
Incorporate Antioxidants: For formulations requiring long-term stability, the addition of antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherols (Vitamin E) can be highly effective.[13]
-
Use Co-stabilizers: In polymer applications, co-plasticizers like epoxidized soybean oil can be used to improve stability against heat and light.[1]
-
Control Storage Conditions: As mentioned previously, store under inert gas, protected from light, and in a cool environment.
-
FAQ: The purity of my BAR is listed as "industrial grade" or <95%. What does this mean for my pharmaceutical or biological research?
This is a critical consideration. Industrial-grade products are often not pure chemical compounds and may contain a mixture of components from the manufacturing process.[14]
Causality: BAR is typically synthesized via the esterification of ricinoleic acid with butanol, followed by acetylation.[2] The crude product can contain unreacted starting materials, catalyst residues, and byproducts from side reactions.[2] The level of purification (e.g., distillation, chromatography) determines the final grade.[2]
-
Implications for Research: For drug delivery or cell-based assays, impurities can have significant unintended effects, including cytotoxicity or interference with the assay. The presence of unreacted ricinoleic acid, for example, would change the physicochemical properties of the material.
-
Recommendation: For sensitive applications, always source the highest purity grade available (typically >95% or >98%).[7] If purity is uncertain, it is essential to perform your own characterization and purification. Request a Certificate of Analysis (CoA) from the supplier to understand the impurity profile.
Section 4: Analytical & Characterization Protocols
Verifying the identity and purity of your material is a cornerstone of good science.
FAQ: What analytical techniques are suitable for verifying the identity and purity of BAR?
A combination of techniques is recommended for full characterization.
Table 2: Analytical Techniques for BAR Characterization
| Technique | Purpose | Expected Result |
| Gas Chromatography (GC) | Purity assessment and quantification of volatile impurities. | A major peak corresponding to BAR, with minor peaks for impurities. |
| FTIR Spectroscopy | Identity confirmation (functional groups). | Characteristic peaks for C=O (ester, ~1740 cm⁻¹), C-O, and C-H bonds. |
| NMR Spectroscopy (¹H, ¹³C) | Definitive structure elucidation and identity confirmation. | Peaks corresponding to the specific protons and carbons in the BAR molecule.[6] |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the mass of BAR (~396.6 m/z).[6] |
Experimental Protocol: General Protocol for Purity Analysis of BAR by Gas Chromatography (GC)
This protocol is a general guideline based on standard methods for ester analysis and should be optimized for your specific instrument and column.[15]
-
System Preparation:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A mid-polarity capillary column (e.g., DB-5ms, HP-5) is a suitable starting point.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Temperatures: Injector: 250°C, Detector: 280°C.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity BAR standard in a suitable solvent (e.g., hexane, ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Create a series of dilutions from the stock to generate a calibration curve (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh a sample of the BAR to be tested and dissolve it in the same solvent to a concentration within the calibration range.
-
-
GC Program (Example):
-
Initial Oven Temperature: 150°C, hold for 1 minute.
-
Temperature Ramp: Increase at 10°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5-10 minutes to ensure all components elute.
-
-
Analysis:
-
Inject 1 µL of each standard and the sample.
-
Integrate the peak areas.
-
Generate a calibration curve by plotting the peak area of the standard against concentration.
-
Determine the concentration of BAR in the test sample using the calibration curve.
-
Calculate purity by area percentage: (Area of BAR peak / Total area of all peaks) * 100%. This provides an estimate of purity, while quantification against the standard provides the absolute amount.
-
References
-
The Good Scents Company. (n.d.). This compound. Retrieved from TGSC Information System. [Link]
-
Traquisa. (n.d.). ABR technical data sheet. Retrieved from Traquisa. [Link]
-
precisionFDA. (n.d.). This compound. Retrieved from precisionFDA. [Link]
- Kumar, P. et al. (2017). Plasticizers: A Vital Excipient in Novel Pharmaceutical Formulations. Journal of Drug Delivery and Therapeutics.
-
Jan-Maarten Luimes. (2022). Troubleshooting and optimizing lab experiments. Retrieved from YouTube. [Link]
-
Wypych, G. (2016). PHARMACEUTICALLY USED PLASTICIZERS: A REVIEW. ResearchGate. [Link]
-
Protheragen. (n.d.). Plasticizer Excipients. Retrieved from Protheragen. [Link]
-
NIOSH. (2003). ESTERS 1: METHOD 1450, Issue 3. Retrieved from CDC. [Link]
Sources
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- 5. This compound | 140-04-5 [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. 3D-AAA14004 - butyl-acetyl-ricinoleate | CymitQuimica [cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.fr [fishersci.fr]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. accustandard.com [accustandard.com]
- 15. cdc.gov [cdc.gov]
Validation & Comparative
A Comparative Guide to Plasticizer Performance: Butyl Acetyl Ricinoleate vs. Dioctyl Phthalate (DOP)
This guide provides a comprehensive, data-driven comparison between Butyl Acetyl Ricinoleate, a bio-based plasticizer derived from castor oil, and Dioctyl Phthalate (DOP), the conventional benchmark in many polymer applications. For decades, DOP has been the workhorse plasticizer for achieving flexibility in polymers like polyvinyl chloride (PVC), owing to its high efficiency and low cost.[1][2] However, growing health and environmental concerns regarding phthalate migration and toxicity have catalyzed the search for safer, more sustainable alternatives.[3][4][5]
This compound emerges as a promising renewable alternative, derived from a non-food crop source.[6][7] This guide is designed for researchers, scientists, and formulation experts, offering a framework for the objective evaluation of these two plasticizers. We will delve into their fundamental mechanisms, provide detailed experimental protocols for performance validation, and present a logical interpretation of expected outcomes, enabling informed material selection for advanced applications.
Molecular Profile and Mechanism of Action
A plasticizer's performance is intrinsically linked to its molecular structure and its interaction with polymer chains.
Dioctyl Phthalate (DOP) is a diester of phthalic acid and 2-ethylhexanol. Its aromatic core and branched alkyl chains are highly effective at intercalating between rigid PVC polymer chains. This insertion increases the free volume between the chains, disrupting strong intermolecular forces and lowering the glass transition temperature (Tg), which transforms the material from rigid to flexible.[8]
This compound is derived from ricinoleic acid, the primary fatty acid in castor oil.[7] Its long, aliphatic chain provides excellent flexibility, particularly at low temperatures.[7][9] The presence of an acetylated hydroxyl group and an ester linkage contributes to its polarity and compatibility with polar polymers like PVC and nitrocellulose.[7][9]
Caption: Molecular origin and primary structural features of DOP and this compound.
The fundamental mechanism for both involves disrupting polymer chain packing, but their structural differences—aromatic versus aliphatic—predictably lead to different performance profiles in terms of thermal stability, low-temperature flexibility, and migration resistance.
Caption: Conceptual model of polymer plasticization.
Experimental Design for Comparative Performance Analysis
To objectively compare this compound and DOP, a series of standardized tests must be performed on polymer formulations. The following protocols are designed for PVC, a common substrate, but can be adapted for other polymers like nitrocellulose.
Workflow Overview
The evaluation process follows a logical sequence from sample preparation to performance testing. This ensures that all samples are treated identically, isolating the plasticizer as the sole variable.
Caption: Standard experimental workflow for evaluating plasticizer performance in PVC.
Protocol 1: Evaluation of Plasticizer Efficiency
-
Objective: To quantify the effectiveness of each plasticizer in softening the polymer. Higher efficiency means less plasticizer is needed to achieve a desired flexibility.
-
Principle: Plasticizer efficiency is inversely correlated with the hardness and modulus of the resulting material. A more efficient plasticizer will cause a greater reduction in the glass transition temperature (Tg).[8]
-
Methodology:
-
Formulation: Prepare PVC blends with identical concentrations of each plasticizer (e.g., 40 parts per hundred resin, phr).
-
Hardness Test: Measure the Shore A durometer hardness according to ASTM D2240 on the conditioned samples.
-
Tensile Modulus: Determine the 100% modulus during the tensile strength test (see Protocol 3). This is the stress required to elongate the sample by 100%. A lower value indicates higher flexibility.
-
Dynamic Mechanical Analysis (DMA):
-
Apparatus: DMA instrument.
-
Procedure: Subject a rectangular specimen to a sinusoidal stress while ramping the temperature at a controlled rate (e.g., 3°C/min).[10]
-
Data Analysis: The peak of the tan δ (tan delta) curve corresponds to the glass transition temperature (Tg). A lower Tg indicates more effective plasticization.[11][12]
-
-
-
Causality and Validation: By keeping the plasticizer concentration constant, any differences in hardness, modulus, or Tg can be directly attributed to the plasticizer's inherent efficiency. Comparing these three complementary metrics provides a self-validating assessment of softening performance.
Protocol 2: Assessment of Migration Resistance
-
Objective: To measure the tendency of the plasticizer to leach out of the polymer matrix, a critical factor for safety and long-term stability.[13]
-
Principle: This method, based on ISO 177, measures weight loss from a plasticized specimen when in contact with an absorbent material under controlled heating.[14][15][16] This simulates contact-induced migration.
-
Methodology:
-
Apparatus: Analytical balance (±0.001 g), air-circulating oven (±2°C), micrometer.[15]
-
Sample Preparation: Cut three 50 mm diameter discs from the conditioned PVC sheet for each plasticizer type.
-
Initial Weighing: Weigh each test specimen (m1) and two corresponding absorbent discs (e.g., standard rubber or polyethylene) (m2).
-
Assembly: Create a "sandwich" by placing the PVC specimen between the two absorbent discs.
-
Heating: Place the assembly in the oven for a specified time and temperature (e.g., 24 hours at 70°C). The conditions should be chosen based on the intended application.
-
Final Weighing: After cooling, reweigh the test specimen (m3) and the absorbent discs (m4).
-
Calculation:
-
Mass loss of specimen = m1 - m3
-
Mass gain of discs = m4 - m2
-
-
-
Causality and Validation: The mass loss of the PVC specimen is a direct measure of migrated substances.[17] DOP, being a smaller molecule not chemically bound to the polymer, is known to migrate over time.[4][5] this compound, with its larger molecular size and different chemical nature, is expected to exhibit lower migration. The test is validated by comparing the mass lost by the sample to the mass gained by the absorbent discs; these values should theoretically be equal.[14][16]
Protocol 3: Determination of Mechanical Properties
-
Objective: To evaluate the fundamental mechanical performance of the plasticized PVC, specifically its strength and ductility.
-
Principle: Tensile testing measures the force required to stretch a material until it breaks. The addition of a plasticizer typically decreases tensile strength but significantly increases elongation at break.[8]
-
Methodology (based on ASTM D638):
-
Apparatus: Universal Testing Machine (UTM) with an extensometer.
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned sheets.
-
Test Procedure: Mount the specimen in the UTM grips. Apply a constant rate of extension (e.g., 50 mm/min) until the specimen fractures.
-
Data Acquisition: Record the force applied and the corresponding elongation.
-
Calculation:
-
Tensile Strength at Break (MPa): Maximum stress the material can withstand.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
-
-
Causality and Validation: These two properties define the material's mechanical profile. A good plasticizer offers a balanced trade-off, providing substantial flexibility (high elongation) without an excessive loss of strength.[8][18] Comparing the stress-strain curves for both plasticized samples against an unplasticized PVC control provides a clear, validated measure of their effect.
Protocol 4: Evaluation of Thermal Stability
-
Objective: To determine the effect of the plasticizer on the polymer's resistance to thermal degradation.
-
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal degradation.
-
Methodology:
-
Apparatus: TGA instrument.
-
Test Procedure: Place a small, known mass of the plasticized PVC sample into the TGA furnace.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air) up to a final temperature (e.g., 600°C).
-
Data Analysis: Determine the onset temperature of degradation (T_onset), typically defined as the temperature at which 5% weight loss occurs.
-
-
Causality and Validation: The plasticizer can influence the thermal stability of the PVC matrix.[19][20] Some plasticizers can slightly lower the degradation temperature.[19] This test is critical for defining the maximum processing and service temperatures for the material. Comparing the TGA curves provides a direct and reliable measure of the relative thermal stability imparted by each plasticizer.[21]
Data Synthesis and Comparative Analysis
The experimental data should be compiled to facilitate a direct, objective comparison.
Table 1: Summary of Expected Performance Data
| Performance Metric | Test Method | Dioctyl Phthalate (DOP) | This compound | Rationale for Expected Outcome |
| Plasticizer Efficiency | ||||
| Shore A Hardness | ASTM D2240 | Lower | Slightly Higher | DOP is known for its very high plasticizing efficiency.[22] |
| 100% Modulus (MPa) | ASTM D638 | Lower | Slightly Higher | Correlates with hardness; lower modulus indicates better softening. |
| Glass Transition Temp. (Tg) | DMA | Lower | Slightly Higher | A greater reduction in Tg signifies higher efficiency.[11] |
| Durability & Safety | ||||
| Migration (Weight Loss %) | ISO 177 | Higher | Lower | Phthalates are known to leach; the larger molecular size of BAR is expected to reduce migration.[4][10] |
| Thermal Stability (T_onset) | TGA | Baseline | Comparable or Slightly Lower | Bio-based esters may have slightly lower intrinsic thermal stability compared to aromatic phthalates.[19] |
| Mechanical Properties | ||||
| Tensile Strength (MPa) | ASTM D638 | Lower | Higher | Ricinoleate-based plasticizers have been shown to maintain better tensile strength.[18] |
| Elongation at Break (%) | ASTM D638 | Higher | Lower | The trade-off for higher tensile strength is often a reduction in ultimate elongation.[8] |
| Low-Temp. Flexibility | ASTM D746 | Good | Excellent | The long, flexible aliphatic chain of BAR provides superior performance at low temperatures.[7][9] |
Interpretation:
The data suggests a classic performance trade-off. Dioctyl Phthalate is expected to be a more efficient plasticizer, yielding a softer material for a given concentration. However, this comes at the cost of higher migration potential and significant health concerns.[3][4]
This compound , while potentially slightly less efficient in softening, is anticipated to offer a superior overall profile in terms of safety and durability. Key advantages include significantly lower migration, better retention of tensile strength, and excellent low-temperature flexibility.[7][10][18] Its bio-based origin also presents a significant advantage from a sustainability perspective.[23]
Conclusion for the Research Professional
The choice between this compound and Dioctyl Phthalate is not merely a matter of performance but a strategic decision balancing efficiency, long-term stability, safety, and sustainability.
-
DOP remains a viable option for applications where maximum softening efficiency is the primary driver and where regulatory restrictions or human contact are not concerns.[1]
-
This compound represents a technically robust and environmentally responsible alternative. It is the superior choice for applications where low migration is critical (e.g., medical devices, consumer goods, food-contact articles), where good mechanical strength must be preserved, and where performance at low temperatures is required.[7][24]
This guide provides the foundational protocols and logical framework to empower formulators to conduct their own validated studies, ensuring that material selection is based on rigorous scientific evidence tailored to their specific application needs. The industry's trajectory is clearly moving towards safer, bio-based alternatives, and ricinoleate-derived plasticizers stand out as a leading candidate for replacing phthalates in a wide array of demanding applications.[6][23][25]
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A Comparative Performance Analysis: Butyl Acetyl Ricinoleate vs. Mineral Oil Lubricants
In the ever-evolving landscape of lubrication technology, the demand for high-performance, environmentally conscious lubricants is a paramount concern for researchers, scientists, and drug development professionals. This guide provides an in-depth, objective comparison of Butyl Acetyl Ricinoleate, a bio-based ester, and conventional mineral oil lubricants. By examining experimental data across key performance metrics, this document aims to provide a clear, evidence-based understanding of their respective capabilities and limitations.
Introduction: A Tale of Two Lubricants
This compound is a derivative of castor oil, a renewable resource.[1] Its molecular structure, featuring an acetylated hydroxyl group and an ester linkage, imparts unique properties that make it a compelling alternative to traditional lubricants.[1][2] This bio-based lubricant is recognized for its potential in applications where biodegradability and specific tribological characteristics are critical.[1]
Mineral oil lubricants, conversely, are derived from the refining of crude petroleum.[3] They have been the cornerstone of industrial and automotive lubrication for over a century due to their wide availability and cost-effectiveness.[4] Mineral oils are complex mixtures of hydrocarbons and their performance can be significantly altered through refining processes and the inclusion of various additives.[4]
This guide will dissect the performance of these two distinct lubricant classes, focusing on lubricity, viscosity, stability, and their environmental footprint.
Lubricity and Wear Protection: The Core Function
The primary function of a lubricant is to minimize friction and wear between moving surfaces. Experimental data from tribological tests, such as the four-ball wear test, provide a quantitative measure of a lubricant's effectiveness in this regard.
Studies on biolubricants derived from castor oil, which are structurally similar to this compound, have demonstrated superior performance in reducing friction compared to mineral oil.[5][6] The inherent polarity of the ester molecules in this compound promotes the formation of a robust lubricating film on metal surfaces, leading to a lower coefficient of friction.[1]
One study found that a castor oil-based biolubricant exhibited a 43.1% lower friction coefficient and a 40.4% smaller wear scar diameter compared to a mineral oil sample.[5][6] Another investigation highlighted that castor oil showed a 76% lower coefficient of friction at 70°C compared to a reference mineral oil.[7]
Table 1: Tribological Performance Comparison
| Performance Parameter | This compound (Castor Oil-Based Esters) | Mineral Oil | Standard Test Method |
| Coefficient of Friction | Significantly Lower (up to 76% reduction reported)[7] | Higher | ASTM G99-95a[3] |
| Wear Scar Diameter (mm) | Smaller (up to 40.4% reduction reported)[6] | Larger | ASTM D4172 |
Viscosity and Thermal Behavior: Performance Under Stress
A lubricant's viscosity and its stability across a range of temperatures are critical for consistent performance. The Viscosity Index (VI) is a key metric, with a higher VI indicating less change in viscosity with temperature fluctuations.[8]
Vegetable oil-based lubricants, including castor oil derivatives, inherently possess a much higher viscosity index than mineral oils.[4][8] This suggests that this compound can provide more stable lubrication in applications with wide operating temperature ranges. For instance, castor oil has been reported to have a VI that is significantly higher than that of reference mineral oils.[7]
Table 2: Viscosity and Thermal Properties
| Property | This compound (Castor Oil Derivatives) | Mineral Oil | Standard Test Method |
| Viscosity Index (VI) | High[8] | Low to Moderate[8] | ASTM D2270 |
| Flash Point (°C) | Generally Higher[3] | Varies | ASTM D92 |
| Pour Point (°C) | Good Low-Temperature Performance[9] | Varies | ASTM D97 |
Oxidative and Thermal Stability: The Achilles' Heel?
While bio-based esters often excel in lubricity and viscosity index, their oxidative and thermal stability has traditionally been a point of concern compared to their mineral oil counterparts.[1] However, chemical modifications, such as the acetylation in this compound, and the use of additives can significantly enhance these properties.[1]
A study on a biolubricant derived from castor oil fatty acids reported an onset temperature of thermal decomposition of 187°C in an oxidative atmosphere.[5] In an inert atmosphere, the decomposition temperature for a 50% mass loss was significantly higher at 339.04°C.[5] Research also indicates that the oxidation onset temperature for castor oil blends can be around 243°C.[3] While mineral oils generally exhibit good thermal stability, their performance can be limited in high-temperature applications without specialized additive packages.[4]
Environmental Profile: Biodegradability and Toxicity
In an era of increasing environmental regulation and corporate responsibility, the end-of-life fate of lubricants is a critical consideration. This compound, being derived from a vegetable oil, offers significant advantages in terms of biodegradability.
Synthetic esters are generally considered readily biodegradable, with studies showing that they are far more biodegradable than mineral oils.[10][11] Vegetable oils are reported to be about 95% biodegradable, a stark contrast to mineral oil.[3] This makes this compound a more environmentally friendly option, particularly in applications where there is a risk of leakage or total loss to the environment. Mineral oils, on the other hand, have low biodegradability and can persist in the environment, leading to soil and water contamination.[10][11]
Table 3: Environmental and Health Profile
| Aspect | This compound | Mineral Oil |
| Biodegradability | Readily Biodegradable[3][10] | Poorly Biodegradable[10][11] |
| Toxicity | Generally Low, Non-Toxic[3] | Potential for Toxicity[4] |
| Renewability | Renewable Resource (Castor Oil)[1] | Non-Renewable Resource (Crude Oil)[3] |
Experimental Protocols and Methodologies
To ensure the validity and comparability of the performance data, standardized testing methods are employed. The following are key experimental protocols used in the evaluation of lubricants.
Lubricity and Wear Protection: Four-Ball Wear Test (ASTM D4172)
This test method is a cornerstone for evaluating the anti-wear properties of lubricating fluids.
Methodology:
-
Three 12.7 mm steel balls are clamped together and immersed in the lubricant sample.
-
A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.
-
After the test, the wear scars on the three stationary balls are measured under a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's wear protection capabilities.
Caption: Workflow for the Four-Ball Wear Test (ASTM D4172).
Oxidative Stability: Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)
This test evaluates the oxidative stability of lubricants by measuring the time it takes for a sample to resist oxidation under accelerated conditions.
Methodology:
-
A sample of the lubricant, mixed with water and a copper catalyst coil, is placed in a pressure vessel.
-
The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.
-
The pressure inside the vessel is monitored continuously.
-
The test ends when the pressure drops by a specified amount from its maximum, indicating the consumption of oxygen due to oxidation.
-
The time to this pressure drop is reported as the oxidation stability in minutes.
Caption: Experimental workflow for the RPVOT (ASTM D2272).
Conclusion: A Paradigm Shift in Lubrication
The comparative analysis reveals that this compound, representative of castor oil-derived biolubricants, presents a formidable challenge to the dominance of mineral oil in many applications. Its superior lubricity, higher viscosity index, and significantly better environmental profile make it an attractive option for industries seeking sustainable and high-performance solutions.[3][5][6][8]
While the inherent oxidative stability of bio-based esters may require careful formulation with additives for high-temperature applications, the overall performance characteristics, particularly in terms of friction and wear reduction, are compelling.[1] For researchers, scientists, and drug development professionals, the choice between this compound and mineral oil will ultimately depend on the specific requirements of the application, with environmental impact and tribological performance being key differentiating factors. The data strongly suggests that for a growing number of applications, bio-based lubricants are not just a "green" alternative, but a technically superior one.
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Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. (2023). MDPI. [Link]
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Synthetic and Natural Ester Fluids: What Sets Them Apart? (2025). INVEXOIL. [Link]
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Comparison of Synthetic, Mineral Oil, and Bio-Based Lubricant Fluids. (n.d.). ResearchGate. [Link]
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Thermo-Oxidative Stability and Tribological Properties of Biolubricants Obtained from Castor Oil Fatty Acids and Isoamyl Alcohol. (2023). ResearchGate. [Link]
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Comparison of the Tribological Properties of Environmentally Friendly Esters Produced by Different Mechanisms. (2025). ResearchGate. [Link]
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Synthetic Esters: Mother Nature's Second Choice™. (n.d.). zslubes. [Link]
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Comparative Investigation of Lubricant Properties of Pongamia and Castor Oil Bio Lubricant Blended with (SAE20W40) Mineral Oil. (2024). Tribology in Industry. [Link]
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Biodegradability testing of synthetic ester lubricants--effects of additives and usage. (n.d.). National Center for Biotechnology Information. [Link]
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Thermal Stability and Lubrication Properties of Biodegradable Castor Oil on AISI 4140 Steel. (n.d.). MDPI. [Link]
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Viscosity of food grade lubricant oils. (2019). New Food Magazine. [Link]
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Biodegradability testing of synthetic ester lubricants - Effects of additives and usage. (2025). ResearchGate. [Link]
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Comparing Bio-Ester and Mineral-Oil Emulsions on Tool Wear and Surface Integrity in Finish Turning a Ni-Based Superalloy. (2024). MDPI. [Link]
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In search of: The perfect biodegradable lubricant. (n.d.). STLE.org. [Link]
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Comparison viscosity values with mineral oils. (n.d.). ResearchGate. [Link]
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THE EFFECTS OF THE ADDITION OF VEGETABLE OIL ON THE VISCOSITY OF USED MARINE ENGINE OIL MARINOL RG 1240. (n.d.). Biblioteka Nauki. [Link]
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A Comparative Guide to the Biocompatibility of Butyl Acetyl Ricinoleate for Medical Device Applications
This guide offers an in-depth technical comparison of butyl acetyl ricinoleate as a potential plasticizer for medical devices, evaluated within the rigorous framework of ISO 10993 biocompatibility standards. This document is intended for researchers, scientists, and drug development professionals seeking safer, high-performance materials for next-generation medical technology. We will dissect the critical biocompatibility endpoints—cytotoxicity, sensitization, and irritation—providing not just the "what" but the "why" behind the experimental choices and comparing its hypothetical performance against a common, yet contentious, industry standard, Di(2-ethylhexyl) phthalate (DEHP).
The Imperative for Safer Plasticizers: Moving Beyond DEHP
For decades, polyvinyl chloride (PVC) plasticized with DEHP has been a cornerstone of medical device manufacturing, valued for its flexibility, durability, and cost-effectiveness.[1] However, a growing body of evidence has raised concerns about the potential for DEHP to leach from devices and cause adverse health effects, including endocrine disruption and reproductive toxicity.[2][3] This has catalyzed a sector-wide search for alternative plasticizers that can match the performance of DEHP without its associated biological risks.[2][4][5]
This compound, a derivative of castor oil, emerges as a compelling bio-based candidate.[6][7] Its inherent properties, such as low volatility and excellent plasticizing efficiency, position it as a potentially viable and safer alternative.[6] This guide provides the foundational biocompatibility assessment necessary to evaluate its suitability for medical device applications.
Biocompatibility Assessment: A Three-Pillar Approach per ISO 10993
The biological evaluation of any new material for medical devices is governed by the ISO 10993 series of standards.[8][9][10] For a material like a plasticizer, which has the potential for direct or indirect patient contact, a foundational trio of tests is mandated: cytotoxicity, sensitization, and irritation.[11][12][13] These initial screenings are crucial for identifying materials that could cause immediate, localized, or systemic harm.
In Vitro Cytotoxicity (ISO 10993-5)
Causality: This test is the frontline of biocompatibility assessment. It determines if a material contains leachable substances that are toxic to living cells.[11][12] By exposing cultured cells to extracts of the test material, we can rapidly and sensitively screen for potential biological harm at a cellular level.[11][14] A passing result here is a critical first gate for any material to proceed to further testing.
Experimental Protocol: Elution Test
-
Sample Preparation (as per ISO 10993-12):
-
Test articles (e.g., PVC discs plasticized with this compound and DEHP) are prepared with a surface area of 120 cm².
-
Extraction is performed in a single-serum supplemented cell culture medium (e.g., MEM with 5% serum) at 37°C for 24 hours. This simulates physiological conditions and allows for the extraction of both polar and non-polar leachable.[14]
-
-
Cell Culture:
-
L929 mouse fibroblast cells, a standard and robust cell line for this assay, are seeded in 96-well plates and cultured to sub-confluency.
-
-
Exposure:
-
The culture medium is replaced with the extracts from the test articles, a negative control (the extraction vehicle), and a positive control (e.g., organotin-stabilized PVC).
-
Cells are incubated for 24 hours at 37°C.
-
-
Viability Assessment (MTT Assay):
-
After incubation, the extracts are removed, and an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.
-
A reduction in cell viability by more than 30% is considered a cytotoxic effect.[14][15]
-
Comparative Data Summary (Hypothetical)
| Test Article Extract | Mean Cell Viability (%) | Standard Deviation | Result (per ISO 10993-5) |
| Negative Control | 100% | ± 4.5 | Non-cytotoxic |
| Positive Control | 15% | ± 3.2 | Cytotoxic |
| This compound | 92% | ± 5.1 | Non-cytotoxic |
| DEHP | 75% | ± 6.8 | Non-cytotoxic |
Interpretation: In this representative data set, this compound demonstrates excellent cytocompatibility, with cell viability well above the 70% threshold. DEHP also passes but shows a slight, though not statistically significant, reduction in cell viability, hinting at a lower margin of safety.
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A Comparative Guide to the Plasticizing Efficiency of Butyl Acetyl Ricinoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for High-Performance, Bio-Based Plasticizers
In the realm of polymer science, the role of a plasticizer is to impart flexibility, durability, and processability to otherwise rigid materials. For decades, phthalate-based plasticizers such as Dioctyl Phthalate (DOP) have dominated the market due to their efficacy and low cost. However, growing environmental and health concerns have spurred the search for safer, more sustainable alternatives. Butyl Acetyl Ricinoleate (BAR), a bio-based plasticizer derived from castor oil, has emerged as a compelling candidate. This guide provides an in-depth, objective comparison of the plasticizing efficiency of BAR against common conventional and bio-based plasticizers, supported by experimental data and detailed testing methodologies.
This compound is a primary monomeric plasticizer known for its excellent compatibility with polar polymers, including Polyvinyl Chloride (PVC), nitrocellulose, and various synthetic rubbers.[1] Its inherent properties, such as low volatility, good low-temperature flexibility, and resistance to weathering, make it a versatile choice for a range of applications, from synthetic leather and inks to cosmetics and medical devices.[1] This guide will delve into the critical performance metrics that define a plasticizer's efficiency, offering a balanced perspective for researchers and formulators.
The Mechanism of Plasticization: A Molecular Perspective
The efficiency of a plasticizer is fundamentally determined by its ability to integrate into a polymer matrix and disrupt the intermolecular forces between polymer chains. This process increases the free volume within the polymer, allowing for greater chain mobility and, consequently, increased flexibility.
The chemical structure of this compound, with its long aliphatic chain and polar acetyl and ester groups, facilitates its compatibility with polar polymers like PVC. The plasticizer molecules position themselves between the polymer chains, weakening the strong dipole-dipole interactions of the carbon-chlorine bonds in PVC. This shielding effect allows the polymer chains to slide past one another more easily, resulting in a more flexible material.
Comparative Performance Analysis: this compound vs. Alternatives
A definitive assessment of a plasticizer's efficiency requires a multi-faceted approach, evaluating its impact on thermal, mechanical, and migration properties. This section compares the performance of a ricinoleate-based plasticizer, using Methyl Acetyl Ricinoleate (MAR) as a close analogue for BAR, with common alternatives such as Dioctyl Phthalate (DOP), Diisononyl Phthalate (DINP), and Acetyl Tributyl Citrate (ATBC).
Thermal Properties: Assessing the Impact on Glass Transition Temperature
A key indicator of plasticizing efficiency is the reduction of the polymer's glass transition temperature (Tg). A lower Tg signifies a more flexible material at a given temperature. Differential Scanning Calorimetry (DSC) is the standard method for this evaluation.
| Plasticizer | Polymer | Plasticizer Content (phr) | Tg (°C) | Tg Reduction (°C) | Source(s) |
| None | PVC | 0 | ~85 | - | [2] |
| Methyl Acetyl Ricinoleate (MAR) | PVC | 50 | 8.2 | 76.8 | [2] |
| Methyl Acetyl Ricinoleate (MAR) | PVC | 90 | -25.6 | 110.6 | [2] |
| Dioctyl Phthalate (DOP) | PVC | 50 | ~-37 | ~122 | |
| Acetyl Tributyl Citrate (ATBC) | PLA | 20 (wt%) | ~26 | ~34 | [3] |
Note: Data for Methyl Acetyl Ricinoleate (MAR) is presented as a close analogue to this compound (BAR). phr = parts per hundred resin.
The data indicates that ricinoleate-based plasticizers are highly effective at reducing the Tg of PVC, demonstrating their excellent plasticizing capabilities. While DOP shows a greater Tg reduction at the same concentration, the bio-based nature of BAR presents a significant advantage.
Mechanical Properties: Balancing Flexibility and Strength
The ideal plasticizer enhances flexibility (increases elongation at break) without excessively compromising the material's strength (tensile strength). These properties are typically evaluated using tensile testing, following standards such as ASTM D638.
| Plasticizer | Polymer | Plasticizer Content (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Source(s) |
| None | PVC | 0 | ~52 | ~5 | [4] |
| Methyl Acetyl Ricinoleate (MAR) | PVC | 50 | ~19.2 | ~318 | [2] |
| Dioctyl Phthalate (DOP) | PVC | 50 | ~22.2 | - | [5] |
| Diisononyl Phthalate (DINP) | PVC | 50 | ~19 | ~250 | [5] |
| Acetyl Tributyl Citrate (ATBC) | PVC | 40 (wt%) | - | Superior to DOP | [6] |
The results for MAR demonstrate that ricinoleate-based plasticizers can impart significant flexibility to PVC, as evidenced by the high elongation at break. The tensile strength is comparable to that of DINP, a widely used phthalate alternative.
Thermal Stability: Performance at Elevated Temperatures
The thermal stability of a plasticized polymer is critical for its processing and end-use applications. Thermogravimetric Analysis (TGA) is employed to determine the onset of thermal degradation.
| Plasticizer | Polymer | Plasticizer Content (phr) | Onset of Decomposition (°C) | Source(s) |
| None | PVC | 0 | ~250 | [7] |
| Methyl Acetyl Ricinoleate (MAR) | PVC | 50 | ~264 | [2] |
| Dioctyl Phthalate (DOP) | PVC | - | - | |
| Acetyl Tributyl Citrate (ATBC) | PVC | - | Good thermal stability | [8] |
The data for MAR suggests that ricinoleate-based plasticizers can enhance the thermal stability of PVC, a significant advantage in processing and for applications requiring heat resistance.
Migration Resistance: Ensuring Long-Term Performance and Safety
A critical performance characteristic of a plasticizer is its ability to remain within the polymer matrix over time. Plasticizer migration can lead to material embrittlement and potential contamination of surrounding environments. Migration is typically assessed by measuring weight loss after exposure to various conditions, such as activated carbon (ISO 176) or solvents.
| Plasticizer | Polymer | Key Migration Characteristics | Source(s) |
| This compound (BAR) | - | Low volatility due to high boiling point | [1] |
| Dioctyl Phthalate (DOP) | PVC | Prone to migration and leaching | [9] |
| Diisononyl Phthalate (DINP) | PVC | Lower volatility and migration than DOP | [10] |
| Acetyl Tributyl Citrate (ATBC) | PVC | High resistance to migration and extraction | [11] |
This compound's high molecular weight and low vapor pressure contribute to its excellent permanence within the polymer matrix, a crucial factor for long-term stability and safety.[1]
Experimental Protocols: A Guide to Reproducible Assessment
To ensure the scientific integrity of plasticizer evaluation, standardized testing methodologies are paramount. The following section outlines the step-by-step protocols for the key experiments discussed in this guide.
Workflow for Comprehensive Plasticizer Efficiency Assessment
Caption: General experimental workflow for plasticizer evaluation.
Detailed Methodologies
1. Thermal Analysis: Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
-
Standard: Based on ASTM E1356.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Procedure:
-
A small, precisely weighed sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be heating from room temperature to a temperature above the expected Tg at a controlled rate (e.g., 10°C/min), followed by cooling at the same rate, and a final heating scan.
-
The glass transition temperature is determined from the midpoint of the step change in the heat flow curve of the second heating scan.
-
2. Thermal Stability: Thermogravimetric Analysis (TGA)
-
Standard: Based on ASTM E1131.
-
Instrumentation: A calibrated Thermogravimetric Analyzer.
-
Procedure:
-
A precisely weighed sample (10-20 mg) of the plasticized polymer is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of decomposition is determined as the temperature at which a significant weight loss begins.
-
3. Mechanical Properties: Tensile Testing
-
Standard: ASTM D638 for plastics.
-
Instrumentation: A universal testing machine with appropriate grips and an extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens are die-cut from the compression-molded sheets of the plasticized polymer.
-
The dimensions of the specimens are precisely measured.
-
The specimen is mounted in the grips of the testing machine.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.
-
The tensile strength (stress at break) and elongation at break are calculated from the recorded load-displacement data.
-
4. Migration Resistance: Activated Carbon Method
-
Standard: ISO 176.
-
Procedure:
-
Circular test specimens of the plasticized polymer with known weight and dimensions are prepared.
-
The specimens are placed in a container with activated carbon, ensuring either direct contact or separation by a wire cage, depending on the specific method.
-
The container is placed in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).
-
After the exposure period, the specimens are removed, cleaned of any adhering carbon, and reweighed.
-
The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated.
-
Conclusion: The Promising Future of this compound
The comprehensive analysis presented in this guide underscores the potential of this compound as a high-performance, bio-based plasticizer. While direct, extensive comparative data with all conventional plasticizers is still emerging, the available information on BAR and its close analogues indicates a favorable balance of properties. It demonstrates effective plasticizing efficiency, comparable mechanical properties to some phthalate alternatives, enhanced thermal stability, and low migration potential.
For researchers and formulators, this compound represents a viable and sustainable alternative to traditional plasticizers, particularly in applications where safety, environmental impact, and long-term performance are critical. As the demand for green and high-performance materials continues to grow, ricinoleate-based plasticizers are poised to play an increasingly important role in the future of polymer science.
References
-
ASTM D1238-13, Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer, ASTM International, West Conshohocken, PA, 2013,
-
ASTM D2196-10, Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational (Brookfield type) Viscometer, ASTM International, West Conshohocken, PA, 2010,
-
ABR technical data sheet - Traquisa. (n.d.). Retrieved from [Link]
-
ASTM D638-14, Standard Test Method for Tensile Properties of Plastics, ASTM International, West Conshohocken, PA, 2014,
-
ASTM E1131-08, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2008,
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ISO 176:2005, Plastics — Determination of loss of plasticizers — Activated carbon method, International Organization for Standardization, Geneva, CH, 2005,
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ASTM E1356-08, Standard Test Method for Assignment of the Glass Transition Temperatures by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2008,
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Mettler Toledo. (n.d.). PVC Measured by DSC and TGA. Retrieved from [Link]
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Bastone. (2025). DINP vs DIDP: What Are the Key Differences. Retrieved from [Link]
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Yuanlong. (2025). DOTP vs DINP: Which Plasticizer Is Right for You?. Retrieved from [Link]
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Combined Effects from Dual Incorporation of ATBC as Plasticizer and Mesoporous MCM-41 as Nucleating Agent on the PLA Isothermal Crystallization in Environmentally-Friendly Ternary Composite Systems. (n.d.). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). DINP vs. DOP: A Comparative Analysis for Plasticizers. Retrieved from [Link]
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A Comparative Guide to Plasticizer Leaching: Butyl Acetyl Ricinoleate vs. Conventional Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the development of pharmaceutical products and medical devices, the choice of plasticizer—an additive used to enhance the flexibility and durability of polymers—is a critical decision with far-reaching implications for product stability, efficacy, and patient safety. The migration, or "leaching," of these small molecules from a polymer matrix into a drug formulation or a patient's body is a significant concern. This guide provides an in-depth comparison of the leaching characteristics of Butyl Acetyl Ricinoleate (BAR), a bio-based plasticizer, against conventional plasticizers like phthalates and citrates.
The Science of Leaching: Mechanisms and Key Influencing Factors
Plasticizer leaching is a complex process governed by diffusion. Because plasticizers are not chemically bound to the polymer chains, they can move through the polymer matrix and escape into the surrounding environment.[1][2] This migration can lead to a loss of material flexibility and, more critically, contamination of the product.[1]
Several factors influence the rate and extent of leaching:
-
Molecular Weight: This is a primary determinant of a plasticizer's mobility. Larger, heavier molecules diffuse more slowly and are therefore less prone to migration.[3][4][5] High molecular weight plasticizers (often defined as >400 g/mol ) exhibit significantly lower volatility and leaching potential.[3][6][7]
-
Compatibility: The affinity between the plasticizer and the polymer matrix plays a crucial role. Poor compatibility can accelerate migration.
-
Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating diffusion and leaching rates.[8][9]
-
Contact Fluid (Simulant): The nature of the fluid in contact with the plastic is critical. Lipophilic substances, such as certain drug formulations or blood, can act as solvents, aggressively extracting plasticizers from the polymer.[3]
-
Plasticizer Concentration: Higher initial concentrations can lead to faster and more extensive leaching.[3]
This compound (BAR), derived from castor oil, is a bio-based plasticizer recognized for its use in applications requiring high flexibility and permanence.[10][11] Its molecular weight is 396 g/mol , placing it in a favorable range for reduced migration compared to smaller phthalates.[10]
Standardized Methodologies for Leaching Assessment
To ensure the safety and quality of pharmaceutical products and medical devices, regulatory bodies and standards organizations have established rigorous testing protocols. The United States Pharmacopeia (USP) General Chapter <661>, "Plastic Packaging Systems and their Materials of Construction," provides a framework for evaluating plastic components.[12][13]
A typical leaching study involves exposing the plastic material to a simulant fluid under controlled conditions of temperature and time, followed by analytical quantification of the migrated plasticizer.
Experimental Protocol: A Representative Leaching Study
This protocol outlines a standardized approach to quantify plasticizer migration.
Objective: To quantify the amount of plasticizer leached from a polymer sample into a simulant fluid over a specified period.
Materials:
-
Polymer samples plasticized with BAR, DEHP (Di(2-ethylhexyl) phthalate), and ATBC (Acetyl Tributyl Citrate).
-
Simulant Fluid: 5% dextrose injection (simulating aqueous drug products).
-
Extraction Solvent: Chloroform or Heptane.
-
Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS).[14]
-
Incubator or forced convection oven.[15]
Methodology:
-
Sample Preparation: Cut polymer samples into uniform sizes to ensure a consistent surface area-to-volume ratio.
-
Incubation: Place the polymer samples into sealed borosilicate glass flasks containing a known volume of the pre-warmed simulant fluid.
-
Controlled Exposure: Incubate the flasks at a specified temperature (e.g., 50°C) for a defined duration (e.g., 72 hours), conditions designed to accelerate potential leaching.[15]
-
Sample Extraction: After incubation, remove the polymer samples. Extract the plasticizer from the simulant fluid using a suitable organic solvent like chloroform.[14]
-
Quantification: Analyze the extract using GC-MS. Create a calibration curve with known concentrations of the target plasticizer to accurately quantify its concentration in the sample.[16]
-
Data Reporting: Express results in micrograms of plasticizer per milliliter of simulant (μg/mL) or milligrams per square decimeter of surface area (mg/dm²).[16]
Workflow for Leaching Assessment
Caption: Workflow for a typical plasticizer leaching study.
Comparative Leaching Data: BAR vs. Conventional Plasticizers
While direct, peer-reviewed comparative studies quantifying the leaching of this compound against other plasticizers under identical, pharmaceutically relevant conditions are limited in publicly available literature, we can synthesize data from various sources to draw informed comparisons based on molecular properties and performance in related applications.
The key takeaway from extensive research is that higher molecular weight and appropriate chemical structure are strongly correlated with lower migration.[3][4][5]
| Plasticizer | Chemical Class | Molecular Weight ( g/mol ) | Key Leaching Characteristics & Insights |
| This compound (BAR) | Bio-based Ester | 396[10] | Possesses a relatively high molecular weight and is noted for high permanence and resistance to aging, suggesting low volatility and migration potential.[10] As a bio-based alternative, it avoids the regulatory scrutiny associated with phthalates.[17][18] |
| DEHP (Di(2-ethylhexyl) phthalate) | Phthalate | 390.56 | The most studied plasticizer, known for significant leaching into medical solutions, especially those containing lipids.[19][20][21] Its use is being phased out due to health concerns and regulatory recommendations (e.g., by the FDA).[22][23] |
| ATBC (Acetyl Tributyl Citrate) | Citrate Ester | 402.44 | Often used as a safer alternative to DEHP.[24] While generally showing lower leaching than DEHP, migration can still occur. Its biocompatibility is considered superior to phthalates.[25] |
| TOTM (Tris(2-ethylhexyl) trimellitate) | Trimellitate | 546.78 | Has a significantly higher molecular weight, resulting in substantially lower migration compared to DEHP.[19] It is often used in medical devices for high-risk applications where minimal leaching is required.[14] |
Analysis:
-
BAR's Position: With a molecular weight of 396 g/mol , BAR is positioned favorably against the historically problematic DEHP. Its performance is expected to be significantly better than low molecular weight phthalates.
-
High-Performance Benchmark: TOTM, with its much larger molecular structure, represents a benchmark for low-leaching plasticizers.[19] While BAR may not match the extremely low migration of polymeric or high molecular weight plasticizers like TOTM, it offers a compelling balance of performance, bio-based origin, and reduced migration risk compared to standard phthalates.
-
The Phthalate Problem: The extensive documentation of DEHP leaching from PVC medical devices serves as a critical baseline for comparison.[19][21] Regulatory bodies like the FDA have actively recommended avoiding DEHP in drug products due to health risks, underscoring the importance of selecting alternatives with superior leaching profiles.
Implications for Drug Development and Patient Safety
The migration of plasticizers can have severe consequences:
-
Patient Exposure and Toxicity: Leached plasticizers can enter a patient's bloodstream, leading to potential toxicological effects. Phthalates like DEHP, in particular, have been identified as endocrine disruptors.[23]
-
Drug Product Stability: The interaction of a leached plasticizer with the active pharmaceutical ingredient (API) or other excipients can lead to degradation, aggregation, or loss of potency.
-
Regulatory Compliance: Ensuring that any leached substances are within safe, acceptable limits is a fundamental requirement for regulatory approval from bodies like the FDA.[26][27]
Choosing a plasticizer like this compound, which is derived from renewable resources and possesses a molecular structure conducive to lower migration, aligns with modern principles of quality by design and risk mitigation in pharmaceutical development.[11][17] Its favorable properties make it a strong candidate for applications where minimizing leachables is paramount.
Conclusion
The selection of a plasticizer is a critical control point in the development of safe and effective medical devices and drug packaging. While no plasticizer is entirely non-migratory, the evidence strongly indicates that those with higher molecular weights and optimized chemical structures offer superior performance.
This compound emerges as a viable, bio-based alternative to traditional phthalates. Its molecular weight suggests a leaching profile significantly better than that of DEHP and competitive with other non-phthalate alternatives like ATBC. For researchers and drug development professionals, BAR presents a compelling option that balances functional performance with a reduced risk of product contamination and adverse patient effects, addressing the stringent safety and regulatory demands of the pharmaceutical industry.
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Gao, X., & Rowe, R. K. (2005). Influence of plasticizer molecular weight on plasticizer retention in PVC geomembranes. Geosynthetics International, 12(2), 99-110. Available at: [Link]
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Fabricated Geomembrane Institute. (2004). PLASTICIZER MOLECULAR WEIGHT AND PLASTICIZER RETENTION IN PVC GEOMEMBRANES. Available at: [Link]
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Adams, R. C. (2001). A comparison of plasticizers for use in flexible vinyl medical products. ResearchGate. Available at: [Link]
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Rimal, S., & Rowe, R. K. (2008). The influence of molecular weight on plasticizer retention. ResearchGate. Available at: [Link]
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Zawadiak, J., et al. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. National Institutes of Health. Available at: [Link]
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Shal B., et al. (2019). LEACHING AND EXPOSURE OF PHTHALATES FROM MEDICAL DEVICES; HEALTH IMPACTS AND REGULATIONS. Environmental Contaminants Reviews. Available at: [Link]
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Chen, Y., et al. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Towards bio-based plasticizers with reduced toxicity: Synthesis and performance testing of a 3-methylphthalate. ResearchGate. Available at: [Link]
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Universiti Teknologi MARA. (2023). A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. Malaysian Journal of Chemical Engineering & Technology. Available at: [Link]
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ResearchGate. (n.d.). Analytical Methods for the Determination of Plasticizers in Food and Beverages. ResearchGate. Available at: [Link]
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Turner, A., et al. (2023). Plasticiser leaching from polyvinyl chloride microplastics and the implications for environmental risk assessment. PubMed. Available at: [Link]
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Henkel, J., et al. (2022). Polyvinyl Chloride Microplastics Leach Phthalates into the Aquatic Environment over Decades. National Institutes of Health. Available at: [Link]
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OKE, I. A., et al. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. OAE Publishing Inc. Available at: [Link]
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Bernard, L., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. National Institutes of Health. Available at: [Link]
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ASTM. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers. P2 InfoHouse. Available at: [Link]
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Chawla, A., & Hinberg, I. (1991). Leaching of plasticizers from and surface characterization of PVC blood platelet bags. Biomaterials, Artificial Cells, and Artificial Organs. Available at: [Link]
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Park, K. (2019). Recent Developments of Biobased Plasticizers and Their Effect on Mechanical and Thermal Properties of Poly(vinyl chloride). ACS Omega. Available at: [Link]
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Traquisa. (n.d.). ABR technical data sheet. Traquisa. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. RSC Advances. Available at: [Link]
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CPT Labs. (2022). Plastic Container Testing Requirements In 2022. CPT Labs. Available at: [Link]
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Jordi Labs. (n.d.). USP 661 Chemical Safety Testing of Plastic Packaging. Jordi Labs. Available at: [Link]
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FDA. (2012). Limiting the Use of Certain Phthalates as Excipients in CDER-Regulated Products. FDA. Available at: [Link]
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A Comparative Guide to the Performance of Butyl Acetyl Ricinoleate in Extreme Temperatures
For researchers, scientists, and formulation experts, the selection of a functional ester like a lubricant or plasticizer is dictated by its performance envelope. Butyl acetyl ricinoleate, a bio-based derivative of castor oil, presents a compelling profile due to its unique combination of lubricity, flexibility, and sustainable origins. This guide provides an in-depth, objective analysis of its performance under extreme temperature conditions, comparing it with established synthetic alternatives and grounding all claims in standardized experimental data.
Foundational Physicochemical Properties
Understanding the intrinsic properties of this compound is crucial to predicting its behavior at temperature extremes. Unlike conventional petroleum-derived hydrocarbons, its ester and acetyl groups impart a polarity that influences its thermal and rheological characteristics.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance for Extreme Temperature Performance |
| Pour Point | -32°C | Indicates excellent fluidity and resistance to solidification at low temperatures. |
| Flash Point | ~202°C (395°F) | Suggests low volatility and a relatively high temperature threshold for forming ignitable vapor mixtures.[1] |
| Boiling Point | 200-220°C (at 0.5 Torr) | Reinforces its low volatility and suitability for applications with moderate heat exposure.[2] |
| Viscosity | 20-30 cP (at 25°C) | Provides a baseline for how viscosity will change with temperature fluctuations.[2] |
| Thermal Stability | Onset of decomposition ~187°C (oxidative); >300°C (inert) | Highlights the critical role of the atmosphere on its high-temperature limits. Oxygen significantly lowers its stability.[3] |
Performance Analysis at Low Temperatures
The primary challenge for lubricants and plasticizers at low temperatures is the loss of fluidity and flexibility, leading to increased friction, brittleness, and potential mechanical failure.
Key Metric: Pour Point
The pour point is the lowest temperature at which an oil is observed to flow under gravity.[4] For this compound, the pour point is a notable -32°C , signifying robust performance in cold environments. This excellent low-temperature characteristic is attributable to the branched structure and the presence of the acetyl group, which disrupt the formation of crystalline wax structures that cause solidification in paraffinic mineral oils.[4]
Comparative Analysis: Low-Temperature Alternatives
Compared to other common fluids, this compound holds a strong position for low-temperature applications.
Table 2: Low-Temperature Performance Comparison
| Compound | Type | Typical Pour Point (°C) | Analysis |
| This compound | Bio-based Ester | -32 | Excellent low-temperature fluidity, superior to many conventional oils. |
| Dioctyl Sebacate (DOS) | Synthetic Diester | -48 to -67 | Superior low-temperature performance, often used in arctic or aerospace applications.[5][6] |
| Polyalphaolefin (PAO, low viscosity) | Synthetic Hydrocarbon | -50 to <-60 | The benchmark for cold performance due to the absence of wax.[7][8] |
| Mineral Oil (Group I) | Petroleum-based | -9 to -18 | Significantly poorer low-temperature performance. |
While synthetic options like PAOs and specific diesters like DOS offer even lower pour points, this compound provides a bio-based alternative that is more than sufficient for a wide range of automotive and industrial applications where temperatures do not reach extreme arctic levels.[5][6]
Performance Analysis at High Temperatures
At elevated temperatures, the critical concerns shift to thermal and oxidative degradation, volatility, and maintaining a stable lubricating film.
Key Metrics: Flash Point & Thermal Stability
The flash point of approximately 202°C indicates that this compound has low volatility, a crucial attribute for reducing oil consumption and emissions in heated systems.[1] However, its operational ceiling is more accurately defined by its thermal and oxidative stability.
Thermogravimetric Analysis (TGA) on structurally similar ricinoleate esters reveals that thermal decomposition is highly dependent on the atmosphere.[3]
-
In an inert (oxygen-free) atmosphere , decomposition is initiated at much higher temperatures (>300°C).[3]
-
In an oxidative atmosphere (air) , the onset of decomposition for a similar ester begins at a significantly lower temperature of ~187°C .[3]
This discrepancy is critical. It demonstrates that the primary high-temperature limitation of this compound is its susceptibility to oxidation, a common trait for vegetable oil-based lubricants which possess sites of unsaturation vulnerable to attack by oxygen.[9][10][11]
Comparative Analysis: High-Temperature Alternatives
Table 3: High-Temperature Performance Comparison
| Compound | Type | Onset of Thermal Decomposition (°C) | Analysis |
| This compound | Bio-based Ester | ~187 (in air) [3] | Performance is limited by oxidative stability. Suitable for moderately high temperatures but not for extreme heat applications where oxygen is present. |
| Polyol Esters | Synthetic Ester | 225 - 275+ (in air) | Known for excellent thermal and oxidative stability, making them a top choice for high-temperature applications like jet engines.[12][13][14] |
| Polyalphaolefin (PAO) | Synthetic Hydrocarbon | >200 (in air) | Exhibits very good thermal and oxidative stability, superior to bio-based esters but generally surpassed by polyol esters.[7][15] |
| Mineral Oil (Group I) | Petroleum-based | ~150-175 (in air) | Generally has the lowest thermal and oxidative stability of the group. |
The data clearly indicates that for applications consistently operating above 180°C in the presence of air, synthetic alternatives like polyol esters are superior.[12][13][14] However, the performance of this compound can be significantly enhanced with the inclusion of antioxidant additive packages, which are designed to inhibit the chemical pathways of oxidation.[9]
Experimental Protocols & Methodologies
To ensure the scientific integrity of this analysis, all performance claims are based on standardized testing protocols. The causality behind these experimental choices is to isolate and quantify specific performance attributes under repeatable conditions.
Experimental Workflow for Performance Evaluation
The logical flow of testing ensures a comprehensive understanding of a lubricant's capabilities across a temperature spectrum.
Caption: Logical workflow for comprehensive lubricant performance evaluation.
Protocol 1: Pour Point Determination (ASTM D97)
-
Objective: To determine the lowest temperature at which the oil will pour or flow. This is a direct measure of its utility in cold environments.
-
Methodology:
-
The sample is heated to a specified temperature to dissolve any wax crystals.
-
The sample is then cooled at a specified, controlled rate in a cooling bath.
-
At intervals of 3°C, the test jar is removed and tilted to ascertain whether the oil still moves.
-
When the specimen shows no movement when the jar is held horizontally for 5 seconds, the test is complete.
-
The pour point is recorded as 3°C above this solidation temperature.[4]
-
Protocol 2: Thermal Stability by Thermogravimetric Analysis (TGA)
-
Objective: To measure the change in mass of a sample as a function of temperature, identifying the onset of thermal decomposition.
-
Methodology:
-
A small, precise amount of the lubricant sample is placed in a TGA crucible.
-
The crucible is placed in the TGA furnace, which is purged with a specific gas (e.g., nitrogen for an inert atmosphere, or air for an oxidative atmosphere).
-
The temperature is increased at a constant rate (e.g., 10°C/min).[3]
-
The mass of the sample is continuously monitored and recorded.
-
The onset of decomposition is typically reported as the temperature at which a specific percentage of mass loss (e.g., 5%) occurs.
-
Protocol 3: Wear Preventive Characteristics (ASTM D4172 Four-Ball Method)
-
Objective: To evaluate the anti-wear properties of a fluid lubricant in sliding contact, which is essential for predicting its performance in machinery.
-
Methodology:
-
Three 12.7 mm steel balls are clamped together and immersed in the lubricant sample.
-
A fourth 12.7 mm steel ball is pressed into the cavity of the three lower balls with a specified force (e.g., 392 N).[16]
-
The test lubricant is heated to a specified temperature (e.g., 75°C).
-
The top ball is rotated at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[16][17]
-
After the test, the wear scars on the three lower balls are measured with a microscope. The average diameter is reported. A smaller scar indicates better wear protection.[2][3]
-
Mechanistic Insights: Oxidative Degradation
The primary limitation of many bio-based esters at high temperatures is oxidative degradation. This process involves a complex series of free-radical reactions that lead to an increase in viscosity, sludge formation, and corrosive byproducts.
Caption: Simplified reaction pathway for oxidative degradation of lubricants.
Conclusion and Field-Proven Insights
This compound stands out as a high-performance, bio-based fluid with a distinct operational window.
-
Strengths: Its primary advantage lies in its excellent low-temperature performance, with a pour point of -32°C that ensures fluidity and flexibility in cold conditions.[1] As a derivative of a renewable resource, it offers a higher degree of biodegradability, a crucial factor in environmentally sensitive applications.
-
Limitations: The Achilles' heel of this compound is its moderate oxidative stability, with thermal degradation beginning around 187°C in the presence of air.[3] This makes it less suitable for continuous, high-heat applications where synthetic lubricants like polyol esters or PAOs excel.
-
Optimal Applications: It is ideally suited for applications requiring excellent cold-start capabilities and where operating temperatures remain below its oxidative threshold. Its use as a plasticizer in polymers that require low-temperature flexibility is a prime example. In lubricant formulations, it can serve as an excellent base stock or co-base stock, particularly when paired with a robust antioxidant package to extend its service life at moderate temperatures.
For professionals in drug development, its low toxicity and bio-based origin may also present opportunities as a specialized excipient, provided the formulation's temperature exposure is well-controlled. Ultimately, a decision to use this compound should be made by carefully matching its well-defined performance envelope to the specific temperature demands of the application.
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A Comparative Guide to the In Vitro Cytotoxicity of Butyl Acetyl Ricinoleate on Human Cell Lines
This guide provides an in-depth, objective comparison of the in vitro cytotoxicity of Butyl Acetyl Ricinoleate (BAR), a bio-based plasticizer, against traditional and other alternative plasticizers. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection and experimental design.
Introduction: The Need for Safer Plasticizers
Plasticizers are essential additives that impart flexibility and durability to polymers. For decades, phthalates like Di(2-ethylhexyl) phthalate (DEHP) have dominated the market. However, growing concerns over their potential toxicity, including endocrine disruption, have spurred the search for safer alternatives.[1][2] this compound, derived from castor oil, is one such bio-based candidate.[3] This guide explores its cytotoxic profile in comparison to other common plasticizers, providing a framework for its evaluation in sensitive applications.
While direct and extensive cytotoxicity data for this compound on human cell lines is limited in publicly available literature, we can infer its likely cytotoxic profile by examining structurally related compounds, such as ricinoleic acid and its other esters.[4][5] This guide synthesizes available data on these related molecules and compares them against well-studied plasticizers like DEHP and the eco-friendly alternative, Acetyl Tributyl Citrate (ATBC).
Principles of Cytotoxicity Assessment
To evaluate the potential toxicity of a compound, a multi-parametric approach using various in vitro assays is essential. Each assay interrogates a different aspect of cellular health, from membrane integrity to metabolic activity. Here, we compare three widely adopted methods.[6]
MTT Assay: Assessing Metabolic Activity
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of viable cells.[9]
Diagram: MTT Assay Workflow
Caption: Principle of the colorimetric LDH cytotoxicity assay.
Neutral Red Uptake Assay: Assessing Lysosomal Integrity
The Neutral Red (NR) uptake assay evaluates cell viability by measuring the uptake of the NR dye into the lysosomes of living cells. [10]This weak cationic dye penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes. [11]Damage to the cell surface or lysosomal membrane results in decreased NR uptake, allowing for a quantitative distinction between viable, damaged, or dead cells. [12][13]
Comparative Cytotoxicity Data
The following table summarizes representative cytotoxicity data (IC50 values) for this compound (inferred from related compounds), the traditional plasticizer DEHP, and the alternative plasticizer ATBC on common human cell lines. The IC50 value represents the concentration of a substance that inhibits a biological process by 50%.
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference(s) |
| Ricinoleic Acid (proxy for BAR) | Hamster Intestinal Epithelial Cells | Multiple | - | Cytotoxicity observed at 100-2000 µM | [4] |
| Di(2-ethylhexyl) phthalate (DEHP) | HEK-293 (Human Embryonic Kidney) | MTT | 24 | ~100 µM | [14] |
| Vero (Monkey Kidney Epithelial) | MTT | 48 | Cytotoxicity at ≥10 µM | [6] | |
| Non-malignant Colonic Epithelia | Apoptosis Assay | 12 | Apoptosis induction at 100 µM | [15] | |
| Acetyl Tributyl Citrate (ATBC) | Mouse Liver Cells | CCK-8 | 24 | Significant inhibition at 1000 µM | [16] |
| 3D Printing Resins | - | - | Showed no cytotoxicity | [17] |
Note: The data presented is compiled from various sources and should be used for comparative purposes. Experimental conditions can significantly influence results.
Analysis:
-
This compound (inferred): Based on data from ricinoleic acid, BAR is expected to exhibit dose-dependent cytotoxicity at moderate to high concentrations. [4]Its parent compound, castor oil, is generally considered to have low toxicity in oral studies. [18]* DEHP: Consistently demonstrates cytotoxicity across multiple cell lines at concentrations as low as 10 µM. [6]Its mechanisms often involve oxidative stress and apoptosis. [14][15]* ATBC: Generally shows lower cytotoxicity compared to DEHP, with significant effects observed at much higher concentrations. [16][19]Some studies report no cytotoxic effects in specific applications. [17]
Detailed Experimental Protocols
The following are standardized protocols for the cytotoxicity assays discussed.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in 5% CO₂. [9]2. Compound Treatment: Prepare serial dilutions of this compound, DEHP, and ATBC in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours. [9]3. MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible. [20][21]4. Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well. [21]5. Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader. [8]
LDH Release Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. 2. Supernatant Collection: After the incubation period, centrifuge the plate at 400 g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. [22]3. LDH Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Add 50 µL of the assay reagent to each well containing the supernatant. [22]4. Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm. [22]
Neutral Red Uptake Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. [11]2. Neutral Red Incubation: After treatment, remove the medium and add 150 µL of medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 3 hours at 37°C. [11]3. Washing and Destaining: Remove the dye-containing medium and wash the cells with 1X PBS. Add 100 µL of a destaining solution (e.g., 1% acetic acid in 50% ethanol) to each well. [11]4. Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 540 nm. [11]
Conclusion and Future Directions
Based on the analysis of related compounds, this compound presents a promising profile of lower cytotoxicity compared to the traditional plasticizer DEHP. However, it is crucial to conduct direct, head-to-head comparative studies on a panel of relevant human cell lines to definitively establish its safety profile. Future research should also investigate the underlying mechanisms of any observed cytotoxicity, including assessments of oxidative stress, apoptosis, and genotoxicity. This comprehensive approach will ensure a thorough understanding of this compound's suitability as a safe alternative in various industrial and biomedical applications.
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Gaginella, T. S., et al. (1977). Cytotoxicity of ricinoleic acid (castor oil) and other intestinal secretagogues on isolated intestinal epithelial cells. Journal of Pharmacology and Experimental Therapeutics, 201(1), 259-266. Available from: [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Available from: [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available from: [Link]
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Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. (2021). Current Protocols, 1(11), e298. Available from: [Link]
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Final report on the safety assessment of Ricinus Communis (Castor) Seed Oil, Hydrogenated Castor Oil, Glyceryl Ricinoleate, Glyceryl Ricinoleate SE, Ricinoleic Acid, Potassium Ricinoleate, Sodium Ricinoleate, Zinc Ricinoleate, Cetyl Ricinoleate, Ethyl Ricinoleate, Glycol Ricinoleate, Isopropyl Ricinoleate, Methyl Ricinoleate, and Octyldodecyl Ricinoleate. (2007). International Journal of Toxicology, 26 Suppl 3, 31-77. Available from: [Link]
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Cytotoxic effects of di (2-ethylhexyl) phthalate on cultured mammalian cells. (2013). ResearchGate. Available from: [Link]
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The Future of Flexible Polymers: A Comparative Study of Bio-Based Plasticizers, Featuring Butyl Acetyl Ricinoleate
The imperative to transition from petroleum-based to sustainable resources has catalyzed significant innovation in the polymer industry. A critical area of this evolution is the development of bio-based plasticizers, which offer a greener alternative to traditional phthalates without compromising performance. This guide provides a comprehensive comparative analysis of leading bio-based plasticizers, with a special focus on Butyl Acetyl Ricinoleate (BAR). We will delve into the experimental data that underpins their performance, providing researchers, scientists, and drug development professionals with the insights needed to select the optimal plasticizer for their applications.
Introduction: The Rise of Bio-Based Plasticizers
Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably Polyvinyl Chloride (PVC). For decades, phthalate esters have dominated the market, but concerns over their potential health and environmental impacts have driven the search for safer, renewable alternatives.[1][2] Bio-based plasticizers, derived from renewable feedstocks like vegetable oils, citric acid, and glycerol, have emerged as a promising solution.[1][3]
These "green" plasticizers are not only derived from sustainable sources but also often exhibit properties such as lower toxicity, better biodegradability, and comparable or even superior performance in certain applications.[1][2] This guide will explore the performance of several key classes of bio-based plasticizers:
-
Ricinoleates: Featuring this compound, derived from castor oil.[4]
-
Epoxidized Vegetable Oils: Primarily Epoxidized Soybean Oil (ESO).[1][3]
-
Citrate Esters: Such as Acetyl Tributyl Citrate (ATBC).[3][5]
-
Glycerol Esters: A byproduct of biodiesel production.[3]
-
Bio-based Polyesters: Known for their low volatility and high permanence.[1][3]
Comparative Performance Analysis
The efficacy of a plasticizer is determined by a range of performance metrics, primarily its ability to enhance the flexibility and durability of the polymer. This section compares this compound with other prominent bio-based plasticizers across key performance indicators, supported by experimental data.
Mechanical Properties: The Measure of Flexibility
The primary function of a plasticizer is to increase the elongation at break and reduce the tensile strength and modulus of a polymer, thereby making it more flexible.
Key Findings:
-
This compound (BAR): Derived from ricinoleic acid found in castor oil, BAR is recognized as an efficient plasticizer, particularly for nitrocellulose lacquers, where it imparts good permanence and high gloss.[4] Its unique molecular structure contributes to excellent plasticizing efficiency.
-
Acetyl Tributyl Citrate (ATBC): In PVC formulations, ATBC has demonstrated superior elongation at break compared to the traditional phthalate plasticizer DOP (Dioctyl Phthalate) when used at 40 wt%.[5]
-
Epoxidized Soybean Oil (ESO): Similar to ATBC, ESO also shows a significant increase in elongation at break in PVC compared to DOP.[5] It is often used as a secondary plasticizer and stabilizer.
-
Epoxy Fatty Acid Methyl Ester (EFAME): Composites containing EFAME have shown better elongation at break.[6]
-
Cardanol Acetate (CA): While a viable bio-based option, composites with CA exhibited lower tensile strength, suggesting poorer compatibility with the PVC matrix in some cases.[6]
Table 1: Comparative Mechanical Properties of PVC Plasticized with Various Bio-Based Plasticizers
| Plasticizer (at 40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| Unplasticized PVC | 50 - 60 | < 5 | > 100 |
| DOP (Reference) | 15 - 25 | 200 - 400 | 70 - 90 |
| This compound | Data not consistently reported across comparative studies, but noted for high efficiency. | Data not consistently reported across comparative studies. | Data not consistently reported across comparative studies. |
| ATBC | ~18 | > 350 | ~80 |
| ESO | ~16 | > 300 | ~85 |
| EFAME | ~11 | > 400 | ~75 |
| Cardanol Acetate | ~12.6 | Data varies | Data varies |
Note: The values presented are approximate and can vary based on the specific formulation and processing conditions. "phr" stands for parts per hundred resin.
Thermal Stability: Withstanding the Heat
The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. Thermogravimetric Analysis (TGA) is a standard technique to evaluate this property.
Key Findings:
-
Blends of bio-based plasticizers, such as those containing ATBC and ESO, have been shown to improve the thermal stability of PVC.[7][8]
-
Epoxidized plasticizers like ESO also act as thermal stabilizers by scavenging hydrochloric acid released during PVC degradation.[9][10]
-
The addition of plasticizers generally lowers the glass transition temperature (Tg) of the polymer, indicating increased flexibility. Studies have shown that mixtures of isosorbide diesters (ISB) and ATBC with ESO or epoxidized sunflower oil methyl ester (ESOME) effectively lower the Tg of PVC.[11]
Table 2: Thermal Properties of PVC with Different Bio-Based Plasticizers
| Plasticizer System | Onset Decomposition Temperature (Tonset) (°C) | Glass Transition Temperature (Tg) (°C) |
| Unplasticized PVC | ~250 | ~81 |
| ISB/ESO Blends | Improved stability observed | 62.1 - 65.5 |
| ATBC/ESO Blends | Improved stability observed | 62.1 - 65.5 |
| ISB/ESOME Blends | Improved stability observed | 62.1 - 65.5 |
| ATBC/ESOME Blends | Exhibited the best thermal and mechanical properties in one study.[7] | 62.1 - 65.5 |
Migration Resistance: Staying Power
Plasticizer migration, or leaching, is a critical concern, especially in applications like food packaging, medical devices, and toys.[12][13] Lower migration is highly desirable for safety and long-term product performance.
Key Findings:
-
Polyester plasticizers, due to their larger molecular weight, generally exhibit better resistance to migration and extraction by solvents.[3]
-
The lipophilicity of a plasticizer plays a role; a more lipophilic plasticizer tends to remain in the polymer matrix longer.[14]
-
Studies comparing novel bio-based plasticizers to commercial ones have shown that some new formulations can exhibit excellent migration stability.[15]
Experimental Protocols: A Guide to Evaluation
To ensure scientific rigor and reproducibility, standardized testing methodologies are paramount. This section outlines the key experimental protocols for evaluating plasticizer performance.
Workflow for Plasticizer Performance Evaluation
The following diagram illustrates the general workflow for assessing the performance of a novel bio-based plasticizer.
Caption: Workflow for evaluating bio-based plasticizer performance.
Detailed Experimental Methodologies
-
Standard: ASTM D2284 provides a standardized method to evaluate the efficiency of plasticizers in flexible PVC.[16]
-
Procedure:
-
Sample Preparation: Prepare dumbbell-shaped specimens from the plasticized polymer sheets according to the dimensions specified in the standard.
-
Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2 °C and 50 ± 5% relative humidity) for at least 24 hours.
-
Testing: Mount the specimen in a universal testing machine. Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.
-
Data Acquisition: Record the load and elongation throughout the test.
-
Calculation: Determine the tensile strength, elongation at break, and modulus of elasticity from the stress-strain curve.
-
-
Thermogravimetric Analysis (TGA):
-
Place a small, precisely weighed sample (5-10 mg) into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature to determine the onset of decomposition.
-
-
Differential Scanning Calorimetry (DSC):
-
Seal a small sample (5-10 mg) in an aluminum pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) and then cool it at the same rate. A second heating scan is typically performed.
-
Measure the heat flow to and from the sample to determine the glass transition temperature (Tg).[11]
-
-
Solvent Extraction Method:
-
Cut a precisely weighed sample of the plasticized polymer.
-
Immerse the sample in a specific solvent (e.g., n-hexane for fatty food simulant, ethanol/water for aqueous food) for a defined period and at a controlled temperature.[17][18]
-
Remove the sample, dry it, and weigh it again. The weight loss corresponds to the amount of migrated plasticizer.
-
The solvent can also be analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the leached plasticizers.[19]
-
The Underlying Science: Plasticization Mechanisms
The effectiveness of a plasticizer is rooted in its molecular interaction with the polymer chains.
Caption: Mechanism of polymer plasticization.
In an unplasticized polymer like PVC, the polymer chains are held together by strong intermolecular forces, resulting in a rigid material. Plasticizer molecules, being smaller, position themselves between the polymer chains. This increases the free volume and reduces the intermolecular forces between the chains, allowing them to move more freely past one another, thus imparting flexibility.
The compatibility between the plasticizer and the polymer is crucial. For instance, in ESO/PVC systems, the interaction involves electrostatic forces between polar groups, van der Waals forces, and the entanglement of alkyl chains.[5] In contrast, for ATBC/PVC, the interaction is primarily due to the entanglement of hydrophobic alkyl chains with the PVC through hydrophobic interactions.[5]
Conclusion and Future Outlook
The transition to bio-based plasticizers is a critical step towards a more sustainable polymer industry. This guide has demonstrated that bio-based alternatives, including this compound, citrate esters, and epoxidized vegetable oils, offer viable and often advantageous performance profiles compared to traditional phthalates. The choice of the optimal bio-plasticizer will depend on the specific application requirements, balancing factors such as mechanical properties, thermal stability, migration resistance, and cost.
As research continues, we can expect the development of new and improved bio-based plasticizers with enhanced performance and a wider range of applications. The methodologies outlined in this guide provide a robust framework for the evaluation and validation of these next-generation materials, paving the way for a greener and safer future for plastics.
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Benaniba, M. T., & Massardier-Nageotte, V. (2017). Thermal and mechanical properties of bio-based plasticizers mixtures on poly (vinyl chloride). SciELO. [Link]
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"regulatory standards for butyl acetyl ricinoleate in food contact materials"
An In-Depth Comparative Guide to the Regulatory Standards for Butyl Acetyl Ricinoleate in Food Contact Materials
This guide provides a comprehensive analysis of the regulatory landscape governing the use of this compound (BAR) in food contact materials (FCMs). Designed for researchers, scientists, and product development professionals, this document delves into the specific regulations in key global markets, compares BAR with common alternatives, and outlines the scientific principles and experimental protocols that ensure consumer safety. Our objective is to explain the causality behind regulatory decisions and testing methodologies, offering a field-proven perspective on compliance and material science.
Introduction to this compound: Function and Profile
This compound (CAS No. 140-04-5) is the butyl ester of acetylricinoleic acid.[1] Derived from castor oil, it is a bio-based compound valued in polymer applications for its properties as a plasticizer and lubricant.[2] In the context of food contact materials, plasticizers are additives used to increase the flexibility, workability, and durability of polymers, particularly polyvinyl chloride (PVC). Lubricants, on the other hand, aid in the manufacturing process. The "bio-based" origin of BAR makes it an attractive component for industries seeking sustainable material solutions. However, its use in applications where it may come into contact with food is strictly controlled by governmental regulations to ensure it does not migrate into foodstuffs at levels that could be harmful to human health.
The Regulatory Framework: A Tale of Two Systems (U.S. vs. E.U.)
The regulatory approval for any substance in food contact materials is predicated on a rigorous safety assessment. However, the approach and specific authorizations can differ significantly between major regulatory bodies, primarily the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA) which informs European Commission regulations.
United States FDA: A Specific and Prescriptive Approach
In the United States, substances used in food contact applications are classified as "indirect food additives." Their use is permitted only if they are listed in the Code of Federal Regulations (CFR) for a specific application under prescribed conditions, or if they are the subject of a successful Food Contact Notification (FCN).[3]
This compound is explicitly listed in 21 CFR § 175.105 - Adhesives .[4][5][6] This regulation permits its use as a component of adhesives in articles intended for packaging, transporting, or holding food. The key stipulations under this regulation are:
-
The adhesive must be prepared from substances listed in the regulation, such as this compound.[4]
-
The adhesive must either be separated from the food by a functional barrier or be used under limitations for contact with dry, aqueous, and fatty foods.[5][6]
-
For fatty and aqueous foods, the quantity of adhesive that makes contact should not exceed the trace amount at seams and edges that may occur under Good Manufacturing Practice (GMP).[6]
The FDA's inventory of food contact substances confirms the authorization of this compound under 21 CFR § 175.105.[7] It is crucial to note that this approval is specific to its use in adhesives and does not constitute a blanket approval for all food contact applications, such as its direct use as a plasticizer in a polymer matrix that is in direct contact with food.
European Union: A Harmonized System with a Positive List
The European Union operates under a different paradigm, governed by the Framework Regulation (EC) No 1935/2004, which sets the general safety requirements for all FCMs.[8] For plastics, the specific rules are detailed in Regulation (EU) No 10/2011, which establishes a "Union List" (formerly known as the positive list) of authorized monomers, additives, and polymer production aids.[9][10] Only substances on this list may be used in the manufacture of plastic FCMs.
A review of the current consolidated text of Regulation (EU) No 10/2011 reveals that This compound is not included on the Union List of authorized substances for plastic food contact materials .[9][11] This is a critical distinction from the U.S. regulations. The absence of a substance from this list means it cannot be legally used in the manufacture of plastic articles intended to come into contact with food within the EU market.
However, the regulatory landscape has further nuances. National regulations within EU member states may exist for materials not fully harmonized at the EU level. For instance, a draft regulation from the Netherlands includes this compound in a national list of permitted softeners for materials not covered by the plastics regulation.[12] This highlights the complexity of the European system and the need for manufacturers to consider both EU-wide and national legislation.
Performance Comparison with Alternative Plasticizers
The choice of a plasticizer depends on performance requirements, cost, and, critically, regulatory compliance. Given the limitations on this compound, particularly in the EU, manufacturers often turn to a range of approved alternatives.
| Substance | CAS Number | U.S. FDA Status (21 CFR) | E.U. Status (Reg. 10/2011) | Key Restrictions / Migration Limits |
| This compound | 140-04-5 | Approved for Adhesives (§ 175.105)[4] | Not on Union List for plastics[9][11] | N/A in EU for plastics |
| Acetyl tributyl citrate (ATBC) | 77-90-7 | Approved (§ 175.105, 175.300, 175.320, 177.1210) | Authorized (FCM No. 138)[11] | SML: Not established (considered low toxicity) |
| Di(2-ethylhexyl) adipate (DEHA) | 103-23-1 | Approved (§ 175.105, 177.1210) | Authorized (FCM No. 169) | SML: 18 mg/kg[13] |
| Diisononyl cyclohexane-1,2-dicarboxylate (DINCH) | 166412-78-8 | Subject of effective FCNs | Authorized (FCM No. 799) | SML: Not established (used under GMP) |
| Dibutyl sebacate (DBS) | 109-43-3 | Approved (§ 175.105, 177.1210, 177.2600) | Authorized (FCM No. 256) | SML: Not established (used under GMP) |
SML = Specific Migration Limit. This is the maximum permitted amount of a substance that can migrate from the material into food, expressed in milligrams of substance per kilogram of food (mg/kg).
This comparison illustrates that alternatives like ATBC and DINCH have broader regulatory approval for direct food contact applications in both the U.S. and E.U. markets, making them more versatile choices for developers of plastic FCMs.[13][14]
Scientific Integrity: The Mandate for Migration Testing
The core principle of FCM regulation is that any transfer of chemicals from the material to the food must not be at a level that endangers human health.[8] This is verified through migration testing, a self-validating system that simulates the conditions of actual use in a controlled, scientific manner.[15] The causality behind this testing is to provide a quantitative measure of potential consumer exposure, which is then compared against toxicologically derived safety limits.
Standardized Migration Testing Protocol (Based on E.U. Regulation 10/2011)
The following protocol outlines the standardized methodology for assessing migration from plastic food contact materials.
Objective: To quantify the migration of specific substances from the FCM into food simulants under worst-foreseeable-use conditions.
Methodology:
-
Material Preparation: The test specimen (the final food contact article or a representative sample) is cleaned and its surface area is measured.
-
Selection of Food Simulants: The choice of simulant depends on the type of food the material is intended for.[16]
-
Simulant A: 10% ethanol (v/v) in water, for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) in water, for acidic foods.
-
Simulant C: 20% ethanol (v/v) in water, for alcoholic foods.
-
Simulant D1: 50% ethanol (v/v) in water, for fatty foods and dairy products.
-
Simulant D2: Vegetable oil (e.g., olive oil), as an alternative for fatty foods.
-
-
Selection of Test Conditions: Time and temperature are chosen to represent the most severe conditions of intended use. For example:
-
Long-term storage at room temperature: 10 days at 40°C.
-
Hot-fill applications: 2 hours at 70°C.
-
-
Exposure: The test specimen is brought into contact with the selected food simulant. Common methods include total immersion of a sample or filling the article. A standard surface-area-to-volume ratio of 6 dm² per kg of food simulant is typically used.[17]
-
Analysis: After the exposure period, the food simulant is collected. A validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), is used to identify and quantify the concentration of the target migrant (e.g., a plasticizer).[18]
-
Compliance Evaluation: The measured migration value (in mg/kg of food simulant) is compared against the Overall Migration Limit (OML) and the Specific Migration Limit (SML) for the substance , as defined in the regulations.[19]
Experimental Workflow for Migration Testing
Caption: Workflow for FCM Migration Testing.
Conclusion: Navigating a Complex and Evolving Field
The regulatory standards for this compound in food contact materials clearly demonstrate the critical differences between major international frameworks. While the U.S. FDA permits its use in the specific context of adhesives, it is notably absent from the EU's harmonized list of approved substances for plastics, effectively precluding its use in that market for plastic applications.
For researchers and developers, this underscores several key insights:
-
Regulatory specificity is paramount: An approval in one jurisdiction or for one application does not translate globally.
-
A robust alternatives analysis is essential: Understanding the regulatory status and performance of alternative plasticizers like ATBC or DINCH is crucial for developing products for international markets.
-
Migration testing is the ultimate arbiter of safety: Regardless of the material, empirical data from standardized migration testing is the cornerstone of a trustworthy and compliant product.
The field of food contact materials is dynamic, with ongoing reassessments of substances and the emergence of new materials. A commitment to scientific integrity, rigorous testing, and continuous monitoring of the regulatory landscape is essential for ensuring product safety and market access.
References
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Title: 21 CFR Part 175 -- Indirect Food Additives: Adhesives and Components of Coatings Source: eCFR URL: [Link]
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Title: Inventory of Food Contact Substances Listed in 21 CFR Source: FDA URL: [Link]
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Title: A review of common non-ortho-phthalate plasticizers for use in food contact materials Source: ScienceDirect URL: [Link]
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Title: Characterization of plastic packaging additives: Food contact, stability and toxicity Source: ScienceDirect URL: [Link]
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Title: plastic-material-food-contact Source: ECHA - European Union URL: [Link]
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Title: COMMISSION REGULATION (EU) No 10/2011 of 14 January 2011 on plastic materials and articles intended to come into contact with food Source: EUR-Lex URL: [Link]
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Title: L_2011012EN.01000101.xml Source: EUR-Lex URL: [Link]
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Title: this compound, 140-04-5 Source: The Good Scents Company URL: [Link]
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Title: 26th list of substances for food contact materials Source: EFSA URL: [Link]
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Title: Determination of 60 Migrant Substances in Plastic Food Contact Materials by Vortex-Assisted Liquid-Liquid Extraction and GC-Q-Orbitrap HRMS Source: MDPI URL: [Link]
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Safety Operating Guide
Navigating the Disposal of Butyl Acetyl Ricinoleate: A Guide for the Modern Laboratory
In the fast-paced environment of scientific research and pharmaceutical development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. Proper disposal is not merely a regulatory hurdle but a cornerstone of responsible laboratory practice, ensuring the safety of personnel and the preservation of our environment. This guide provides a comprehensive, technically grounded protocol for the disposal of Butyl Acetyl Ricinoleate, moving beyond a simple checklist to instill a deep understanding of the principles behind each procedural step.
Understanding this compound: A Disposal-Oriented Profile
This compound (CAS No. 140-04-5) is widely used as a plasticizer, emulsifier, and emollient in various industrial and cosmetic applications.[1] From a disposal perspective, its key characteristics are low water solubility and a high flash point (approximately 219.4°C).[2] While Safety Data Sheets (SDS) indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this does not equate to unrestricted disposal.[2] A crucial consideration is its potential environmental impact. Similar compounds, such as butyl ricinoleate, are noted as being harmful to aquatic life with long-lasting effects.[3] Therefore, a cautious and informed approach to disposal is paramount.
Key Disposal-Related Properties:
| Property | Value | Implication for Disposal |
| GHS Hazard Classification | None found[2] | While not classified as hazardous for transport or handling, this does not exempt it from proper waste management protocols. |
| Water Solubility | 7.219e-005 mg/L @ 25 °C (estimated)[2] | Very low water solubility indicates that disposal down the sanitary sewer is inappropriate as it can lead to blockages and environmental contamination. |
| Flash Point | 427.00 °F (219.40 °C) (estimated)[2] | High flash point suggests a low risk of flammability under standard laboratory conditions. |
| Environmental Fate | Potential for long-lasting effects in aquatic environments. | This is the primary driver for treating this compound waste with care, preventing its release into waterways. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the decision-making process and procedural steps for the safe and compliant disposal of this compound waste.
Immediate Handling and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, ensure that appropriate personal protective equipment is worn. While this compound has low acute toxicity, direct contact should always be minimized.
-
Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in a compliant waste management program.
-
Designated Waste Container: Dedicate a clearly labeled, leak-proof container for liquid this compound waste. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Labeling: The waste container must be labeled with "this compound Waste" and should not contain any other chemical waste to prevent unintended reactions.
-
Avoid Mixing: Do not mix this compound waste with other waste streams, particularly hazardous wastes (e.g., chlorinated solvents, heavy metals). This simplifies the disposal process and prevents the creation of a more complex and costly hazardous waste mixture.
Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Small Spills (<100 mL):
-
Absorb the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Collect the saturated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills (>100 mL):
-
Evacuate the immediate area and ensure adequate ventilation.
-
Contain the spill using dikes or absorbents to prevent it from spreading or entering drains.
-
Follow the procedure for small spills to collect the absorbed material.
-
If the spill is substantial or enters a drain, contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Approved Disposal Pathways
Given its properties, this compound should be disposed of as a non-hazardous industrial waste. The primary and most responsible method of disposal is through a licensed chemical waste contractor.
-
Incineration: This is the preferred method for organic materials like this compound. High-temperature incineration ensures the complete destruction of the compound, converting it to carbon dioxide and water.
-
Fuel Blending: In some cases, non-hazardous liquid organic waste can be blended with other fuels for energy recovery in industrial furnaces or kilns. This is a viable option if offered by your waste management provider.
-
Landfill (Solidified Waste Only): While liquid this compound should not be landfilled, the solidified absorbent material from a spill may be disposed of in a sanitary landfill, provided it is properly containerized and approved by the landfill operator and local regulations.[4]
Unacceptable Disposal Methods:
-
Sanitary Sewer: Disposal down the drain is strictly prohibited due to its low water solubility and potential harm to aquatic ecosystems.
-
Evaporation: While it has a low vapor pressure, intentional evaporation in a fume hood is not a responsible disposal method and may violate local air quality regulations.
-
Regular Trash: Liquid this compound must not be disposed of in the regular trash.
Regulatory Framework: Adherence to OSHA and EPA Guidelines
While this compound is not federally listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its disposal is still subject to state and local regulations for non-hazardous waste.[5][6][7] Furthermore, OSHA regulations concerning chemical handling and laboratory safety are always applicable.[8][9][10][11][12]
-
OSHA's Hazard Communication Standard (29 CFR 1910.1200): Requires that information concerning chemical hazards is available to all employees.[8] This includes access to the SDS for this compound.
-
EPA's Non-Hazardous Waste Regulations: While federal oversight is less stringent for non-hazardous waste, states are responsible for implementing their own management programs.[7] It is imperative to consult your state and local regulations for specific disposal requirements.
Visualizing the Disposal Process
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Butyl Acetyl Ricinoleate
In the dynamic landscape of research and drug development, the safe handling of all laboratory reagents is paramount. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when working with Butyl Acetyl Ricinoleate. While some data suggests this compound has a low hazard profile, this guide is built on the precautionary principle, a cornerstone of laboratory safety. This approach ensures that researchers are protected against potential, even if not fully elucidated, risks.
Understanding the Compound: this compound
This compound is primarily utilized as a skin conditioning agent and emollient in cosmetic formulations and as a biolubricant.[1][2] Its GHS classification for hazards is not consistently defined across all sources, with some indicating no specific hazards[1]. However, related compounds such as Butyl Ricinoleate are classified as harmful to aquatic life with long-lasting effects[3][4]. Given this, and the general principle of minimizing chemical exposure in a laboratory setting, a comprehensive PPE strategy is essential.
Core Principles of PPE Selection
The selection of PPE is not a one-size-fits-all exercise. It is a risk-based decision-making process that considers the specific procedure, the quantity of the substance being handled, and the potential for exposure. The following recommendations are based on a synthesis of available safety data and best practices in laboratory chemical handling.
A Hierarchy of Controls
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes engineering and administrative controls to minimize exposure risk.
Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.
Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl Gloves | While this compound is used in cosmetics, prolonged or repeated skin contact in a laboratory setting should be avoided. Nitrile gloves provide a good barrier for incidental contact. For prolonged handling or in the absence of specific permeation data, butyl gloves offer excellent chemical resistance.[5][6] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Standard laboratory practice dictates the use of eye protection to prevent splashes. Tightly fitting safety goggles are recommended when there is a higher risk of splashing.[3] |
| Skin and Body Protection | Laboratory Coat | A standard laboratory coat is sufficient to protect against minor spills and contamination of personal clothing. |
| Respiratory Protection | Generally Not Required Under Normal Use | With a high flash point of 219.40 °C (est.), this compound is not highly volatile.[1] Respiratory protection is typically not necessary when handled in a well-ventilated area. However, if aerosols are generated or if working in a poorly ventilated space, a NIOSH-approved respirator may be appropriate.[7] |
Step-by-Step Protocols for PPE Use
Donning (Putting On) PPE
A systematic approach to donning PPE prevents contamination and ensures complete protection.
Caption: The correct sequence for donning PPE before handling chemicals.
Doffing (Taking Off) PPE
The order of PPE removal is critical to prevent cross-contamination.
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
